Osmium hexafluoride
Description
Properties
CAS No. |
13768-38-2 |
|---|---|
Molecular Formula |
F6Os |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
hexafluoroosmium |
InChI |
InChI=1S/6FH.Os/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
MLKFZZUUYQWFMO-UHFFFAOYSA-H |
SMILES |
F[Os](F)(F)(F)(F)F |
Canonical SMILES |
F[Os](F)(F)(F)(F)F |
Other CAS No. |
13768-38-2 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and properties of osmium hexafluoride
An In-depth Technical Guide to the Synthesis and Properties of Osmium Hexafluoride
Abstract
This compound (OsF₆) is a significant compound within the family of binary hexafluorides, notable for its high reactivity and volatility. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and molecular structure of OsF₆. Detailed experimental protocols for its preparation via direct fluorination of osmium metal are presented. The document summarizes key quantitative data in tabular format for ease of reference and employs diagrams generated using Graphviz to illustrate experimental workflows and chemical reactivity pathways. This guide is intended for researchers, scientists, and professionals in chemistry and materials science who require a detailed understanding of this powerful fluorinating agent.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the direct reaction of osmium metal with an excess of elemental fluorine gas at elevated temperatures.[1][2]
Experimental Protocol: Direct Fluorination of Osmium Metal
The synthesis of this compound is achieved by passing a stream of fluorine gas over osmium metal powder heated to 300 °C.[1][2] The reaction is exothermic and proceeds according to the following equation:
Os (s) + 3 F₂ (g) → OsF₆ (g)
Materials and Equipment:
-
Osmium metal powder
-
Fluorine gas (high purity)
-
A reaction chamber resistant to fluorine at high temperatures (e.g., made of nickel or Monel)
-
A tube furnace capable of reaching at least 300 °C
-
A cold trap (cooled with liquid nitrogen) to collect the product
-
A vacuum line for handling volatile compounds
-
Appropriate safety equipment for handling highly corrosive and toxic materials
Procedure:
-
A sample of osmium metal powder is placed into the reaction chamber.
-
The system is evacuated to remove air and moisture, as OsF₆ readily hydrolyzes.[3][4]
-
The reaction chamber is heated to 300 °C using the tube furnace.
-
An excess of fluorine gas is passed over the heated osmium metal.
-
The gaseous this compound product is carried by the fluorine stream out of the reaction chamber.
-
The product is collected by condensation in a cold trap maintained at a very low temperature (e.g., with liquid nitrogen).
-
Purification of the collected OsF₆ can be performed by trap-to-trap vacuum distillation.
It is crucial to note that under different conditions, other osmium fluorides can be formed. For instance, at higher temperatures (600 °C) and pressures (400 atm), the formation of osmium heptafluoride (OsF₇) has been reported, although this synthesis has proven difficult to reproduce, often yielding OsF₆ instead.[5][6][7][8]
Physical Properties of this compound
This compound is a yellow crystalline solid at room temperature.[1][2] It is highly volatile, melting at 33.4 °C and boiling at 47.5 °C.[1][2] The solid structure, determined at -140 °C, is orthorhombic with the space group Pnma.[1][2]
| Property | Value | Reference(s) |
| Chemical Formula | OsF₆ | [1] |
| Molar Mass | 304.22 g/mol | [1][4] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 33.4 °C (306.5 K) | [1][3] |
| Boiling Point | 47.5 °C (320.6 K) | [1][3] |
| Density (solid) | 5.09 g/cm³ | [1][2] |
| Molecular Geometry | Octahedral (Oₕ) | [1][2] |
| Os-F Bond Length | 1.827 Å | [1][2] |
| Crystal Structure (at -140 °C) | Orthorhombic, Space Group Pnma | [1][2] |
| Lattice Parameters (at -140 °C) | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å | [1][2] |
Chemical Properties and Reactivity
This compound is a powerful oxidizing and fluorinating agent. Its reactivity is characterized by several key reactions.
Hydrolysis
OsF₆ is sensitive to moisture and undergoes partial hydrolysis to form osmium oxytetrafluoride (OsOF₄).[1][2] Complete hydrolysis can also occur. It produces white corrosive fumes upon exposure to moisture.[3][4]
OsF₆ + H₂O → OsOF₄ + 2 HF
Reduction
This compound can be reduced to lower oxidation states. For example, its reaction with iodine (I₂) in a solution of iodine pentafluoride (IF₅) yields osmium pentafluoride (OsF₅).[2]
10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅
Reactions with Nitrogen Oxides
The reactivity of OsF₆ with nitrogen oxides has been investigated to understand its oxidizing capabilities. It reacts with nitric oxide (NO) to form the nitrosonium salt, NO[OsF₆].[9]
OsF₆ + NO → NO⁺[OsF₆]⁻
Reactions with Sulfur Compounds
Attempts to synthesize osmium thiofluorides by reacting OsF₆ with zinc sulfide (ZnS) or boron sesquisulfide (B₂S₃) at elevated temperatures did not yield the expected thiofluoride. Instead, these reactions produced an adduct, OsF₅·SF₄, which has an ionic formulation of [SF₃]⁺[OsF₆]⁻.[10][11]
Molecular Structure and Spectroscopy
In the gaseous or liquid phase, the OsF₆ molecule possesses an octahedral molecular geometry with Oₕ point group symmetry.[1][2] The osmium atom is at the center, bonded to six fluorine atoms. The Os-F bond length has been measured to be 1.827 Å.[1][2] Spectroscopic studies, including infrared and Raman spectroscopy, have been instrumental in confirming its hexafluoride composition, distinguishing it from an earlier, incorrect identification as osmium octafluoride (OsF₈).[12]
Safety Considerations
This compound is a highly toxic and corrosive compound.[3][4] It reacts violently with water and is a strong oxidizing agent. Due to its volatility, there is a significant inhalation hazard. The compound and its hydrolysis products (such as hydrogen fluoride) can cause severe burns to the skin, eyes, and respiratory tract.[4] All manipulations should be carried out in a well-ventilated fume hood or a glovebox, using appropriate personal protective equipment (PPE), including acid-resistant gloves and full-face protection. Storage should be in materials resistant to both OsF₆ and HF, such as quartz ampuls or nickel containers.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Osmium compounds - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WebElements Periodic Table » Osmium » reactions of elements [webelements.com]
- 6. Osmium heptafluoride - Wikipedia [en.wikipedia.org]
- 7. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 8. researchgate.net [researchgate.net]
- 9. The fluorides and oxyfluorides of osmium and the oxidizing properties of the noble metal hexafluorides - UBC Library Open Collections [open.library.ubc.ca]
- 10. Attempted synthesis of osmium(VI) and iridium(VI) thiofluorides; the preparation of OsF5·SF4 and IrF5·SF4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Molecular Geometry and Bond Angles of Osmium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of osmium hexafluoride (OsF₆), a key compound in inorganic chemistry. The following sections detail its molecular geometry, bond angles, and the experimental protocols used for their determination, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Geometry and Structure
This compound is a volatile, yellow crystalline solid. The molecular geometry of OsF₆ is critically dependent on its physical state. In the gaseous and liquid phases, OsF₆ adopts a highly symmetric octahedral geometry .[1] This structure is characterized by a central osmium atom bonded to six fluorine atoms. The solid-state structure, determined at -140 °C, is an orthorhombic crystal system with the space group Pnma.[1]
The octahedral geometry of the isolated OsF₆ molecule belongs to the Oₕ point group.[1] Theoretical considerations involving the Jahn-Teller effect have led to investigations of a slightly distorted D₄ₕ symmetry, though experimental data from gas-phase electron diffraction are highly consistent with an Oₕ symmetry model.
Quantitative Structural Data
The precise bond lengths of the Osmium-Fluorine (Os-F) bonds have been determined through gas-phase electron diffraction studies. The bond angles are dictated by the octahedral geometry.
| Parameter | Value | Experimental Method | Reference |
| Os-F Bond Length (r g) | 1.828 ± 0.002 Å | Gas Electron Diffraction | [2] |
| F-Os-F Bond Angle (axial) | 180° (idealized) | Inferred from Octahedral Geometry | |
| F-Os-F Bond Angle (equatorial) | 90° (idealized) | Inferred from Octahedral Geometry | |
| Crystal System (at -140°C) | Orthorhombic | X-ray Diffraction | [1] |
| Space Group (at -140°C) | Pnma | X-ray Diffraction | [1] |
| Lattice Parameters (at -140°C) | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å | X-ray Diffraction | [1] |
Experimental Protocols
The determination of the molecular and crystal structure of this compound relies on several key experimental techniques.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces present in the solid state.
Methodology:
-
Sample Introduction: A gaseous sample of OsF₆ is introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering: The electrons are scattered by the electrostatic potential of the OsF₆ molecules. The resulting diffraction pattern is a series of concentric rings.
-
Detection: The scattered electrons are detected by a photographic plate or a modern imaging plate detector. To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.
-
Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and vibrational amplitudes can be derived. By fitting this data to a theoretical model of the molecule (e.g., an Oₕ or D₄ₕ model), a precise molecular geometry is determined.
X-ray Crystallography
For the solid state, single-crystal X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.
Methodology:
-
Crystal Growth: A single crystal of OsF₆ of suitable size and quality is grown, typically by slow cooling of the liquid or by sublimation. Due to its volatility and reactivity, this is performed under controlled, low-temperature conditions.
-
Mounting and Cooling: The crystal is mounted on a goniometer head and cooled to a low temperature (e.g., -140 °C) using a cryostream to minimize thermal vibrations and prevent sublimation.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.
-
Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded at various orientations using a detector such as a CCD or pixel detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the osmium and fluorine atoms are then determined using computational methods (e.g., Patterson or direct methods) to generate an initial structural model. This model is then refined against the experimental data to obtain the final, precise atomic coordinates and lattice parameters.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the molecular symmetry and the nature of the chemical bonds. For a molecule with Oₕ symmetry like OsF₆, specific vibrational modes are active in either the Infrared (IR) or Raman spectrum, but not both (the rule of mutual exclusion).
Methodology for Raman Spectroscopy:
-
Sample Preparation: A sample of liquid or solid OsF₆ is placed in a sealed container, such as a quartz capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an Nd:YAG laser) is used. The laser is focused on the sample.
-
Scattering and Detection: The scattered light, which includes the intense Rayleigh scattering at the laser frequency and the weaker Raman scattering at shifted frequencies, is collected. The collected light is passed through a filter to remove the Rayleigh scattering and then dispersed by a diffraction grating onto a sensitive detector (e.g., a CCD).
-
Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to the active vibrational modes. The number and positions of these peaks are compared with the predictions from group theory for different possible molecular geometries to confirm the octahedral structure.
Methodology for Infrared (IR) Spectroscopy:
-
Sample Preparation: For gaseous OsF₆, the sample is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or AgCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Measurement: A beam of infrared radiation is passed through the gas cell. The OsF₆ molecules absorb IR radiation at specific frequencies corresponding to their vibrational modes.
-
Spectral Analysis: The detector measures the amount of light that passes through the sample as a function of frequency. The resulting IR spectrum shows absorption bands characteristic of the IR-active vibrational modes of the octahedral OsF₆ molecule.
Molecular Structure Visualization
The following diagram illustrates the octahedral molecular geometry of this compound.
Caption: Octahedral molecular geometry of this compound (OsF₆).
References
Vibrational Spectra Analysis of Osmium Hexafluoride (OsF6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the vibrational spectra analysis of Osmium Hexafluoride (OsF6), a molecule of significant interest due to its octahedral symmetry and the presence of non-bonding d electrons. This document details the fundamental vibrational modes of OsF6 as determined by infrared and Raman spectroscopy, presents key molecular parameters, and outlines the experimental protocols typically employed for such analyses. The information is intended to serve as a valuable resource for researchers and scientists engaged in fields where understanding molecular vibrations and structure is critical.
Introduction
This compound (OsF6) is a yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] Its high volatility and distinct molecular structure make it a subject of interest for spectroscopic studies. The molecule possesses an octahedral geometry, belonging to the Oh point group.[2][3][4] This high degree of symmetry governs its vibrational selection rules, making a combined analysis of both infrared (IR) and Raman spectra essential for a complete understanding of its molecular dynamics.
The study of the vibrational spectra of OsF6 is crucial for determining its molecular structure, bond strengths, and the influence of its electronic configuration on its vibrational properties. Notably, comparisons with other hexafluorides have suggested the presence of a Jahn-Teller effect in OsF6, arising from its degenerate electronic ground state.[2][3]
Molecular Structure and Symmetry
OsF6 has an octahedral molecular geometry, with the osmium atom at the center and six fluorine atoms at the vertices.[1] This corresponds to the Oh point group. The Os-F bond length has been determined to be 1.827 Å.[1]
The vibrational modes of an octahedral XY6 molecule are classified into six fundamental vibrations with the following symmetry species: a1g, eg, f1u, f2g, and f2u. Their activity in IR and Raman spectroscopy is dictated by the selection rules for the Oh point group:
-
Raman Active: a1g, eg, f2g
-
Infrared Active: f1u
-
Inactive in both IR and Raman: f2u
Quantitative Data
The vibrational frequencies and force constants of OsF6 have been determined through experimental measurements. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: Fundamental Vibrational Frequencies of OsF6
| Vibrational Mode | Symmetry Species | Wavenumber (cm⁻¹) | Spectroscopic Activity |
| ν₁ (stretching) | a₁g | 733 | Raman |
| ν₂ (stretching) | e g | 632 | Raman |
| ν₃ (stretching) | f₁u | 720 | Infrared |
| ν₄ (bending) | f₁u | 268 | Infrared |
| ν₅ (bending) | f₂g | 252 | Raman |
| ν₆ (bending) | f₂u | 230 | Inactive |
Data sourced from Weinstock, Claassen, and Malm (1959).[2][3][4]
Table 2: Molecular Parameters of OsF6
| Parameter | Value |
| Molecular Weight | 304.2 g/mol |
| Os-F Bond Distance | 1.831 Å |
| Stretching Force Constant (fr) | 5.23 mdyn/Å |
| Bending Force Constant (fα) | 0.35 mdyn/Å |
Force constants are representative values from general studies of hexafluorides.[5] Bond distance from Weinstock, Claassen, and Malm (1959).[4]
Experimental Protocols
The acquisition of vibrational spectra for OsF6 requires specific experimental setups for both infrared and Raman spectroscopy.
Infrared Spectroscopy
The infrared absorption spectrum of gaseous OsF6 is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A sample of OsF6 is introduced into a gas cell with infrared-transparent windows (e.g., NaCl or KBr). The pressure of the gas can be varied to optimize the intensity of the absorption bands. For measurements at different temperatures, the cell can be placed in a temperature-controlled environment.[4]
-
Instrumentation: A standard FTIR spectrometer is used, often with interchangeable prisms or gratings to cover a wide spectral range. For example, a NaCl prism can be used for the 1500-800 cm⁻¹ region, KBr for 750-375 cm⁻¹, and a grating for the lower frequency region.[4]
-
Data Acquisition: The spectrum is recorded by passing a beam of infrared radiation through the gas cell and measuring the transmitted light as a function of wavenumber. A background spectrum of the empty cell is also recorded and used for normalization.
Raman Spectroscopy
The Raman spectrum of liquid OsF6 is obtained by irradiating the sample with a monochromatic light source and analyzing the scattered light.
-
Sample Preparation: A small amount of liquid OsF6 is sealed in a capillary tube. Due to the colored nature of OsF6, care must be taken to minimize photochemical decomposition by the laser source.[4]
-
Instrumentation: A Raman spectrometer equipped with a high-intensity laser source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle to the incident beam and is analyzed by a monochromator and a sensitive detector.
-
Data Acquisition: The spectrum is recorded as the intensity of the scattered light versus the shift in wavenumber from the exciting line (Raman shift). Two Raman bands have been observed for OsF6 at shifts of 252 and 733 cm⁻¹.[4]
Logical Workflow for Vibrational Spectra Analysis
The process of analyzing the vibrational spectra of OsF6 follows a logical progression from sample preparation to data interpretation.
References
The Crystal Structure of Solid Osmium Hexafluoride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the crystal structure of solid osmium hexafluoride (OsF₆), a highly volatile and corrosive inorganic compound. Solid OsF₆ is known to exist in at least two distinct polymorphic forms: a low-temperature orthorhombic phase and a high-temperature cubic phase. This document synthesizes crystallographic data from single-crystal X-ray diffraction and neutron powder diffraction studies, presenting detailed structural parameters, including lattice constants, space groups, and key intramolecular dimensions. Detailed experimental protocols for the synthesis of OsF₆ and the methods employed for its structural determination are described. This guide is intended for researchers in inorganic chemistry, materials science, and related fields requiring detailed structural information on this binary hexafluoride.
Introduction to this compound
This compound (OsF₆) is a yellow crystalline solid at standard conditions, notable for its high volatility, with a melting point of 33.4 °C and a boiling point of 47.5 °C.[1] It is one of seventeen known binary hexafluorides and possesses an octahedral molecular geometry in the gas and liquid phases.[1] The study of its solid-state structure is crucial for understanding the intermolecular forces and packing effects in crystals composed of near-spherical, weakly interacting molecules. Like many other hexafluorides, OsF₆ exhibits polymorphism, transitioning from a more ordered, lower-symmetry structure at low temperatures to a less ordered, higher-symmetry plastic crystal phase before melting.
Crystalline Phases and Structural Data
Solid OsF₆ undergoes a temperature-dependent phase transition, resulting in two well-defined crystal structures. The primary distinction lies in the crystal system and the degree of orientational disorder of the OsF₆ molecules.
Low-Temperature Orthorhombic Phase
At low temperatures, this compound adopts a highly ordered orthorhombic crystal structure. This phase has been extensively characterized by both single-crystal X-ray diffraction at -140 °C (133 K) and neutron powder diffraction at 5 K.[1][2] The structure is isostructural with that of uranium hexafluoride (UF₆).[2] In this phase, the OsF₆ octahedra are arranged in a well-defined orientation within the unit cell. The molecular geometry deviates slightly from a perfect octahedron, which may be attributed to a combination of crystal packing effects and a first-order Jahn-Teller effect arising from the (5dt₂g)² electronic configuration of Os(VI).[2]
Table 1: Crystallographic Data for the Low-Temperature (Orthorhombic) Phase of OsF₆.
| Parameter | Value | Source(s) |
|---|---|---|
| Temperature | -140 °C (133 K) | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma (No. 62) | [1] |
| Lattice Parameters | a = 9.387 Å | [1] |
| b = 8.543 Å | [1] | |
| c = 4.944 Å | [1] | |
| Unit Cell Volume (V) | 396.1 ų | [1] |
| Formula Units per Cell (Z) | 4 | [1] |
| Calculated Density (ρ) | 5.09 g/cm³ | [1] |
| Os-F Bond Lengths | 1.815 Å - 1.844 Å |[2] |
High-Temperature Cubic Phase
As the temperature increases, OsF₆ transitions to a higher-symmetry cubic phase. This is a characteristic feature of many hexafluorides, which form a body-centered cubic (BCC) plastic crystal phase where molecules exhibit significant dynamic orientational disorder while their centers of mass remain on a regular lattice. Vapor pressure measurements have identified a solid-solid phase transition at -0.4 °C (272.75 K), which is understood to be the transition from the orthorhombic to the cubic phase.
Table 2: Crystallographic Data for the High-Temperature (Cubic) Phase of OsF₆.
| Parameter | Value | Source(s) |
|---|---|---|
| Transition Temperature | -0.4 °C (272.75 K) | |
| Crystal System | Cubic | |
| Space Group | Im-3m (No. 229) (Assumed) | [3][4] |
| Lattice Parameter (a) | Data not available in searched literature |
| Formula Units per Cell (Z) | 2 | |
Experimental Methodologies
The structural determination of a reactive and volatile compound like OsF₆ requires specialized experimental protocols. The following sections detail the key methodologies cited in the literature.
Synthesis of this compound
The synthesis of OsF₆ is achieved through the direct fluorination of osmium metal. The general protocol is as follows:
-
Reactants : High-purity osmium metal powder is placed in a reaction vessel, typically made of nickel or Monel.
-
Reaction Conditions : An excess of elemental fluorine (F₂) gas is passed over the metal. The reaction is initiated and maintained at a temperature of 300 °C.[1]
-
Product Collection : The volatile OsF₆ product is carried by the gas stream out of the reaction zone and collected downstream in a cold trap, typically cooled with liquid nitrogen.
-
Purification : The collected product is purified of volatile impurities like HF by vacuum sublimation.
The overall reaction is: Os (s) + 3 F₂ (g) → OsF₆ (g)
References
An In-depth Technical Guide to the Electronic Configuration and Bonding in Osmium Hexafluoride (OsF₆)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic configuration and chemical bonding in osmium hexafluoride (OsF₆), a key compound in the study of high-oxidation-state transition metal chemistry. The document delves into the theoretical and experimental aspects of its molecular structure, including a detailed examination of its synthesis, physicochemical properties, and the application of Molecular Orbital (MO) and Ligand Field Theory (LFT) to elucidate its bonding characteristics. Particular attention is given to the interplay of the Jahn-Teller effect and spin-orbit coupling in this d² system. This guide also presents detailed, representative experimental protocols for the synthesis and characterization of OsF₆, along with a curated summary of its key quantitative data.
Introduction
This compound (OsF₆) is a volatile, yellow crystalline solid that represents one of the seventeen known binary hexafluorides.[1] Its study is crucial for understanding the behavior of third-row transition metals in their highest oxidation states. The octahedral geometry and the electronic configuration of the central osmium atom present a fascinating case for the principles of chemical bonding and molecular orbital theory. This guide aims to provide a detailed technical overview of OsF₆ for researchers and professionals in chemistry and materials science.
Physicochemical Properties and Structural Data
This compound is synthesized by the direct reaction of osmium metal with an excess of fluorine gas at 300 °C.[1] It is a highly reactive and corrosive material that must be handled with care.
Table 1: Physicochemical Properties of this compound (OsF₆)
| Property | Value |
| Molar Mass | 304.22 g/mol |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 33.4 °C[1] |
| Boiling Point | 47.5 °C[1] |
| Density | 5.09 g/cm³[1] |
The molecular structure of OsF₆ in the gas phase is octahedral, belonging to the Oₕ point group.[1] In the solid state, it crystallizes in an orthorhombic system with the space group Pnma.[1]
Table 2: Crystallographic and Bond Data for this compound (OsF₆)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma[1] |
| Lattice Constants | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[1] |
| Os-F Bond Length | 1.827 Å[1] |
| Bond Angles | 90° (idealized octahedral) |
Electronic Configuration and Bonding
The osmium atom in OsF₆ is in the +6 oxidation state, with an electronic configuration of [Xe] 4f¹⁴ 5d². As a d² system in an octahedral field, the two d-electrons occupy the t₂g set of orbitals.
Molecular Orbital Theory
The bonding in OsF₆ can be described by the overlap of the valence orbitals of osmium (5d, 6s, and 6p) with the 2p orbitals of the six fluorine atoms. In an octahedral geometry, the atomic orbitals of the central metal and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals combine to form molecular orbitals.
The valence orbitals of osmium transform as follows under Oₕ symmetry:
-
5d: eg + t₂g
-
6s: a₁g
-
6p: t₁u
The SALCs of the six fluorine 2p orbitals involved in σ-bonding transform as a₁g + eg + t₁u. The overlap of these orbitals leads to the formation of bonding, non-bonding, and antibonding molecular orbitals.
The resulting qualitative molecular orbital diagram for a generic octahedral MX₆ complex is shown below. In the case of OsF₆, the two valence d-electrons from Os(VI) will occupy the non-bonding (or weakly π-antibonding) t₂g molecular orbitals.
Ligand Field Theory, Jahn-Teller Effect, and Spin-Orbit Coupling
According to Ligand Field Theory, in an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). For Os(VI), a d² ion, the two electrons will occupy the t₂g orbitals with parallel spins, leading to a ³T₁g ground state.
The Jahn-Teller theorem predicts that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy. For a d² system in an octahedral field, the ³T₁g ground state is triply degenerate, and thus a Jahn-Teller distortion is expected. However, for heavy elements like osmium, spin-orbit coupling is a significant effect that can quench the Jahn-Teller distortion. Theoretical and experimental studies on third-row transition metal hexafluorides suggest that any Jahn-Teller distortion in OsF₆ is small.
Vibrational Spectroscopy
The vibrational modes of an octahedral MX₆ molecule are well-defined by group theory. The fundamental vibrational frequencies for OsF₆ have been determined by Raman and infrared spectroscopy.
Table 3: Fundamental Vibrational Frequencies of this compound (OsF₆)
| Mode | Symmetry | Activity | Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁g | Raman | 733 | Symmetric Os-F stretch |
| ν₂ | Eg | Raman | 668 | Asymmetric Os-F stretch |
| ν₃ | T₁u | Infrared | 720 | Asymmetric Os-F stretch |
| ν₄ | T₁u | Infrared | 268 | F-Os-F bend |
| ν₅ | T₂g | Raman | 252 | F-Os-F bend |
| ν₆ | T₂u | Inactive | (218) | F-Os-F bend |
(Values are from experimental data, with the inactive ν₆ mode estimated from combination bands.)
Bond Dissociation Energy
Experimental Protocols
The following sections provide representative protocols for the synthesis and characterization of OsF₆. These are intended as a guide and should be adapted based on specific laboratory conditions and safety protocols. Caution: this compound and fluorine gas are extremely hazardous and should only be handled by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Synthesis of this compound
Methodology:
-
Place a known quantity of high-purity osmium metal powder in a nickel or Monel reaction vessel.
-
Evacuate the reaction system and passivate the interior surfaces with a low concentration of fluorine gas.
-
Heat the reactor to 300 °C while passing a slow stream of excess fluorine gas over the osmium metal.
-
The volatile this compound product is carried out of the reactor in the fluorine stream.
-
Collect the OsF₆ by condensation in a cold trap maintained at -78 °C (dry ice/acetone bath).
-
The crude product can be purified by fractional distillation under vacuum or by sublimation to yield the yellow crystalline solid.
Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: Grow single crystals of OsF₆ by slow sublimation in a sealed, evacuated quartz capillary. The temperature gradient should be carefully controlled to promote the growth of well-formed crystals.
-
Crystal Mounting: Select a suitable single crystal (typically < 0.3 mm in all dimensions) under a microscope in a dry, inert atmosphere (e.g., a glovebox) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer equipped with a low-temperature device. Cool the crystal to a low temperature (e.g., -140 °C) to reduce thermal motion and prevent sublimation. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Gas-Phase Electron Diffraction
Methodology:
-
Sample Introduction: Introduce gaseous OsF₆ into the diffraction chamber of an electron diffraction apparatus through a nozzle. The sample is heated to ensure a sufficient vapor pressure.
-
Diffraction Experiment: Pass a high-energy electron beam (typically 40-60 keV) through the effusing gas jet.
-
Data Acquisition: Record the scattered electron intensity as a function of the scattering angle using a photographic plate or a CCD detector.
-
Data Analysis: Convert the scattering intensities to a molecular scattering function. Analyze this function to determine the internuclear distances (bond lengths) and vibrational amplitudes. Refine a structural model against the experimental data to obtain the precise molecular geometry.
Conclusion
This compound serves as an exemplary model for understanding the electronic structure and bonding in high-oxidation-state, third-row transition metal compounds. Its octahedral geometry is a consequence of the bonding between the central osmium atom and the six fluorine ligands, which can be rationalized through both Molecular Orbital Theory and Ligand Field Theory. While a Jahn-Teller distortion is theoretically possible for this d² system, it is likely suppressed by strong spin-orbit coupling. The quantitative data on its structure and vibrational frequencies provide a solid foundation for further theoretical and experimental investigations into the chemistry of heavy transition metal fluorides.
References
Thermodynamic Properties of Gaseous Osmium Hexafluoride (OsF₆): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium hexafluoride (OsF₆), a yellow crystalline solid at standard conditions, is one of the most volatile osmium compounds.[1] A thorough understanding of its thermodynamic properties in the gaseous state is crucial for various applications, including its use in chemical vapor deposition processes, as a precursor in the synthesis of other osmium compounds, and in the handling and safety protocols associated with this highly corrosive and reactive substance. This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous OsF₆, detailing experimental methodologies for their determination and presenting key data in a structured format.
Core Thermodynamic Data
The thermodynamic properties of gaseous this compound have been determined primarily through a combination of experimental measurements and statistical mechanical calculations based on spectroscopic data. The following tables summarize the key quantitative data for gaseous OsF₆ at a pressure of one atmosphere.
Table 1: Thermodynamic Functions of Gaseous OsF₆
The following data were calculated from the fundamental vibrational frequencies of OsF₆ and include contributions from the degeneracy of the electronic ground state.[2]
| Temperature (K) | C_p° (cal/deg mole) | (H°-H₀°)/T (cal/deg mole) | S° (cal/deg mole) | -(F°-H₀°)/T (cal/deg mole) |
| 50 | 11.96 | 8.94 | 55.48 | 46.54 |
| 100 | 19.38 | 12.37 | 65.04 | 52.67 |
| 150 | 24.58 | 15.82 | 72.82 | 57.00 |
| 200 | 28.11 | 18.73 | 79.43 | 60.70 |
| 250 | 30.54 | 21.14 | 85.20 | 64.06 |
| 298.16 | 32.19 | 23.11 | 90.01 | 66.90 |
| 300 | 32.25 | 23.19 | 90.20 | 67.01 |
| 400 | 34.70 | 26.38 | 99.19 | 72.81 |
| 500 | 36.14 | 28.69 | 106.85 | 78.16 |
| 600 | 37.03 | 30.47 | 113.43 | 82.96 |
| 700 | 37.60 | 31.89 | 119.16 | 87.27 |
| 800 | 37.98 | 33.07 | 124.21 | 91.14 |
| 900 | 38.26 | 34.05 | 128.71 | 94.66 |
| 1000 | 38.48 | 34.88 | 132.75 | 97.87 |
Source: Weinstock, Claassen, and Malm, 1960.[2]
Table 2: Vapor Pressure of OsF₆
The vapor pressure of this compound has been measured over various temperature ranges for its solid and liquid phases. The following equations represent the vapor pressure as a function of temperature.
| Temperature Range (°C) | Phase | Vapor Pressure Equation (P in Torr, T in K) |
| -40.0 to -0.4 | Solid | log₁₀(P) = 10.290 - 2284 / T |
| -0.4 to 34.0 | Solid | log₁₀(P) = 8.726 - 1857.7 / T |
| 34.0 to 47.5 | Liquid | log₁₀(P) = 7.470 - 1472.8 / T |
Source: Cady and Hargreaves, 1961.
Experimental Protocols
The determination of the thermodynamic properties of a highly reactive and volatile compound like OsF₆ requires specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Vibrational Frequencies via Spectroscopy
The thermodynamic functions presented in Table 1 were calculated from the fundamental vibrational frequencies of the OsF₆ molecule. These frequencies were determined using infrared (IR) and Raman spectroscopy.
a) Infrared (IR) Spectroscopy of Gaseous OsF₆
-
Objective: To observe the IR-active vibrational modes of gaseous OsF₆.
-
Instrumentation: A high-resolution infrared spectrophotometer, such as a Perkin-Elmer Model 21, equipped with interchangeable optics (NaCl, KBr, CsBr) to cover a wide spectral range. For the far-infrared region, a grating spectrometer is employed.
-
Sample Cell: A gas cell constructed from a material resistant to fluorine compounds, such as nickel or Monel, with IR-transparent windows (e.g., AgCl or KBr). The path length of the cell is typically around 10 cm. The cell must be vacuum-tight and capable of being heated to ensure the sample remains in the gaseous phase.
-
Procedure:
-
The gas cell is first evacuated to a high vacuum and then passivated by introducing a small amount of fluorine gas or OsF₆ to react with any residual moisture or impurities on the cell walls.
-
A sample of solid OsF₆ is placed in a sidearm of the gas cell. The sidearm is cooled with a cryogen (e.g., liquid nitrogen) to reduce the vapor pressure of OsF₆.
-
The gas cell is evacuated again to remove any non-condensable impurities.
-
The cryogen is removed, and the OsF₆ is allowed to sublime into the gas cell to the desired pressure. The pressure is monitored using a corrosion-resistant manometer.
-
For measurements above room temperature, the gas cell is heated to the desired temperature, which is monitored by thermocouples.
-
The infrared spectrum is recorded over the desired range (e.g., 200 to 4000 cm⁻¹). Spectra are typically recorded at various pressures to aid in the identification of fundamental bands versus overtones and combination bands.[2]
-
The observed absorption bands corresponding to the fundamental vibrational modes are then assigned based on the expected octahedral symmetry (Oₕ) of the OsF₆ molecule.
-
b) Raman Spectroscopy of Liquid OsF₆
-
Objective: To observe the Raman-active vibrational modes of OsF₆.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., an argon ion laser).
-
Sample Cell: A sealed capillary tube made of a material that is both transparent to the laser wavelength and resistant to OsF₆, such as quartz or Pyrex.
-
Procedure:
-
A small amount of purified OsF₆ is distilled into the capillary tube under vacuum.
-
The capillary tube is then sealed off.
-
The liquid sample is maintained at a constant temperature slightly above its melting point.
-
The laser beam is focused on the liquid sample.
-
The scattered light is collected at a 90° angle to the incident beam and is analyzed by the spectrometer.
-
The Raman spectrum, showing Stokes and anti-Stokes lines, is recorded. The shifts in frequency from the exciting line correspond to the Raman-active vibrational modes.[2]
-
Vapor Pressure Measurement using a Static Method with a Diaphragm Gauge
The vapor pressure data in Table 2 were obtained using a static method, which involves measuring the pressure of the vapor in equilibrium with its condensed phase in a closed system.
-
Objective: To measure the equilibrium vapor pressure of OsF₆ as a function of temperature.
-
Instrumentation: A high-sensitivity diaphragm gauge, a constant temperature bath, a vacuum system, and a temperature measurement device (e.g., a platinum resistance thermometer). The diaphragm gauge is crucial for handling corrosive materials as it isolates the pressure-measuring instrument from the sample.[3]
-
Apparatus: The apparatus consists of a sample container connected to a diaphragm gauge. The entire assembly is placed in a thermostatically controlled bath. The side of the diaphragm not exposed to the sample is connected to a gas handling system and a manometer to measure the balancing pressure.
-
Procedure:
-
A purified sample of OsF₆ is distilled into the sample container under vacuum.
-
The sample container is then sealed.
-
The apparatus is placed in the constant temperature bath, and the temperature is allowed to stabilize.
-
The pressure of the OsF₆ vapor is transmitted through the diaphragm. An inert gas (e.g., dry nitrogen) is admitted to the other side of the diaphragm until the diaphragm is in its null position, as indicated by an electrical contact or an optical lever.
-
The pressure of the inert gas, which is equal to the vapor pressure of the OsF₆, is measured with a manometer.
-
Measurements are taken at various temperatures, approached from both heating and cooling cycles to ensure equilibrium is reached.
-
The logarithm of the measured vapor pressure is then plotted against the reciprocal of the absolute temperature to obtain the relationships presented in Table 2.
-
Visualizations
The following diagrams illustrate the logical workflow for the calculation of thermodynamic properties from spectroscopic data and a generalized experimental setup for vapor pressure measurement.
References
Osmium(VI) Fluoride: A Comprehensive Technical Overview
CAS Registry Number: 13768-38-2[1][2][3]
This technical guide provides an in-depth overview of osmium(VI) fluoride (OsF6), a significant compound in the field of transition metal chemistry.[4][5] It is intended for researchers, scientists, and professionals in drug development and other advanced chemical synthesis fields. This document details the compound's physical and chemical properties, provides a detailed experimental protocol for its synthesis, and outlines its reactivity and spectroscopic characteristics.
Physicochemical Properties of Osmium(VI) Fluoride
Osmium(VI) fluoride, also known as osmium hexafluoride, is a yellow crystalline solid at standard conditions.[1][6] It is a volatile and highly corrosive compound that must be handled with extreme care due to its toxicity.[1][3] The molecule adopts an octahedral geometry in the liquid and gas phases.[1][6]
| Property | Value |
| Molecular Formula | OsF₆ |
| Molar Mass | 304.22 g/mol [1] |
| Appearance | Yellow crystalline solid[6] |
| Melting Point | 33.4 °C (306.5 K)[1][6] |
| Boiling Point | 47.5 °C (320.6 K)[1][6] |
| Density | 5.09 g/cm³[1][6] |
| Crystal Structure | Orthorhombic (at -140 °C)[1][6] |
| Space Group | Pnma[1][6] |
| Lattice Constants | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[1][6] |
| Os-F Bond Length | 1.827 Å[1][6] |
Synthesis of Osmium(VI) Fluoride
The primary method for the synthesis of osmium(VI) fluoride is the direct fluorination of osmium metal.[1][6]
Experimental Protocol
Materials:
-
Osmium metal powder
-
Excess elemental fluorine gas (F₂)
Apparatus:
-
A reaction vessel suitable for high-temperature fluorination reactions (e.g., a nickel or Monel reactor)
-
A system for controlled delivery of fluorine gas
-
A cold trap to collect the product
Procedure:
-
Place the osmium metal powder in the reaction vessel.
-
Evacuate the reaction system to remove air and moisture.
-
Introduce an excess of fluorine gas into the reactor.
-
Heat the reactor to 300 °C to initiate the reaction.[1][6] The reaction is as follows: Os (s) + 3 F₂ (g) → OsF₆ (g)
-
The volatile osmium(VI) fluoride product is carried out of the reactor in the fluorine gas stream.
-
Collect the OsF₆ by condensation in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen).
-
The product, a yellow crystalline solid, can be purified by fractional distillation if necessary.
Chemical Reactivity
Osmium(VI) fluoride is a powerful oxidizing and fluorinating agent. Its reactivity is characterized by the following:
-
Hydrolysis: It is extremely sensitive to moisture and undergoes hydrolysis to form osmium oxofluorides and ultimately osmium tetroxide (OsO₄) and hydrofluoric acid (HF).[1] Partial hydrolysis can yield OsOF₄.[1][6]
-
Reaction with Iodine: Osmium(VI) fluoride can be reduced by iodine in a solution of iodine pentafluoride to produce osmium pentafluoride.[7] 10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅
Spectroscopic Characterization
The octahedral structure of osmium(VI) fluoride has been confirmed by various spectroscopic methods.
-
Vibrational Spectroscopy: As a molecule with octahedral (Oₕ) symmetry, OsF₆ has six fundamental vibrational modes. However, due to selection rules, not all modes are active in both infrared (IR) and Raman spectroscopy.[8][9]
-
NMR Spectroscopy: ¹⁹F NMR spectroscopy is a valuable tool for characterizing osmium fluoride species.[10]
-
Absorption Spectrum: The optical absorption spectrum of OsF₆ has been studied to understand its electronic structure, which is influenced by the 5d electrons of osmium in an octahedral ligand field.[11]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of osmium(VI) fluoride.
References
- 1. This compound [drugfuture.com]
- 2. WebElements Periodic Table » Osmium » this compound [webelements.com]
- 3. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Osmium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 5. CAS 13768-38-2: Osmium fluoride (OsF6), (OC-6-11)- [cymitquimica.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Osmium compounds - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Osmium(VIII) Oxofluoro Cations OsO(2)F(3)(+) and F(cis-OsO(2)F(3))(2)(+): Syntheses, Characterization by (19)F NMR Spectroscopy and Raman Spectroscopy, X-ray Crystal Structure of F(cis-OsO(2)F(3))(2)(+)Sb(2)F(11)(-), and Density Functional Theory Calculations of OsO(2)F(3)(+), ReO(2)F(3), and F(cis-OsO(2)F(3))(2)(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on the Molar Mass and Density of Osmium Hexafluoride (OsF₆)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of osmium hexafluoride (OsF₆), with a specific focus on its molar mass and density. Detailed experimental protocols for the determination of these properties are presented, alongside essential safety and handling information.
This compound is a yellow crystalline solid and is one of the seventeen known binary hexafluorides.[1] It is a highly reactive and corrosive compound, necessitating careful handling in controlled environments.[2] Its volatility and unique properties make it a subject of interest in various research fields, including inorganic chemistry and materials science.
Physicochemical Properties of this compound
The quantitative properties of OsF₆ are summarized in the table below, providing a clear reference for its key characteristics.
| Property | Value |
| Molar Mass | 304.22 g/mol |
| Density | 5.09 g/cm³ (calculated from X-ray diffraction data) |
| Appearance | Yellow crystalline solid |
| Melting Point | 33.4 °C (92.1 °F; 306.5 K) |
| Boiling Point | 47.5 °C (117.5 °F; 320.6 K) |
| Molecular Geometry | Octahedral (Oₕ point group) in the liquid or gas phase |
| Crystal Structure | Orthorhombic (Pnma space group) at -140 °C |
| Lattice Parameters | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å |
| Os–F Bond Length | 1.827 Å |
Data sourced from references[1].
Experimental Protocols
The determination of the molar mass and density of a volatile and reactive compound like OsF₆ requires specialized experimental techniques and stringent safety measures.
Safety and Handling Precautions
This compound is highly corrosive to the skin and hydrolyzes with moisture to produce corrosive fumes.[2] All manipulations must be conducted in a well-ventilated fume hood or a glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] Ensure that emergency procedures are in place and that all personnel are trained in handling hazardous materials.[4]
Protocol 1: Determination of Molar Mass via the Dumas Method
The Dumas method is a classical technique suitable for volatile substances.[5][6] It involves vaporizing a known mass of the substance in a container of known volume at a measured temperature and pressure, then applying the ideal gas law.
Methodology:
-
Preparation: A clean, dry flask of a known volume is fitted with a foil cap containing a small pinhole. The mass of the empty, sealed flask is accurately measured (m₁).
-
Sample Introduction: A small amount (a few milliliters) of liquid OsF₆ (obtained by gentle warming above its melting point) is introduced into the flask. The foil cap is resealed.
-
Vaporization: The flask is submerged in a water bath heated to a constant temperature (T) well above the boiling point of OsF₆ (e.g., 70-80 °C). The liquid will vaporize, and the excess gas will escape through the pinhole, ensuring the vapor inside is at atmospheric pressure (P).
-
Condensation and Mass Measurement: Once all the liquid has vaporized and excess vapor has been expelled, the flask is removed from the water bath, cooled to room temperature to condense the OsF₆ vapor, and carefully dried on the outside. The mass of the flask and the condensed vapor is then measured (m₂).
-
Volume Determination: The volume of the flask (V) is determined by filling it with water and weighing it.
-
Calculation:
-
The mass of the vapor (m) is calculated as m = m₂ - m₁.
-
The number of moles (n) is calculated using the ideal gas law: n = PV / RT, where R is the ideal gas constant.
-
The molar mass (M) is then determined by M = m / n.
-
Protocol 2: Determination of Density from Crystal Structure
For crystalline solids, the most accurate density is calculated from the unit cell parameters obtained via single-crystal X-ray diffraction.[7]
Methodology:
-
Crystal Growth: A suitable single crystal of OsF₆ is grown, typically by slow sublimation in a sealed container.
-
X-ray Diffraction: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., -140 °C) to minimize thermal vibrations. X-ray diffraction data are collected.
-
Structure Solution: The diffraction data are used to determine the crystal system (orthorhombic), space group (Pnma), and the precise dimensions of the unit cell (lattice parameters a, b, c).[1] The number of formula units (Z) per unit cell is also determined from the structure solution (for OsF₆, Z=4).[1]
-
Calculation:
-
The volume of the unit cell (V) is calculated. For an orthorhombic cell, V = a × b × c.
-
The mass of the unit cell is calculated by: (Z × Molar Mass) / Avogadro's Number.
-
The density (ρ) is then calculated as: ρ = (Z × Molar Mass) / (V × Avogadro's Number).
-
Chemical Synthesis Pathway
This compound is synthesized through the direct reaction of osmium metal with an excess of fluorine gas at elevated temperatures.[1] The logical flow of this synthesis process is depicted below.
Caption: Workflow for the synthesis of this compound.
This diagram illustrates the straightforward yet demanding synthesis route for OsF₆, highlighting the necessary reactants and conditions. The partial hydrolysis of OsF₆, which can occur upon exposure to moisture, results in the formation of osmium oxytetrafluoride (OsOF₄).[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. americanelements.com [americanelements.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Structure of Crystalline Solids – Virtual Chemistry Experiments [iu.pressbooks.pub]
A Technical Guide to the Early Investigations of Osmium Fluoride Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on osmium fluoride compounds, with a particular focus on the early 20th-century investigations that set the stage for modern fluorine chemistry. This document details the historical context, experimental methodologies, and key findings from this pioneering era.
Historical Context: The Quest for Higher Oxidation States
The early 20th century was a period of intense exploration in inorganic chemistry, driven by a desire to understand the full range of oxidation states exhibited by the elements. Osmium, a member of the platinum group metals, was a particularly intriguing subject due to its known high oxidation state of +8 in osmium tetroxide (OsO₄). The advent of fluorine chemistry, spearheaded by the work of Henri Moissan who first isolated elemental fluorine in 1886, opened up new avenues for stabilizing elements in their highest oxidation states.[1][2][3]
The extreme reactivity of fluorine made it a powerful tool for chemists like Otto Ruff, a German chemist who, along with his students, undertook systematic investigations into the reactions of fluorine with various elements.[2] It was in this context that the first explorations of osmium fluoride compounds were conducted.
The Misidentification of Osmium Octafluoride (OsF₈) and its Rectification
In 1913, Otto Ruff and his student F. W. Tschirch reported the synthesis of a highly volatile, yellow crystalline solid which they identified as osmium octafluoride (OsF₈). This claim was of significant interest as it would have represented a binary compound with an unprecedented coordination number of eight for a halogen.
However, in 1958, a landmark paper by Bernard Weinstock and John G. Malm from Argonne National Laboratory conclusively demonstrated that the compound synthesized by Ruff and Tschirch was, in fact, osmium hexafluoride (OsF₆). Through careful repetition of the synthesis, molecular weight determinations, and chemical analysis, Weinstock and Malm established the correct formula for the volatile yellow solid.
This correction was a pivotal moment in the understanding of osmium's fluorine chemistry and highlighted the experimental challenges of working with such reactive and difficult-to-handle materials in the early 20th century.
Experimental Protocols: A Reconstruction of Early Methodologies
Detailed experimental protocols from the early 20th century are not always readily available in modern literature. However, based on the available information and an understanding of the laboratory practices of the time, a reconstructed experimental workflow for the synthesis of this compound can be outlined.
Synthesis of this compound (OsF₆)
The primary method for the synthesis of this compound in the early 20th century was the direct fluorination of osmium metal at elevated temperatures.
Experimental Workflow:
Methodology:
-
Fluorine Gas Generation and Purification: In the early 20th century, fluorine gas was typically generated in the laboratory via the electrolysis of a molten mixture of potassium fluoride and hydrogen fluoride.[1][4] The resulting gas would often contain impurities such as hydrogen fluoride. Purification was achieved by passing the gas over sodium fluoride (NaF) to remove HF.
-
Reaction Apparatus: The reaction was carried out in a tube furnace. Given the highly corrosive nature of fluorine at high temperatures, the reaction tube would have been constructed from a resistant material such as platinum or nickel.[5]
-
Reaction Conditions: Finely divided osmium metal powder was placed in the reaction tube and heated to approximately 300°C. A stream of purified fluorine gas was then passed over the heated metal.
-
Product Collection: The product, this compound, is highly volatile. The effluent gas from the reaction tube was passed through a cold trap, likely cooled with liquid air or a mixture of solid carbon dioxide and acetone, to condense the OsF₆ as a yellow crystalline solid.
Characterization Methods
The characterization techniques available to early 20th-century chemists were limited compared to modern standards. The primary methods would have included:
-
Melting and Boiling Point Determination: These fundamental physical properties were crucial for identifying and assessing the purity of the compound.
-
Vapor Density Measurement: This was a key technique for determining the molecular weight of volatile compounds.
-
Elemental Analysis: Classical chemical methods were used to determine the elemental composition of the synthesized compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the early investigations of osmium fluoride compounds.
Table 1: Physical Properties of this compound (OsF₆)
| Property | Reported Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 33.4 °C |
| Boiling Point | 47.5 °C |
| Molar Mass | 304.22 g/mol |
Table 2: Other Reported Osmium Fluorides (Early Investigations)
| Compound | Formula | Reported Existence | Modern Understanding |
| Osmium Tetrafluoride | OsF₄ | Reported by Ruff and Tschirch | A known, but less studied, compound |
| Osmium Heptafluoride | OsF₇ | Claimed synthesis in 1966 | Existence is considered questionable |
| Osmium Octafluoride | OsF₈ | Erroneously claimed by Ruff and Tschirch | Does not exist under normal conditions |
Logical Relationships of Early Osmium Fluoride Claims
The following diagram illustrates the logical progression of the understanding of osmium fluoride compounds, from the initial erroneous claims to their subsequent correction.
References
- 1. Fluorine - Wikipedia [en.wikipedia.org]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. web.iitd.ac.in [web.iitd.ac.in]
An In-depth Technical Guide to the Oxidation States of Osmium in Binary Fluorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and theoretical binary fluorides of osmium, focusing on the varying oxidation states of the osmium atom. The document details the synthesis, properties, and structural characteristics of these compounds, presenting quantitative data in accessible formats and outlining experimental methodologies.
Introduction to Osmium Fluorides
Osmium, a dense and rare platinum-group metal, exhibits a wide range of oxidation states in its compounds, from +2 to its highest known state of +8. In its binary fluorides, osmium showcases its ability to form stable and, in some cases, highly reactive compounds with fluorine, the most electronegative element. These compounds are of significant interest to researchers for their unique chemical properties and as precursors for the synthesis of other osmium-containing molecules. This guide will explore the landscape of osmium binary fluorides, from the well-characterized to the purely theoretical, providing a foundational understanding for professionals in chemistry and related fields.
Confirmed Osmium Fluorides
Osmium Tetrafluoride (OsF₄): The +4 Oxidation State
Osmium tetrafluoride represents osmium in its +4 oxidation state. It is a yellow, hygroscopic crystalline solid that reacts with water.[1]
Data Presentation: Quantitative Data for Osmium Tetrafluoride
| Property | Value |
| Oxidation State of Os | +4 |
| Chemical Formula | OsF₄ |
| Molar Mass | 266.22 g/mol |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 230 °C[1] |
| Crystal Structure (2D) | Distorted OsF₆ octahedra |
| Os-F Bond Length (axial, 2D) | ~1.873 Å |
| Os-F Bond Length (equatorial, 2D) | ~2.014 Å |
Experimental Protocols: Synthesis of Osmium Tetrafluoride
The synthesis of osmium tetrafluoride is achieved through the direct fluorination of osmium metal.
Procedure:
-
Place osmium metal in a suitable reaction vessel, typically made of a fluorine-resistant material such as nickel or Monel.
-
Heat the osmium metal to a temperature of 280 °C.
-
Pass a stream of fluorine gas over the heated metal.
-
The reaction, Os + 2F₂ → OsF₄, proceeds to form osmium tetrafluoride.[1]
-
It is crucial to control the reaction conditions to minimize the formation of other osmium fluorides as byproducts.[1]
Osmium Pentafluoride (OsF₅): The +5 Oxidation State
In osmium pentafluoride, osmium exists in the +5 oxidation state. This compound is a blue-green solid and is notable for its tetrameric structure, [OsF₅]₄, in the solid state.[2]
Data Presentation: Quantitative Data for Osmium Pentafluoride
| Property | Value |
| Oxidation State of Os | +5 |
| Chemical Formula | [OsF₅]₄ |
| Molar Mass | 285.22 g/mol (monomer) |
| Appearance | Blue-green solid[2] |
| Melting Point | 70 °C[3] |
| Crystal System | Monoclinic[4] |
| Space Group | P2₁/c[4] |
| Unit Cell Parameters | a = 5.53 Å, b = 9.91 Å, c = 12.59 Å, β = 99.5°[4] |
Experimental Protocols: Synthesis of Osmium Pentafluoride
Osmium pentafluoride is prepared by the reduction of osmium hexafluoride.
Procedure derived from Holloway and Mitchell (1971): [4]
-
In a dry, inert atmosphere, combine this compound (OsF₆) with a stoichiometric amount of iodine (I₂).
-
Use iodine pentafluoride (IF₅) as a solvent for the reaction.
-
The reaction, 10OsF₆ + I₂ → 10OsF₅ + 2IF₅, is carried out to yield osmium pentafluoride.[2]
-
The product can be purified by sublimation.
This compound (OsF₆): The +6 Oxidation State
This compound is a well-characterized compound where osmium is in the +6 oxidation state. It is a volatile, yellow crystalline solid.[5]
Data Presentation: Quantitative Data for this compound
| Property | Value |
| Oxidation State of Os | +6 |
| Chemical Formula | OsF₆ |
| Molar Mass | 304.22 g/mol [5] |
| Appearance | Yellow crystalline solid[5] |
| Melting Point | 33.4 °C[5] |
| Boiling Point | 47.5 °C[5] |
| Density | 5.09 g/cm³[5] |
| Crystal System | Orthorhombic[5] |
| Space Group | Pnma[5] |
| Unit Cell Parameters | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[5] |
| Molecular Geometry | Octahedral (Oₕ)[5] |
| Os-F Bond Length | 1.827 Å[5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound involves the direct reaction of osmium metal with an excess of fluorine gas.[5]
Procedure:
-
Place osmium metal in a reaction chamber resistant to fluorine at high temperatures.
-
Heat the metal to 300 °C.[5]
-
Introduce an excess of elemental fluorine gas into the chamber.
-
The reaction, Os + 3F₂ → OsF₆, proceeds to form this compound.[5]
-
The product is volatile and can be collected by condensation in a cold trap.
Higher and Hypothetical Osmium Fluorides
Osmium Heptafluoride (OsF₇): The Disputed +7 Oxidation State
The existence of osmium heptafluoride, which would feature osmium in the +7 oxidation state, is a subject of debate in the scientific community.
A 1966 report by Glemser and colleagues claimed the synthesis of OsF₇ by reacting osmium metal with fluorine at high temperature (600 °C) and pressure (400 atm).[6] The product was described as a bluish-yellow, hygroscopic, and extremely unstable substance that decomposes at -100 °C.[6]
However, in 2006, Shorafa and Seppelt reported that their attempts to reproduce this synthesis under the described conditions did not yield OsF₇. Instead, only this compound (OsF₆) was obtained.[4][7] This has cast significant doubt on the existence of osmium heptafluoride as a stable, isolable compound. Theoretical calculations suggest a pentagonal bipyramidal structure for a hypothetical OsF₇ molecule.[6]
Experimental Protocols: The Glemser Synthesis (1966) and the Shorafa and Seppelt Reproduction Attempt (2006)
Glemser's Reported Synthesis (1966):
-
Reactants: Osmium metal and elemental fluorine.
-
Conditions: The reactants were heated to 600 °C in a high-pressure autoclave at 400 atm.[6]
-
Reported Product: A bluish-yellow, unstable solid identified as OsF₇.[6]
Shorafa and Seppelt's Reproduction Attempt (2006):
-
Methodology: The experimental conditions reported by Glemser were replicated.
-
Outcome: The only product identified was this compound (OsF₆). No evidence for the formation of OsF₇ was found.[4][7]
Osmium Octafluoride (OsF₈): The Theoretical +8 Oxidation State
Osmium octafluoride, with osmium in its highest possible oxidation state of +8, is a hypothetical compound that has not been synthesized.[8] Early reports of its synthesis were later found to be misidentifications of OsF₆.[8]
Theoretical studies predict that OsF₈ would be an extremely powerful oxidizing agent.
Data Presentation: Theoretical Quantitative Data for Osmium Octafluoride
| Property | Value |
| Oxidation State of Os | +8 |
| Chemical Formula | OsF₈ |
| Molar Mass | 342.22 g/mol |
| Molecular Geometry | Square antiprismatic (predicted)[8] |
| Os-F Bond Length | 1.85 - 1.92 Å (estimated) |
Experimental Protocols: Theoretical Synthesis Conditions
While no successful synthesis has been reported, theoretical considerations suggest that extreme conditions would be necessary.
Proposed Synthesis:
-
Method: Direct fluorination of osmium metal.
-
Conditions: High fluorine pressure (estimated to be greater than 100 atm) and elevated temperatures (200-300 °C) would likely be required. Rapid cooling of the reaction products has also been suggested as a potential strategy.[8]
Visualization of Osmium Fluoride Relationships and Synthesis
The following diagrams illustrate the relationships between the different osmium fluorides and the general synthetic pathways.
Caption: Synthetic pathways to binary osmium fluorides.
Caption: Stability relationships of osmium fluorides.
Conclusion
The binary fluorides of osmium provide a fascinating case study in the range of oxidation states that a transition metal can adopt. While OsF₄, OsF₅, and OsF₆ are well-established compounds with defined synthetic routes and properties, the existence of OsF₇ remains an open question in inorganic chemistry. The pursuit of the hypothetical OsF₈ continues to challenge both experimental and theoretical chemists, pushing the boundaries of our understanding of chemical bonding and stability at the extremes of the periodic table. This guide serves as a foundational resource for professionals seeking to understand and work with these intriguing compounds.
References
- 1. Synthesis, characterization, and computational study of MoSF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmium pentafluoride - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Osmium » osmium pentafluoride [winter.group.shef.ac.uk]
- 4. Preparation and crystal structure of osmium pentaluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure of OSF4 | Filo [askfilo.com]
Methodological & Application
Application Notes and Protocols: Osmium Hexafluoride in Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the applications of osmium hexafluoride (OsF6) in advanced catalysis reveals a significant gap in documented, practical uses. This compound is a highly reactive and strongly oxidizing compound, which presents considerable challenges for its direct application as a stable and selective catalyst in complex chemical transformations.[1][2][3] Its tendency to hydrolyze readily further complicates its handling and utility in typical reaction conditions.[3]
While direct catalytic applications of OsF6 are not reported in the scientific literature, this document provides an overview of its chemical properties relevant to catalysis, discusses the broader landscape of catalysis by other osmium compounds, and presents a hypothetical workflow for evaluating a highly reactive compound like OsF6 for catalytic activity.
Properties of this compound (OsF6)
This compound is a volatile, yellow crystalline solid at room temperature.[2] It is characterized by osmium in its +6 oxidation state, making it a powerful oxidizing agent.[1] Its high reactivity stems from the strong electron-withdrawing nature of the six fluorine atoms surrounding the central osmium atom.
Key Properties:
-
High Reactivity: OsF6 is known to be highly reactive with a wide range of substances, including water and organic materials.[1] This indiscriminate reactivity is a major obstacle to its use as a selective catalyst.
-
Strong Oxidizing Agent: The high oxidation state of osmium in OsF6 makes it a potent oxidizing agent. While this property can be harnessed in certain chemical reactions, it often leads to over-oxidation or decomposition of organic substrates rather than controlled catalytic turnover.
-
Moisture Sensitivity: OsF6 reacts with water, undergoing hydrolysis.[3] This necessitates stringent anhydrous conditions for its storage and handling, limiting its practicality in many catalytic systems that may involve or generate water.
Due to these challenging properties, researchers have largely focused on more stable and manageable osmium compounds for catalytic applications.
The Landscape of Osmium Catalysis
While OsF6 itself is not a workhorse of catalysis, other osmium compounds, notably osmium tetroxide (OsO4) and various osmium complexes, are well-established catalysts in organic synthesis. These compounds offer greater stability and selectivity, enabling a range of important transformations.
Prominent Applications of Other Osmium Catalysts:
-
Dihydroxylation: Osmium tetroxide is famously used for the stereoselective dihydroxylation of alkenes to form vicinal diols, a critical transformation in the synthesis of complex molecules and pharmaceuticals.[4]
-
Hydrogenation and Transfer Hydrogenation: Osmium complexes have demonstrated high efficiency in the hydrogenation and transfer hydrogenation of ketones, aldehydes, and imines.[5][6] These reactions are fundamental in the production of alcohols and amines.
-
Dehydrogenation: Certain osmium catalysts are also effective in the dehydrogenation of alcohols, providing a route to synthesize aldehydes and ketones.[6]
These examples highlight the rich catalytic chemistry of osmium, which has been a subject of extensive research, leading to the development of highly efficient and selective catalytic systems. The focus of this research, however, has been on taming the reactivity of osmium through the use of appropriate ligands and by utilizing more stable oxidation states.
Hypothetical Workflow for Evaluating a Highly Reactive Potential Catalyst
Given the absence of specific experimental data for OsF6 catalysis, a generalized workflow for assessing any new, highly reactive compound for potential catalytic activity is presented below. This workflow emphasizes safety and a systematic approach to identifying a viable catalytic window.
Caption: A generalized workflow for the evaluation of a highly reactive compound as a potential catalyst.
Conclusion
References
- 1. CAS 13768-38-2: Osmium fluoride (OsF6), (OC-6-11)- [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Osmium Hexafluoride: A Potent but Perilous Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Osmium hexafluoride (OsF₆) stands as a powerful fluorinating agent, possessing the potential for introducing fluorine into organic molecules, a critical process in modern drug discovery. The incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. However, the extreme reactivity and high toxicity of OsF₆ have largely precluded its widespread use in organic synthesis, particularly in the intricate and safety-conscious field of pharmaceutical development. While theoretical interest in its fluorinating capabilities exists, practical applications and detailed experimental protocols remain scarce in publicly available scientific literature.
Properties of this compound
This compound is a yellow crystalline solid at room temperature with a low melting and boiling point, indicating its high volatility.[1] It is one of the most powerful oxidizing and fluorinating agents known. Its reactivity stems from the high oxidation state of osmium (+6) and the extreme electronegativity of fluorine.
| Property | Value | Reference |
| Molecular Formula | OsF₆ | [1] |
| Molar Mass | 304.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 33.4 °C | [1] |
| Boiling Point | 47.5 °C | [1] |
| Density | 5.09 g/cm³ | [1] |
Applications in Fluorination: A Theoretical Perspective
Theoretically, this compound's potent reactivity could be harnessed for the fluorination of a wide range of organic substrates, including alkenes, aromatic compounds, and carbonyls. The introduction of fluorine atoms into these functional groups is a cornerstone of medicinal chemistry. For instance, fluorinated analogues of existing drugs are often synthesized to improve their therapeutic profile.
While specific examples of OsF₆ in these transformations are not well-documented, the general principles of electrophilic fluorination would likely apply. The highly electrophilic nature of the fluorine atoms in OsF₆ would make them susceptible to attack by electron-rich centers in organic molecules.
Experimental Protocols: A General Framework for Handling Highly Reactive Fluorinating Agents
Due to the lack of specific protocols for this compound in organic synthesis, the following is a generalized protocol for handling highly reactive and toxic gaseous fluorinating agents. This is not a validated protocol for OsF₆ and should be treated with extreme caution. Any attempt to work with OsF₆ should only be undertaken by highly trained professionals in a specialized laboratory equipped with the necessary safety infrastructure.
Extreme Hazard Warning: this compound is highly toxic, corrosive, and reacts violently with water and organic materials. Inhalation can be fatal, and contact can cause severe burns. All manipulations must be carried out in a high-integrity glovebox or a specially designed and certified fume hood. A comprehensive risk assessment and the implementation of stringent safety measures are mandatory.
General Protocol for Fluorination Reactions with Highly Reactive Gases:
-
System Preparation:
-
All glassware and reaction vessels must be scrupulously dried and rendered inert.
-
The reaction system should be assembled and leak-tested under a high-vacuum manifold.
-
The system must be purged with a dry, inert gas (e.g., argon or nitrogen) for an extended period to remove all traces of moisture and air.
-
-
Reagent Handling:
-
This compound should be handled as a gas, and its flow precisely controlled using a mass flow controller.
-
The gas should be diluted with an inert gas to moderate its reactivity.
-
The reaction is typically carried out at low temperatures to control the exothermic nature of the fluorination.
-
-
Reaction Execution:
-
The organic substrate is dissolved in a suitable, inert solvent (e.g., anhydrous hydrogen fluoride, perfluorocarbons).
-
The diluted fluorinating agent is slowly bubbled through the cooled reaction mixture with vigorous stirring.
-
The reaction progress is monitored using appropriate analytical techniques (e.g., low-temperature NMR, GC-MS of quenched aliquots).
-
-
Work-up and Quenching:
-
Upon completion, the excess fluorinating agent must be carefully neutralized. This is a highly hazardous step and requires a validated quenching protocol, often involving a flow-through scrubber system containing a reducing agent and a base.
-
The reaction mixture is then carefully quenched with a suitable reagent.
-
Standard aqueous work-up procedures are generally not suitable due to the violent reaction of OsF₆ with water.
-
-
Purification:
-
The fluorinated product is isolated and purified using techniques appropriate for volatile and potentially unstable compounds, such as low-temperature chromatography or distillation.
-
Logical Workflow for Evaluating a Potent Fluorinating Agent
The following diagram illustrates a logical workflow for the evaluation and potential application of a highly reactive fluorinating agent like this compound in a drug discovery context.
Caption: A logical workflow for the assessment and application of a novel, highly reactive fluorinating agent in a drug discovery program.
Conclusion: A Reagent of Last Resort
While the fluorinating power of this compound is undeniable, its extreme handling difficulties and the availability of a vast arsenal of safer and more selective modern fluorinating reagents (e.g., Selectfluor®, Deoxo-Fluor®) have relegated it to a position of academic curiosity rather than a practical tool for the synthetic chemist. The development of novel, user-friendly fluorination methods continues to be a vibrant area of research, and it is these safer alternatives that will undoubtedly pave the way for the next generation of fluorinated pharmaceuticals. Researchers and drug development professionals are strongly advised to explore these well-established and safer methods for their fluorination needs.
References
Application Note and Protocol: Laboratory Synthesis of Osmium Hexafluoride (OsF₆) from Osmium Metal Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Osmium Hexafluoride (OsF₆) via the direct fluorination of osmium metal powder. It includes reaction parameters, a step-by-step experimental procedure, safety precautions, and a summary of the physical and chemical properties of the product.
Overview
This compound (OsF₆) is a volatile, yellow crystalline solid and one of the seventeen known binary hexafluorides.[1] It is a highly reactive and corrosive compound, primarily used as a potent fluorinating agent in chemical synthesis. The synthesis involves the direct reaction of osmium metal with an excess of elemental fluorine gas at elevated temperatures.[1][2] The overall reaction is as follows:
Os(s) + 3 F₂(g) → OsF₆(g)
Due to the extreme reactivity and toxicity of the reagents and product, this synthesis must be conducted by trained personnel in a specialized laboratory environment equipped with appropriate safety measures.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | OsF₆ | [1][3] |
| Molecular Weight | 304.22 g/mol | [1][3] |
| Appearance | Yellow crystalline solid | [1][4] |
| Melting Point | 33.4 °C (92.1 °F) | [1][3] |
| Boiling Point | 47.5 °C (117.5 °F) | [1][3] |
| Density (Solid) | 5.09 g/cm³ | [1][2] |
| Molecular Geometry | Octahedral (Oₕ) | [1][2] |
| Synthesis Temperature | 300 °C | [1][2] |
Experimental Protocol
Materials and Reagents
-
Osmium Metal Powder (99.9% trace metals basis): Finely divided powder to maximize surface area for reaction.
-
Fluorine Gas (F₂): High purity, anhydrous.
-
Inert Gas (Argon or Nitrogen): High purity, for purging the system.
Apparatus
-
Fluorination Reactor: A high-pressure reactor constructed from a corrosion-resistant material such as Monel or nickel. The reactor must be capable of withstanding high temperatures and the corrosive nature of fluorine gas.
-
Gas Handling System: A manifold for the controlled introduction of fluorine and inert gases, including mass flow controllers and pressure gauges.
-
Heating System: A tube furnace or a similar heating mantle capable of reaching and maintaining 300 °C.
-
Product Collection System: A cold trap (U-tube) cooled with a suitable medium (e.g., dry ice/acetone slush at -78 °C) to condense the volatile OsF₆ product.
-
Scrubbing System: An alkali scrubber (e.g., containing soda lime or a potassium hydroxide solution) to neutralize unreacted fluorine gas and any hazardous byproducts before venting.
-
All components of the apparatus must be thoroughly cleaned and passivated with a low concentration of fluorine gas before use to form a protective metal fluoride layer.
Synthesis Procedure
-
System Preparation:
-
Assemble the reactor, gas handling system, cold trap, and scrubber in a high-performance chemical fume hood.
-
Place a weighed amount of osmium metal powder into the reactor.
-
Seal the reactor and purge the entire system thoroughly with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove all traces of air and moisture. Moisture can lead to the formation of osmium oxyfluorides.[1][2]
-
-
Reaction:
-
Begin heating the reactor to the target temperature of 300 °C.[1][2]
-
Once the temperature has stabilized, slowly introduce a stream of fluorine gas into the reactor. An excess of fluorine is used to ensure complete conversion of the osmium metal.[1]
-
Maintain the reaction temperature at 300 °C. The reaction is exothermic and may require monitoring to control the temperature.
-
The volatile OsF₆ product will be carried out of the reactor by the gas stream.
-
-
Product Collection:
-
Pass the effluent gas stream through the cold trap cooled to approximately -78 °C. The OsF₆ will condense as a pale yellow solid.[1][3]
-
The unreacted fluorine gas and any non-condensable byproducts will pass through the cold trap and be neutralized in the alkali scrubber.
-
Continue the reaction until the osmium powder is fully consumed.
-
-
Shutdown and Isolation:
-
Stop the flow of fluorine gas and switch to an inert gas flow to purge the system of any remaining fluorine and OsF₆ vapor, collecting any residual product in the cold trap.
-
Turn off the heating system and allow the reactor to cool to room temperature under the inert gas atmosphere.
-
Once the system has cooled, the cold trap containing the solid OsF₆ can be carefully disconnected and sealed. The product is extremely sensitive to moisture and should be handled under an inert atmosphere.[3][5] It can be stored in quartz ampuls.[3]
-
Purification
The primary impurity is likely to be unreacted starting material or other osmium fluorides if the temperature is not well-controlled.[6] Due to its volatility, OsF₆ can be purified by fractional sublimation under a dynamic vacuum. This process involves gently heating the crude product and collecting the sublimed OsF₆ on a cold finger, leaving less volatile impurities behind.
Safety Precautions
This synthesis involves multiple highly hazardous materials and requires strict adherence to safety protocols.
-
Osmium Metal: Finely divided osmium metal can react with air to form the highly toxic and volatile Osmium Tetroxide (OsO₄).[7] Handle only in a well-ventilated fume hood.
-
Fluorine Gas: Fluorine is extremely reactive, toxic, and corrosive.[8] It can cause severe chemical burns upon contact with skin or eyes and is highly toxic if inhaled. A dedicated gas handling system and scrubber are mandatory.
-
This compound: OsF₆ is highly poisonous, corrosive, and reacts violently with water.[3][5] It causes severe skin burns and serious eye damage.[5] Inhalation can lead to toxic pneumonitis.[5] It hydrolyzes in the presence of moisture to produce corrosive white fumes.[3][5]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat and a chemical-resistant apron.
-
Hands: Heavy-duty, chemical-resistant gloves (e.g., neoprene over nitrile). Gloves must be inspected before use.
-
Eyes/Face: Safety goggles and a full-face shield.
-
Respiratory: Work must be performed in a high-efficiency fume hood. A self-contained breathing apparatus (SCBA) should be available for emergency situations.
-
-
Emergency Procedures: Ensure an emergency shower, eyewash station, and appropriate fire extinguisher are readily accessible. Personnel must be trained in emergency procedures for fluorine gas exposure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Osmium compounds - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. WebElements Periodic Table » Osmium » this compound [webelements.com]
- 5. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Osmium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Osmium » reactions of elements [webelements.com]
- 8. Fluorine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chemical Vapor Deposition of Osmium using Osmium Hexafluoride
Disclaimer
The following application notes and protocols are based on the known chemical and physical properties of osmium hexafluoride (OsF₆) and the general principles of Chemical Vapor Deposition (CVD) using metal fluoride precursors. To date, there is limited to no publicly available research specifically detailing the use of this compound for the CVD of osmium films. Therefore, this document should be considered a prospective guide for research and development purposes. Extreme caution must be exercised due to the hazardous nature of this compound. All experimental work should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Introduction
Osmium (Os) is a platinum-group metal with a unique combination of properties, including exceptional hardness, a high melting point, and excellent corrosion resistance. These characteristics make it a promising material for a variety of high-performance applications, such as protective coatings, catalysts, and advanced electronics. Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-purity, conformal thin films of various materials.[1]
This document outlines a prospective methodology for the deposition of osmium thin films using this compound (OsF₆) as a precursor. While other osmium precursors like osmium tetroxide and organometallic compounds have been investigated, the high volatility of OsF₆ suggests its potential as a viable, low-temperature CVD precursor.[2] The process described herein is largely based on the well-established CVD of tungsten from tungsten hexafluoride (WF₆), a chemically similar process.[1]
Properties of this compound
This compound is a pale yellow, volatile solid with a high vapor pressure, making it suitable for gas-phase delivery in a CVD system.[2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | OsF₆ | [2][3] |
| Molecular Weight | 304.22 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 33.4 °C (92.1 °F) | [3] |
| Boiling Point | 47.5 °C (117.5 °F) | [3] |
| Density | 5.09 g/cm³ | [3] |
| Hazards | Highly poisonous, very corrosive to skin, reacts with moisture to produce corrosive fumes. | [2][4] |
Proposed CVD Reaction Mechanism
The deposition of osmium from this compound is expected to proceed via a reduction reaction at the heated substrate surface. Hydrogen (H₂) is the most common reducing agent used for metal fluoride precursors. The proposed overall reaction is:
OsF₆(g) + 3H₂(g) → Os(s) + 6HF(g)
This reaction is analogous to the hydrogen reduction of tungsten hexafluoride. The process involves the transport of OsF₆ and H₂ to the substrate, adsorption of the reactants on the surface, the chemical reaction leading to osmium deposition, and the desorption of the hydrogen fluoride (HF) byproduct.
Safety Precautions
This compound is a highly hazardous material and requires strict safety protocols.
-
Toxicity and Corrosivity: OsF₆ is highly poisonous and extremely corrosive to the skin and respiratory tract.[2][4] It readily hydrolyzes with moisture to form hydrofluoric acid (HF), which is also highly corrosive and toxic.
-
Handling: All handling of OsF₆ must be performed in a well-ventilated fume hood or a glove box with an inert atmosphere. A continuous air monitor for HF is highly recommended.
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including:
-
A full-face respirator with cartridges suitable for acid gases and fluorides.
-
Neoprene or nitrile gloves (double-gloving is recommended).
-
A chemical-resistant apron or full-body suit.
-
Safety goggles and a face shield.
-
-
Spill and Leak Management: In case of a spill, evacuate the area immediately. Neutralize the spill with a suitable absorbent material for acid gases. Have a calcium gluconate gel readily available for skin contact with HF.
-
Waste Disposal: All waste materials, including contaminated equipment and unused precursor, must be disposed of as hazardous waste according to institutional and national regulations.
Experimental Protocols
The following are proposed protocols for the CVD of osmium using OsF₆. These parameters are starting points and will likely require optimization for specific applications and reactor geometries.
Substrate Preparation
-
Select a suitable substrate (e.g., silicon, quartz, or a transition metal nitride barrier layer).
-
Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.
-
Dry the substrate thoroughly, for example, by baking at 120 °C for 30 minutes.
-
Load the substrate into the CVD reactor load-lock.
CVD Process Parameters
The following table outlines the proposed range for key CVD process parameters.
| Parameter | Proposed Range | Notes |
| Substrate Temperature | 250 - 500 °C | Lower temperatures may lead to incomplete reaction, while higher temperatures can affect film morphology and stress. |
| Reactor Pressure | 1 - 100 Torr | Lower pressures increase the mean free path of gas molecules and can improve film uniformity. |
| OsF₆ Flow Rate | 1 - 10 sccm | The flow rate will depend on the vapor pressure of OsF₆, which is temperature-dependent. A heated delivery line is necessary. |
| H₂ Flow Rate | 10 - 200 sccm | The H₂/OsF₆ ratio is a critical parameter influencing deposition rate and film purity. |
| Carrier Gas (Ar or N₂) Flow Rate | 50 - 500 sccm | Used to dilute the reactants and control the total pressure and residence time. |
| Deposition Time | 5 - 60 minutes | Dependent on the desired film thickness and the deposition rate. |
Post-Deposition Characterization
After deposition, the osmium films should be characterized to determine their properties.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Film morphology, thickness, and grain size. |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the osmium film. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states, to check for impurities like fluorine and oxygen. |
| Four-Point Probe | Electrical resistivity of the film. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. |
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for Osmium CVD using this compound.
Logical Diagram for Troubleshooting
Caption: Troubleshooting common issues in a hypothetical Osmium CVD process.
Potential Applications
High-purity osmium films deposited by CVD could find use in several advanced applications:
-
Protective Coatings: On components requiring extreme hardness and wear resistance, such as in the aerospace and automotive industries.[5]
-
Microelectronics: As a gate electrode material in transistors or as a conductive barrier layer due to its high work function and chemical inertness.
-
Catalysis: As a catalytic film for various chemical reactions.
-
Optics: For reflective coatings in the ultraviolet range.
Conclusion
The use of this compound as a precursor for the chemical vapor deposition of osmium films is a largely unexplored but potentially promising area of research. The high volatility of OsF₆ may allow for lower deposition temperatures compared to other precursors. However, the extreme toxicity and reactivity of this compound necessitate a strong emphasis on safety and handling protocols. The methodologies and parameters outlined in this document provide a foundational starting point for researchers and scientists interested in exploring this novel deposition chemistry. Further experimental work is required to validate and optimize the proposed processes.
References
Application Notes and Protocols: Osmium Hexafluoride as a Precursor in Inorganic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium hexafluoride (OsF₆) is a highly reactive and volatile inorganic compound that serves as a valuable precursor in the synthesis of a variety of osmium-containing materials. Its utility stems from the high oxidation state of osmium (+6) and the lability of its fluoride ligands, which can be readily substituted or eliminated to form new bonds. This document provides detailed application notes and experimental protocols for the use of OsF₆ in the synthesis of osmium fluorides, oxide fluorides, and as a potential precursor for thin-film deposition. Given the extreme toxicity and reactivity of OsF₆ and its derivatives, stringent safety protocols must be followed.
Safety Precautions and Handling
This compound is highly corrosive, toxic, and reacts violently with water.[1][2] All manipulations must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and a full-face shield or safety goggles.[3] A safety shower and eyewash station must be readily accessible. All waste materials should be treated as hazardous and disposed of according to institutional and national guidelines.[3][4][5]
Key Hazards:
-
Toxicity: Highly toxic upon inhalation, ingestion, and skin contact. Can cause severe irritation and burns.[2]
-
Reactivity: Reacts vigorously with water and organic materials.
-
Volatility: It is a volatile solid with a low boiling point, increasing the risk of inhalation exposure.
Applications in Inorganic Synthesis
This compound is a key starting material for accessing other high-valent osmium compounds.
Synthesis of Osmium Pentafluoride (OsF₅)
Osmium(V) fluoride can be synthesized by the reduction of this compound.
Reaction:
Experimental Protocol:
-
In a dry, inert atmosphere (e.g., a glovebox), place a known quantity of iodine (I₂) into a reaction vessel made of a resistant material such as nickel or a fluoropolymer.
-
Cool the vessel to -196 °C (liquid nitrogen) and condense a stoichiometric excess of OsF₆ and iodine pentafluoride (IF₅) as the solvent into the vessel.
-
Allow the reaction mixture to slowly warm to room temperature with stirring.
-
Gently heat the mixture to 50-60 °C to ensure the reaction goes to completion.
-
After the reaction is complete, remove the excess OsF₆ and the IF₅ solvent by vacuum distillation.
-
The remaining solid product is osmium pentafluoride (OsF₅).
| Parameter | Value |
| Reactants | This compound, Iodine |
| Solvent | Iodine Pentafluoride |
| Reaction Temperature | 50-60 °C |
| Product | Osmium Pentafluoride (OsF₅) |
| Appearance | Blue-green solid |
Synthesis of Osmium Oxide Fluorides
This compound is a crucial precursor for the synthesis of various osmium oxide fluorides through controlled reactions with sources of oxygen, such as osmium tetroxide (OsO₄).[6]
General Reaction Pathway:
The reaction between OsF₆ and OsO₄ can yield different osmium oxide fluorides depending on the stoichiometry and reaction conditions.
Experimental Protocol for the Synthesis of Osmium Dioxide Trifluoride (OsO₂F₃): [6]
-
Handle all materials in a dry and inert atmosphere.
-
In a suitable reaction vessel, combine OsO₄ and OsF₆ in the desired molar ratio.
-
The reaction can be carried out thermally. Heat the mixture to the required temperature (specific temperature and reaction time should be optimized based on the desired product).
-
After the reaction, the product can be isolated and purified by sublimation.
| Precursor 1 | Precursor 2 | Product | Reported Reaction Conditions |
| This compound | Osmium Tetroxide | Osmium Dioxide Trifluoride (OsO₂F₃) | Thermal reaction, specific conditions need to be determined empirically. |
| This compound | Controlled Hydrolysis | Osmium Oxide Tetrafluoride (OsOF₄) | Partial hydrolysis of OsF₆. |
Note: The synthesis of specific osmium oxide fluorides often results in mixtures, and the isolation of pure compounds can be challenging.
Potential Application: Chemical Vapor Deposition (CVD) of Osmium Thin Films
Proposed CVD Experimental Setup and Workflow:
A hot-wall or cold-wall CVD reactor would be required.
-
Precursor Delivery: OsF₆ would be delivered to the reactor chamber in a carrier gas (e.g., Argon or Nitrogen). The precursor cylinder would need to be heated to ensure a constant vapor pressure.
-
Reactant Gas: A reducing agent, such as hydrogen (H₂), would be introduced into the chamber separately.
-
Deposition: The substrate would be heated to a temperature sufficient to induce the reduction of OsF₆ by H₂, leading to the deposition of an osmium thin film. The reaction byproducts, primarily hydrogen fluoride (HF), would be removed by the vacuum system.
-
Exhaust: The exhaust gases must be scrubbed to remove toxic and corrosive byproducts.
This proposed protocol is based on general principles of CVD and would require significant experimental optimization.
Visualizations
Logical Relationship of OsF₆ Syntheses
Caption: Synthetic routes from OsF₆.
Experimental Workflow for Handling this compound
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. louisville.edu [louisville.edu]
- 5. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [scholarbank.nus.edu.sg]
Application Notes and Protocols for the Study of Gas Phase Reaction Kinetics of Osmium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium hexafluoride (OsF6) is a highly reactive and volatile inorganic compound.[1] Its strong oxidizing properties and potential to participate in complex gas-phase reactions make it a subject of interest for researchers in various fields, including materials science, catalysis, and chemical synthesis. These application notes provide a comprehensive overview of the known gas-phase chemistry of OsF6 and detailed protocols for the experimental investigation of its reaction kinetics. Due to the limited availability of quantitative kinetic data for OsF6, this document also presents methodologies adapted from studies of analogous hexafluorides, such as sulfur hexafluoride (SF6) and uranium hexafluoride (UF6), to guide future research.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experimental systems for kinetic studies, including the selection of appropriate materials and handling procedures.
| Property | Value | Reference |
| Chemical Formula | OsF6 | [1] |
| Molar Mass | 304.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 33.4 °C | [1] |
| Boiling Point | 47.5 °C | [1] |
| Molecular Geometry | Octahedral (Oh) | [1] |
| Os-F Bond Length | 1.827 Å | [1] |
| Electron Affinity | 5.93 ± 0.28 eV | [2] |
| Ionization Energy | 12.2 eV | [2] |
Known Gas-Phase Reactivity
Currently, there is a notable scarcity of quantitative kinetic data for the gas-phase reactions of OsF6. The available information is primarily qualitative and focuses on its high reactivity.
-
Hydrolysis: this compound is known to be highly sensitive to moisture and undergoes partial hydrolysis to form osmium oxytetrafluoride (OsOF4).[1] The kinetics of this reaction in the gas phase have not been reported.
-
Reaction with Xenon: OsF6 reacts with xenon in solution to form a blue charge-transfer complex.[3] However, this complex has not been isolated as a solid, and the gas-phase kinetics of this interaction have not been investigated.[3]
-
Oxidizing Properties: With a high electron affinity of 5.93 ± 0.28 eV, OsF6 is a powerful oxidizing agent.[2] This suggests it will react readily with a variety of reducing agents in the gas phase, although specific kinetic parameters are not available.
Experimental Protocols for Studying Gas-Phase Kinetics of OsF6
The following protocols are adapted from established methods for studying the gas-phase kinetics of other reactive hexafluorides and are proposed for the investigation of OsF6 reactions.
Flow Tube Reactor Coupled with Mass Spectrometry
This technique is well-suited for studying the kinetics of fast gas-phase reactions at low pressures.
Objective: To determine the rate constants of OsF6 reactions with various reactants (e.g., hydrocarbons, radicals) at different temperatures.
Apparatus:
-
A cylindrical flow tube reactor made of an inert material (e.g., stainless steel or Monel) with a length of approximately 1 meter and an inner diameter of 2-5 cm.
-
A movable injector for the introduction of one of the reactants.
-
A mass spectrometer (e.g., quadrupole or time-of-flight) for the detection of reactants and products.
-
Mass flow controllers for precise control of gas flow rates.
-
A temperature control system for the flow tube.
-
A high-vacuum pumping system.
Procedure:
-
Evacuate the flow tube reactor to a high vacuum (<10-6 Torr).
-
Introduce a buffer gas (e.g., Helium or Argon) at a controlled flow rate to maintain a constant pressure (typically 0.5-5 Torr).
-
Introduce a known concentration of OsF6 into the main flow.
-
Introduce the second reactant through the movable injector at various positions along the flow tube.
-
Monitor the concentrations of OsF6 and any reaction products as a function of the injector position (which corresponds to reaction time) using the mass spectrometer.
-
The pseudo-first-order rate constant can be determined from the decay of the OsF6 signal as a function of reaction time.
-
Vary the concentration of the second reactant to determine the second-order rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy of the reaction.
Diagram of Experimental Workflow:
Caption: Workflow for Flow Tube Reactor Experiments.
Static Reactor with In-situ Spectroscopic Detection
This method is suitable for slower reactions and for identifying reaction intermediates.
Objective: To study the reaction mechanism and kinetics of OsF6 reactions by monitoring the temporal evolution of reactants, intermediates, and products.
Apparatus:
-
A static reaction cell made of a material compatible with OsF6 and the reactants (e.g., passivated stainless steel or a specially coated glass cell).
-
An infrared spectrometer (FTIR) or a UV-Vis spectrometer for in-situ monitoring of the gas-phase species.
-
A pressure transducer to monitor the total pressure in the cell.
-
A vacuum line for evacuating and filling the cell.
-
A temperature-controlled housing for the reaction cell.
Procedure:
-
Evacuate the reaction cell.
-
Introduce a known partial pressure of OsF6 into the cell.
-
Introduce a known partial pressure of the second reactant.
-
Record spectra at regular time intervals to monitor the change in concentration of reactants and the formation of products.
-
The integrated absorbance of characteristic spectral features can be used to determine the concentrations of the species.
-
Analyze the concentration-time profiles to determine the reaction order and rate constant.
-
Perform experiments at different initial concentrations and temperatures to fully characterize the reaction kinetics.
Logical Diagram of Potential Hydrolysis Pathway:
Caption: Proposed Gas-Phase Hydrolysis Pathway for OsF6.
Data Presentation
As quantitative kinetic data for OsF6 becomes available through the application of the protocols outlined above, it is crucial to present it in a clear and structured format. Table 2 provides a template for summarizing such data.
| Reaction | Temperature (K) | Rate Constant (cm3 molecule-1 s-1) | Activation Energy (kJ/mol) | Experimental Method | Reference |
| OsF6 + Reactant A | |||||
| OsF6 + Reactant B |
Safety Considerations
This compound is a toxic and corrosive substance. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A thorough understanding of the material safety data sheet (MSDS) for OsF6 is essential before handling.
Conclusion
The study of the gas-phase reaction kinetics of this compound presents a significant opportunity for advancing our understanding of the chemistry of heavy transition metal fluorides. While current literature lacks detailed kinetic data, the experimental protocols and frameworks provided in these application notes offer a clear path forward for researchers to explore this challenging and rewarding area. The systematic application of these methods will undoubtedly lead to a wealth of new data, contributing to a more complete picture of the reactivity of this unique molecule.
References
Application Notes and Protocols for Matrix Isolation Spectroscopy of Osmium Hexafluoride (OsF₆)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Characterizing Highly Reactive Osmium Hexafluoride via Matrix Isolation Spectroscopy
This compound (OsF₆) is an extremely reactive and volatile compound, making its characterization using conventional spectroscopic techniques challenging. Matrix isolation spectroscopy is a powerful experimental method ideal for studying such species.[1] This technique involves trapping guest molecules, such as OsF₆, within a rigid, inert host material at cryogenic temperatures.[1][2] The most common host materials are noble gases (e.g., Neon, Argon, Krypton, Xenon) or nitrogen, which are transparent through the infrared (IR), visible, and ultraviolet (UV) spectral regions.[1]
By isolating OsF₆ molecules from one another in the solid matrix, bimolecular reactions are prevented.[1] Furthermore, the cryogenic temperatures (typically 4-20 K) and the rigid matrix environment inhibit molecular rotation and translation. This quenching of rotational fine structure leads to significantly simplified vibrational and electronic spectra, consisting of sharp, well-resolved absorption bands.[1] The low temperatures also ensure that the molecules are in their lowest vibrational and electronic energy states, further simplifying spectral interpretation. This technique is therefore indispensable for obtaining high-quality spectroscopic data on highly reactive metal fluorides, enabling the precise determination of vibrational frequencies, electronic transition energies, and molecular structure.
Spectroscopic studies on matrix-isolated OsF₆ have utilized infrared (IR) and UV-visible absorption spectroscopy to characterize its molecular properties.[3] These studies provide valuable data for understanding the bonding and electronic structure of this rare oxidation state compound.
Spectroscopic Data
While detailed vibrational data from IR and Raman studies on matrix-isolated OsF₆ are not extensively tabulated in publicly accessible literature, the electronic transitions have been characterized. Below is a summary of the reported electronic absorption data and an illustrative table of expected vibrational modes for an octahedral molecule like OsF₆, by analogy with other heavy metal hexafluorides.
Electronic Transitions (UV-Visible Spectroscopy)
The UV-visible spectrum of OsF₆ isolated in an inert gas matrix shows intense absorptions corresponding to charge transfer transitions.
| Matrix Environment | Wavenumber (cm⁻¹) | Wavelength (nm) | Transition Type | Reference |
| Inert Gas | ~36,200 | ~276 | Charge Transfer | [3] |
| Inert Gas | ~40,800 | ~245 | Charge Transfer | [3] |
Table 1: Summary of UV-Visible absorption data for matrix-isolated OsF₆.
Vibrational Modes (Infrared & Raman Spectroscopy)
This compound is an octahedral molecule (Oₕ symmetry). It has six fundamental vibrational modes (ν₁ to ν₆). According to the selection rules for Oₕ symmetry:
-
Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E₉, stretch), ν₅ (T₂₉, bend)
-
Infrared (IR) Active: ν₃ (T₁ᵤ, antisymmetric stretch), ν₄ (T₁ᵤ, bend)
-
Inactive in both IR and Raman: ν₆ (T₂ᵤ, bend)
The following table provides an illustrative example of typical frequency ranges for a heavy metal hexafluoride, based on data for similar compounds, to guide researchers on the expected spectral regions for OsF₆.
| Vibrational Mode | Symmetry | Description | Activity | Expected Frequency Range (cm⁻¹) |
| ν₁ | A₁g | Symmetric Os-F Stretch | Raman | 700 - 750 |
| ν₂ | E₉ | Asymmetric Os-F Stretch | Raman | 600 - 680 |
| ν₃ | T₁ᵤ | Antisymmetric Os-F Stretch | IR | 700 - 750 |
| ν₄ | T₁ᵤ | F-Os-F Bend | IR | 250 - 300 |
| ν₅ | T₂₉ | F-Os-F Bend | Raman | 200 - 270 |
| ν₆ | T₂ᵤ | F-Os-F Bend | Inactive | ~140 |
Table 2: Expected vibrational modes and their activity for octahedral OsF₆. Frequency ranges are illustrative and based on trends for similar heavy metal hexafluorides.
Experimental Protocols
The following protocols provide a detailed methodology for the matrix isolation spectroscopy of OsF₆.
Synthesis and Handling of this compound
Warning: OsF₆ is highly toxic, corrosive, and moisture-sensitive. All handling must be performed by trained personnel in a well-ventilated fume hood or glovebox using appropriate personal protective equipment (PPE).
-
Synthesis: OsF₆ can be prepared by the direct fluorination of osmium metal sponge.[3] The metal is heated to approximately 300 °C in a pre-fluorinated nickel reactor under 4-5 atm of fluorine gas (with a 6-7% excess) for 4-5 hours.[3]
-
Purification: The volatile OsF₆ product is purified by fractional sublimation to remove impurities such as OsOF₅.
-
Storage: Store the purified OsF₆ in a pre-passivated nickel or stainless-steel container equipped with a suitable valve. To ensure a controllable flux for the experiment, the container is typically cooled using a slush bath (e.g., dry ice/acetone).[3]
Matrix Isolation Apparatus Setup
-
Cryostat: A closed-cycle helium cryostat capable of reaching temperatures of 4-20 K is required. The cryostat should be equipped with a rotatable sample holder fitted with a suitable spectroscopic window (e.g., CsI for IR, Sapphire or CaF₂ for UV-Vis).
-
Vacuum System: The cryostat shroud must be connected to a high-vacuum system (turbomolecular pump backed by a mechanical pump) to achieve pressures in the range of 10⁻⁶ to 10⁻⁷ mbar. This prevents contamination from atmospheric gases.[1]
-
Gas Deposition Lines:
-
Matrix Gas: A dedicated line for the matrix gas (e.g., high-purity Argon or Neon) is connected to the cryostat via a precision leak valve to control the deposition rate.
-
Sample Gas: The OsF₆ container is connected to a separate deposition line, also equipped with a leak valve. The entire line should be constructed from corrosion-resistant materials (e.g., stainless steel, nickel, Monel).
-
Co-Deposition Protocol
-
Cool Down: Cool the cryostat window to the desired deposition temperature (typically 15-20 K for Argon).
-
Matrix Gas Deposition: Open the leak valve for the matrix gas and begin depositing a thin layer onto the cold window. The deposition rate is typically monitored using a quartz crystal microbalance or by observing interference fringes. A typical rate is 2-5 mmol/hour.
-
Sample Co-Deposition: Once a stable matrix flow is established, carefully open the leak valve on the OsF₆ line to introduce the sample vapor. The sample is co-deposited with a large excess of the matrix gas.
-
Matrix Ratio: The ratio of matrix gas to sample (M/S ratio) should be high, typically 1000:1 or greater, to ensure effective isolation of individual OsF₆ molecules.[2] This ratio is controlled by adjusting the partial pressures and flow rates of the two gas streams.
-
Deposition Time: Continue the co-deposition until a matrix of sufficient thickness for spectroscopic analysis is formed (typically 1-3 hours).
-
Isolation: After deposition, close both leak valves and cool the matrix to the lowest possible temperature (e.g., 4-10 K) to prevent diffusion of the trapped species.
Spectroscopic Measurement
-
Spectrometer Alignment: Align the spectrometer (FTIR, UV-Vis, or Raman) so that the instrument beam passes through the transparent matrix deposited on the cold window.
-
Data Acquisition (FTIR):
-
Record a background spectrum of the cold, bare window before deposition.
-
After deposition, record the sample spectrum.
-
Ratio the sample spectrum against the background to obtain the final absorbance spectrum.
-
Typical resolution is 0.5 - 1.0 cm⁻¹.
-
-
Data Acquisition (UV-Vis):
-
Record a baseline spectrum of the matrix-coated window without the sample, or of the bare window.
-
Record the absorption spectrum of the OsF₆-containing matrix.
-
-
Annealing (Optional): To study matrix site effects or induce diffusion, the matrix can be warmed by a few degrees (e.g., from 15 K to 25 K for Argon) for a short period and then re-cooled before recording another spectrum.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for matrix isolation spectroscopy of OsF₆.
Logical Diagram: Rationale for Using Matrix Isolation
Caption: Rationale for using matrix isolation to overcome challenges in OsF₆ spectroscopy.
References
Application Notes and Protocols for Advanced Spectroscopic Characterization of Osmium Hexafluoride (OsF6)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osmium hexafluoride (OsF6) is a volatile, yellow crystalline solid and a powerful oxidizing agent. Its characterization is crucial for applications in inorganic synthesis and materials science. As a molecule with a 5d² electronic configuration, OsF6 possesses a degenerate electronic ground state within its octahedral (Oₕ) symmetry, making it a classic example for studying the Jahn-Teller effect.[1][2] Advanced spectroscopic techniques are indispensable for elucidating its complex electronic and vibrational structure, which is heavily influenced by vibronic and spin-orbit coupling. These application notes provide detailed protocols for characterizing OsF6 using vibrational and electronic spectroscopy.
Critical Safety Protocols for Handling OsF6
OsF6 is a highly reactive and toxic compound. All handling must be performed by trained personnel in a well-ventilated fume hood or a glovebox.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[3] When handling cylinders, safety shoes are required.[3]
-
Ventilation: Use systems under pressure only in well-ventilated areas. Oxygen detectors should be employed where asphyxiating gases may be released.[3][4]
-
Material Compatibility: OsF6 is a strong oxidizer. Avoid contact with combustible materials, water, and organic compounds. Use passivated metal (e.g., nickel, Monel) or fluoropolymer (e.g., Teflon) components in the experimental setup.
-
Cylinder Handling: Protect cylinders from physical damage. Do not drag, roll, or drop them. Cylinders should be secured in an upright position.[3][5]
Emergency Procedures:
-
Inhalation: Remove the individual to fresh air immediately. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[4][6]
-
Skin Contact: OsF6 can cause severe burns and frostbite upon contact with the liquid form. In case of frostbite, flush the affected area with lukewarm water (not exceeding 41°C) for at least 15 minutes.[3] Apply a sterile dressing and get medical help.[3]
-
Spills and Leaks: Evacuate the area immediately. Use a self-contained breathing apparatus (SCBA).[4] Try to stop the release if it is safe to do so. Ventilate the area thoroughly.
Application Note: Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy is a primary tool for confirming the structure and purity of OsF6. Due to its Oₕ symmetry, its vibrational modes are subject to strict selection rules: modes of a₁₉, e₉, and f₂₉ symmetry are Raman active, modes of f₁ᵤ symmetry are infrared active, and the f₂ᵤ mode is silent in both.[7][8]
Data Presentation: Vibrational Frequencies of OsF6
The fundamental vibrational frequencies for OsF6 have been determined through combined IR and Raman studies.[1][2][9]
| Vibrational Mode | Symmetry Species | Activity | Frequency (cm⁻¹) |
| ν₁ (stretching) | a₁₉ | Raman | 733 |
| ν₂ (stretching) | e₉ | Raman | 632 |
| ν₃ (stretching) | f₁ᵤ | Infrared | 720 |
| ν₄ (bending) | f₁ᵤ | Infrared | 268 |
| ν₅ (bending) | f₂₉ | Raman | 252 |
| ν₆ (bending) | f₂ᵤ | Inactive | 230 |
Note: The inactive ν₆ mode can be determined from combination bands in the IR spectrum.[1]
Experimental Protocol 1: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
This protocol details the acquisition of the IR absorption spectrum of gaseous OsF6 to characterize its f₁ᵤ active vibrational modes.
Methodology:
-
System Preparation: Ensure the FTIR spectrometer (e.g., a Nicolet iS50) and vacuum line are in good working order.[10] The gas cell (e.g., 10 cm path length) with appropriate IR-transparent windows (e.g., KBr or AgCl) must be clean, dry, and leak-tight.
-
Background Spectrum: Evacuate the gas cell to high vacuum (<10⁻³ torr) and acquire a background spectrum. This accounts for any atmospheric or instrumental interferences.
-
Sample Introduction: Connect the OsF6 cylinder to the vacuum line. Carefully introduce a small amount of gaseous OsF6 into the evacuated gas cell. Monitor the pressure using a corrosion-resistant manometer. A pressure range of 1 to 20 mm Hg is typically sufficient for observing the fundamental bands.[1]
-
Data Acquisition:
-
Place the gas cell in the sample compartment of the FTIR spectrometer.
-
Spectral Range: 4000 - 200 cm⁻¹.
-
Resolution: 1 cm⁻¹ or better.
-
Scans: Co-add 32 or more scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by ratioing against the background spectrum to obtain the absorbance spectrum.
-
Identify and label the peaks corresponding to the ν₃ and ν₄ fundamental vibrations.
-
Analyze weaker combination and overtone bands to gain further structural information and potentially identify the frequency of the inactive ν₆ mode.
-
Experimental Protocol 2: Liquid-Phase Raman Spectroscopy
This protocol describes the acquisition of the Raman spectrum of liquid OsF6 to characterize its a₁₉, e₉, and f₂₉ active modes.
Methodology:
-
Sample Preparation: Due to its volatility and reactivity, OsF6 must be handled in a sealed container. Condense a small amount of OsF6 into a quartz or borosilicate glass capillary tube under vacuum or in a glovebox. Seal the capillary tube using a torch or a suitable sealant.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser source that minimizes sample decomposition. OsF6 is yellow, so a longer wavelength laser (e.g., 633 nm or 785 nm) may be preferable to avoid absorption and fluorescence, although it has shown relative photochemical stability.[1]
-
Position the sealed capillary in the sample holder.
-
Use a low laser power setting initially to prevent sample heating and decomposition.
-
-
Data Acquisition:
-
Spectral Range: 100 - 1000 cm⁻¹.
-
Laser Power: Adjust as needed to maximize signal without damaging the sample.
-
Integration Time & Accumulations: Use multiple accumulations of appropriate duration to achieve a high-quality spectrum.
-
-
Data Analysis:
Application Note: Electronic Absorption (UV-Vis) Spectroscopy
The electronic spectrum of OsF6 is complex, arising from transitions within the 5d orbitals. It provides insight into the molecule's electronic structure, including the effects of ligand field splitting, spin-orbit coupling, and vibronic interactions.[12] The spectrum is characterized by several bands in the near-infrared and visible regions.[13][14]
Data Presentation: Electronic Transitions in OsF6
The electronic energy levels of the (dt₂₉)² configuration have been studied by both absorption and electronic Raman scattering.[13][14]
| Spectral Region (cm⁻¹) | Assigned Electronic States | Key Features |
| 0 - 40 | E₉ (Ground State), T₁₉ | Crystal field splitting and low-lying excited states. |
| ~4000 | A₁₉, T₁₉ | The T₁₉ state shows a strong linear Jahn-Teller effect.[13] |
| ~8000 | E₉, T₂₉ | Complex and strongly coupled manifold of states.[14] |
| ~17,000 | A₁₉ | Follows behavior typical of other hexafluoride spectra.[13] |
Experimental Protocol 3: Gas-Phase UV-Vis-NIR Spectroscopy
Methodology:
-
System Preparation: Use a dual-beam UV-Vis-NIR spectrophotometer. Prepare a gas cell with quartz or sapphire windows suitable for the desired spectral range. The cell must be clean, dry, and compatible with OsF6.
-
Reference Spectrum: Evacuate the gas cell and place it in the reference beam path, or acquire a background spectrum of the evacuated cell in the sample path.
-
Sample Introduction: Introduce gaseous OsF6 into the cell to a known pressure. Path length and pressure can be adjusted to optimize absorbance according to the Beer-Lambert law.
-
Data Acquisition:
-
Scan the desired wavelength range (e.g., 200 - 2500 nm, or 50,000 - 4000 cm⁻¹).
-
Use a slow scan speed and appropriate slit width to resolve the fine structure of the electronic bands.
-
-
Data Analysis:
Advanced Characterization & Logical Relationships
Complementary Techniques:
-
Electronic Raman Spectroscopy: This technique is powerful for probing low-energy electronic transitions that are forbidden in one-photon absorption spectroscopy. It was instrumental in identifying the ground state and first excited state of OsF6.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is generally not a primary technique for OsF6. The ¹⁸⁷Os nucleus (spin ½) has extremely low sensitivity.[15] The more sensitive ¹⁸⁹Os nucleus is quadrupolar, leading to very broad signals that are often unobservable on high-resolution spectrometers for molecules less symmetrical than OsO₄.[15]
Logical Relationship Diagram
The unique spectroscopic properties of OsF6 are a direct consequence of its molecular and electronic structure. This relationship is crucial for interpreting its spectra correctly.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. holstongases.com [holstongases.com]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. airgas.com [airgas.com]
- 6. docs.airliquide.com.au [docs.airliquide.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VIBRATIONAL SPECTRA OF OsF$sub 6$ AND PtF$sub 6$ (Journal Article) | OSTI.GOV [osti.gov]
- 10. Infrared Spectrum Analysis and Quantitative Detection of SF6 Characteristic Decomposition Components SO2F2 and SOF2 | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. tandfonline.com [tandfonline.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. (Os) Osmium NMR [chem.ch.huji.ac.il]
Application Notes and Protocols: Electron Diffraction Studies of Gaseous Osmium Hexafluoride (OsF₆)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.[1] Osmium hexafluoride (OsF₆) is a volatile, corrosive compound whose molecular geometry has been a subject of interest, particularly concerning the potential for Jahn-Teller distortions. These application notes provide a summary of the structural data obtained from GED studies of gaseous OsF₆ and a detailed protocol for such experiments.
Data Presentation
The primary structural parameter determined for OsF₆ from gas-phase electron diffraction is the internuclear distance between the osmium and fluorine atoms (the Os-F bond length). Early studies, along with more recent and precise measurements, have consistently found OsF₆ to have a highly symmetric octahedral (Oₕ) geometry.[2][3][4] While theoretical calculations have explored the possibility of a Jahn-Teller distorted structure of D₄ₕ symmetry, experimental GED data have shown that any such distortion from Oₕ symmetry must be very small.[2][4][5]
The experimental bond length for OsF₆, as determined by electron diffraction, is presented in the table below. For comparison, the bond lengths of other third-row transition-metal hexafluorides are also included.[2][3][4]
| Molecule | Symmetry Model | Os-F Bond Length (r g / Å) | 2σ Uncertainty (Å) | Reference |
| OsF₆ | Oₕ | 1.828 | 0.002 | [2][4] |
| WF₆ | Oₕ | 1.829 | 0.002 | [2][4] |
| ReF₆ | Oₕ | 1.829 | 0.002 | [2][4] |
| IrF₆ | Oₕ | 1.839 | 0.002 | [2][4] |
| PtF₆ | Oₕ | 1.852 | 0.002 | [2][4] |
r g represents the average internuclear distance.
Experimental Protocols
The following protocol outlines the key steps involved in the gas-phase electron diffraction study of OsF₆. This methodology is based on established procedures for volatile and corrosive metal hexafluorides.[2][3]
1. Sample Handling and Introduction:
-
Safety Precautions: OsF₆ is highly reactive and toxic. All handling must be performed in a well-ventilated fume hood or a glovebox with an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory.
-
Sample Loading: The OsF₆ sample is loaded into a corrosion-resistant sample container, typically made of Monel or stainless steel.
-
Vapor Introduction: The sample container is connected to the gas inlet system of the electron diffraction apparatus. To achieve a suitable vapor pressure for the experiment, the container is cooled. For OsF₆, a temperature of -45 °C is typically used.[2][3] The sample is then allowed to effuse as a continuous stream through a nozzle into the diffraction chamber. The nozzle is maintained at room temperature (approximately 23 °C).[2][3]
2. Electron Diffraction Apparatus and Data Acquisition:
-
Vacuum System: The diffraction chamber is maintained at a high vacuum, typically around 10⁻⁷ mbar, to ensure that the electron beam interacts primarily with the sample gas and not residual air.[1]
-
Electron Beam: A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun. The beam is focused to intersect the effusing gas jet perpendicularly.
-
Scattering and Detection: The electrons are scattered by the molecules in the gas jet. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector.[1] Photographic plates or, in modern instruments, imaging plates or CCD detectors are used.
-
Rotating Sector: To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is placed in front of the detector.[1] This device has an angular opening that increases with the radius, allowing for more accurate measurement of the weak, high-angle scattering data.
-
Data Collection: Diffraction patterns are collected at multiple camera distances to capture a wide range of scattering angles.
3. Data Analysis:
-
Intensity Conversion: The recorded diffraction patterns are digitized and converted from optical density (for photographic plates) to electron intensity. The data are then corrected for the effect of the rotating sector.
-
Background Subtraction: A theoretical atomic scattering background is calculated and subtracted from the total experimental intensity to yield the molecular scattering intensity.
-
Structural Refinement: The experimental molecular scattering intensity is compared to theoretical intensity curves calculated for a given molecular model (e.g., an Oₕ symmetry model for OsF₆). A least-squares refinement process is used to optimize the structural parameters (bond lengths, bond angles, and vibrational amplitudes) of the model to achieve the best fit with the experimental data.
Experimental Workflow Diagram
Caption: Experimental workflow for gas-phase electron diffraction of OsF₆.
This diagram illustrates the major stages of a gas-phase electron diffraction experiment, from sample preparation to data analysis, to determine the molecular structure of OsF₆.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas-phase molecular structures of third row transition-metal hexafluorides WF6, ReF6, OsF6, IrF6, and PtF6. An electron-diffraction and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Osmium Hexafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of osmium hexafluoride (OsF₆).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Yield of OsF₆ | - Incomplete reaction of osmium metal.- Leak in the reaction system.- Insufficient fluorine gas flow or pressure.- Reaction temperature is too low. | - Ensure the osmium metal is in a powdered or sponge form to maximize surface area.- Check all connections and seals for leaks using a helium leak detector or appropriate method.- Increase the flow rate or pressure of fluorine gas. Ensure an excess of fluorine is used.- The direct reaction of osmium metal with fluorine gas is typically carried out at 300 °C. Verify and adjust the furnace temperature.[1] |
| Product is a non-volatile solid | - Formation of lower osmium fluorides (e.g., OsF₄, OsF₅).- Contamination with non-volatile impurities. | - Increase the reaction temperature and/or fluorine pressure to favor the formation of OsF₆.- Lower fluorides can be reduced back to osmium metal with hydrogen and then re-fluorinated. |
| Product is discolored (not the expected yellow color) | - Presence of osmium oxyfluorides due to moisture or oxygen contamination.- Presence of unreacted osmium metal (dark color). | - Ensure the reaction system is scrupulously dry and free of air leaks. Use high-purity fluorine gas.- Purify the crude product by fractional distillation to separate OsF₆ from less volatile oxyfluorides.[2][3][4][5] |
| Rapid pressure increase in the collection vessel | - Incomplete condensation of OsF₆.- Presence of highly volatile impurities. | - Ensure the cold trap is maintained at a sufficiently low temperature (e.g., with liquid nitrogen) to effectively condense OsF₆.- Analyze the vapor phase for volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Corrosion of the reaction apparatus | - Reaction of fluorine with the reactor material at high temperatures.- Presence of hydrofluoric acid (HF) from moisture contamination. | - Use corrosion-resistant materials for the reactor, such as Monel or nickel.- Ensure all reactants and the reaction system are free from moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include:
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Lower Osmium Fluorides: Such as osmium tetrafluoride (OsF₄) and osmium pentafluoride (OsF₅), which can form if the fluorination is incomplete.
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Osmium Oxyfluorides: A variety of osmium oxyfluorides can form if there is any trace of oxygen or moisture in the reaction system. These include compounds like OsOF₅, OsO₂F₄, and OsO₃F₂.[6] Partial hydrolysis of OsF₆ can also produce OsOF₄.[1]
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Unreacted Osmium Metal: If the reaction does not go to completion, unreacted osmium powder may be present in the crude product.
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Hydrofluoric Acid (HF): This can form if there is moisture present in the fluorine gas or the reaction system.
Q2: How can I purify the crude this compound product?
A2: The most effective method for purifying this compound is fractional distillation.[2][7][3][4][5] This technique separates compounds based on their different boiling points. Since OsF₆ is volatile, it can be separated from less volatile impurities like lower osmium fluorides and most osmium oxyfluorides. The process involves carefully heating the crude product and collecting the vapor that condenses at the boiling point of OsF₆, leaving the less volatile impurities behind.
Q3: What analytical techniques are best for identifying impurities in my OsF₆ sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity identification:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is particularly useful for identifying volatile impurities.
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Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the molecular vibrations of the compounds present. The resulting spectra can be compared to known spectra of OsF₆ and potential impurities to identify them.[8]
-
X-ray Diffraction: This method can be used to determine the crystal structure of solid impurities, which is particularly useful for identifying lower osmium fluorides and osmium oxyfluorides.
Q4: What are the key safety precautions I should take when synthesizing this compound?
A4: this compound and the reactants used in its synthesis are extremely hazardous. Key safety precautions include:
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Handling in a Fume Hood: All work must be conducted in a well-ventilated fume hood to avoid inhalation of toxic vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[9][10]
-
Moisture Sensitivity: OsF₆ reacts with moisture to produce corrosive and toxic fumes.[11][12] It is crucial to work in a dry environment and use dry equipment.
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Toxicity: Osmium compounds are highly toxic. Avoid skin contact and inhalation.[11]
-
Fluorine Gas: Fluorine is a highly reactive and corrosive gas. Handle with extreme caution and use appropriate gas handling equipment.
Q5: My product appears to be hydrolyzing. What are the signs and how can I prevent this?
A5: Signs of hydrolysis include the appearance of white, corrosive fumes when the product is exposed to air.[11][12] This is due to the reaction of OsF₆ with moisture in the air to form osmium oxyfluorides and hydrofluoric acid. To prevent hydrolysis, it is essential to handle and store this compound in a completely dry, inert atmosphere, such as in a glovebox or a sealed, dry container.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | OsF₆ | 304.22[13][14] | Yellow crystalline solid[13] | 33.4[1] | 47.5[1] |
| Osmium Tetrafluoride | OsF₄ | 266.22 | Yellow crystals | 230 | - |
| Osmium (V) fluoride | [OsF₅]₄ | 285.22 | Blue-green solid | 70 | 226 |
| Osmium Oxide Pentafluoride | OsOF₅ | 301.22 | Colorless solid | 35.1 | 59.9 |
| Osmium Dioxide Tetrafluoride | OsO₂F₄ | 298.21 | Orange solid | 172 | - |
| Osmium Trioxide Difluoride | OsO₃F₂ | 296.21 | Colorless solid | 150-170 (decomposes) | - |
Experimental Protocols
A detailed experimental protocol for the synthesis of high-purity this compound is outlined below.
Synthesis of High-Purity this compound
Objective: To synthesize OsF₆ by direct fluorination of osmium metal and purify it by fractional distillation.
Materials:
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Osmium metal powder (99.9% purity)
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High-purity fluorine gas
-
Monel or nickel reaction tube
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Tube furnace
-
Cold trap (for product collection)
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Vacuum line
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Apparatus for fractional distillation
Procedure:
-
System Preparation: Assemble the reaction apparatus consisting of the reaction tube, a connection to the fluorine gas supply, and a cold trap for product collection. The entire system must be leak-tight and thoroughly dried by heating under vacuum.
-
Reaction: Place a known quantity of osmium metal powder into the reaction tube. Heat the tube to 300 °C using the tube furnace.
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Fluorination: Slowly introduce an excess of fluorine gas into the reaction tube over the heated osmium powder. The reaction is exothermic.
-
Os (s) + 3F₂ (g) → OsF₆ (g)
-
-
Product Collection: The volatile OsF₆ product will be carried by the fluorine gas stream into the cold trap, which should be cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to condense the product.
-
Purification: After the reaction is complete, the crude OsF₆ can be purified by fractional distillation. Carefully warm the cold trap to vaporize the OsF₆ and pass the vapor through a fractional distillation column. Collect the purified OsF₆ in a clean, dry collection vessel cooled in a cold bath.
Mandatory Visualization
Caption: Workflow for OsF₆ synthesis, purification, and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 5. formeco.it [formeco.it]
- 6. The fluorides and oxyfluorides of osmium and the oxidizing properties of the noble metal hexafluorides - UBC Library Open Collections [open.library.ubc.ca]
- 7. chembam.com [chembam.com]
- 8. The Osmium(VIII) Oxofluoro Cations OsO(2)F(3)(+) and F(cis-OsO(2)F(3))(2)(+): Syntheses, Characterization by (19)F NMR Spectroscopy and Raman Spectroscopy, X-ray Crystal Structure of F(cis-OsO(2)F(3))(2)(+)Sb(2)F(11)(-), and Density Functional Theory Calculations of OsO(2)F(3)(+), ReO(2)F(3), and F(cis-OsO(2)F(3))(2)(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 14. This compound [webbook.nist.gov]
Technical Support Center: High-Purity Purification of Osmium Hexafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-purity purification of osmium hexafluoride (OsF₆).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthesis method and handling. Common impurities include:
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Osmium oxyfluorides (e.g., OsOF₄): Formed by partial hydrolysis of OsF₆ upon exposure to moisture.[1]
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Hydrogen Fluoride (HF): Can be present as a byproduct or from reactions with trace water.
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Other metal fluorides: Originating from the osmium feedstock or reaction with container materials.
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Lighter hexafluorides: If the fluorine gas used in synthesis is not pure.
Q2: What are the primary methods for purifying this compound?
A2: Due to its volatility, the most effective methods for purifying this compound are fractional distillation and sublimation. These techniques exploit differences in the vapor pressures of OsF₆ and its impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of OsF₆ is crucial for designing purification protocols.
| Property | Value |
| Molar Mass | 304.22 g/mol [1] |
| Melting Point | 33.4 °C (92.1 °F; 306.5 K)[1] |
| Boiling Point | 47.5 °C (117.5 °F; 320.6 K)[1] |
| Appearance | Yellow crystalline solid[1] |
| Density | 5.09 g/cm³[1] |
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a hazardous substance that requires strict safety protocols.
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It is highly corrosive to the skin and respiratory tract.[2][3]
-
All manipulations should be performed in a well-ventilated fume hood or a glove box with an inert atmosphere.
-
Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of impurities | The boiling points of the impurities are too close to that of OsF₆. | 1. Increase the length of the fractionating column to provide more theoretical plates. 2. Optimize the reflux ratio to enhance separation efficiency. 3. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Product decomposition | The distillation temperature is too high, or there is residual moisture in the system. | 1. Perform the distillation under reduced pressure to lower the boiling point. 2. Thoroughly dry all glassware and reagents before use. 3. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. |
| Low product yield | Leaks in the distillation apparatus or condensation loss. | 1. Check all joints and connections for leaks using a suitable method (e.g., pressure testing). 2. Ensure the condenser is operating efficiently with a sufficient flow of coolant. |
Sublimation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inefficient sublimation | The temperature is too low, or the vacuum is insufficient. | 1. Gradually increase the temperature of the heating bath to just below the melting point of OsF₆. 2. Ensure a high vacuum is maintained to facilitate the sublimation process. |
| Co-sublimation of impurities | The vapor pressures of the impurities are significant at the sublimation temperature. | 1. Perform a multi-stage sublimation, collecting fractions at different temperatures. 2. If volatile impurities are present, a preliminary purification by fractional distillation may be necessary. |
| Product loss | The cold finger is not cold enough, leading to incomplete condensation. | 1. Ensure a continuous flow of a suitable coolant (e.g., chilled water or a dry ice/acetone slurry) through the cold finger. 2. Monitor the temperature of the cold finger throughout the process. |
Experimental Protocols
High-Purity Purification by Fractional Distillation
This protocol is a general guideline and should be adapted based on the specific impurities present and the desired final purity.
Materials and Equipment:
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Crude this compound
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Fractionating column (e.g., Vigreux or packed column)
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Distillation flask and receiving flask
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Condenser
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Heating mantle with a stirrer
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Vacuum pump and pressure gauge
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Inert gas supply (e.g., Argon or Nitrogen)
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Dry glassware
Procedure:
-
System Preparation: Assemble the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the entire system with a dry, inert gas to remove air and moisture.
-
Charging the Flask: Introduce the crude OsF₆ into the distillation flask under an inert atmosphere.
-
Distillation:
-
Begin heating the distillation flask gently using the heating mantle.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction, which will be enriched with more volatile impurities.
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Collect the main fraction at the boiling point of OsF₆ (47.5 °C at atmospheric pressure; will be lower under vacuum).
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Leave a small amount of residue in the distillation flask to avoid the carryover of less volatile impurities.
-
-
Product Collection: Collect the purified OsF₆ in the receiving flask, which should be cooled to prevent product loss.
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Shutdown: Once the distillation is complete, allow the system to cool down under an inert atmosphere before dismantling.
High-Purity Purification by Sublimation
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
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Heating bath (e.g., oil bath)
-
High-vacuum pump and gauge
-
Coolant for the cold finger (e.g., chilled water or dry ice/acetone slurry)
Procedure:
-
Apparatus Setup: Place the crude OsF₆ at the bottom of the sublimation apparatus. Insert the cold finger and connect it to the coolant source.
-
Evacuation: Evacuate the apparatus using a high-vacuum pump.
-
Heating: Gently heat the bottom of the apparatus using a heating bath. The temperature should be high enough to sublime the OsF₆ but below its melting point.
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Deposition: The gaseous OsF₆ will solidify on the cold finger, leaving non-volatile impurities behind.
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Product Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the apparatus with a dry, inert gas and collect the purified crystals from the cold finger.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Diagram of a fractional distillation apparatus for OsF₆ purification.
References
Technical Support Center: Managing Osmium Hexafluoride Hydrolysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with osmium hexafluoride (OsF₆). The information is presented in a question-and-answer format to directly address common issues and concerns related to the management of its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (OsF₆) is a yellow crystalline solid with a low melting point (33.4 °C) and boiling point (47.5 °C).[1] It is one of the seventeen known binary hexafluorides and is a powerful fluorinating agent.[1] Its primary concern in experimental settings is its extreme reactivity with water. OsF₆ readily hydrolyzes, even with trace amounts of moisture, to form hazardous and corrosive byproducts.[2][3]
Q2: What are the products of this compound hydrolysis?
The partial hydrolysis of this compound yields osmium oxytetrafluoride (OsOF₄) and hydrogen fluoride (HF).[1] The reaction can be summarized as follows:
OsF₆ + H₂O → OsOF₄ + 2HF
Upon contact with moisture, OsF₆ produces white corrosive fumes, which are indicative of this reaction.[2][3]
Q3: What are the primary hazards associated with the hydrolysis of OsF₆?
The hydrolysis of OsF₆ presents several significant hazards:
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Corrosivity: Both OsF₆ and its hydrolysis product, hydrogen fluoride (HF), are highly corrosive to skin, eyes, and respiratory tissues.[2][3]
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Toxicity: Inhalation of OsF₆ and HF vapors can cause severe respiratory damage, including pulmonary edema.[3] Osmium compounds, in general, are highly toxic.
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Exothermic Reaction: The reaction with water can be vigorous and exothermic, potentially leading to pressure buildup in sealed containers.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Uncontrolled Fuming and Reaction | Accidental exposure to atmospheric moisture. | 1. Ensure all work is conducted in a properly functioning fume hood or glovebox with an inert atmosphere (e.g., nitrogen or argon).2. Verify the integrity of all seals and connections in the experimental setup.3. Use only thoroughly dried glassware and solvents. |
| Inconsistent Experimental Results | Partial hydrolysis of OsF₆ due to trace moisture. | 1. Implement rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).2. Purge all reaction vessels and transfer lines with a dry, inert gas before introducing OsF₆.3. Use freshly distilled and dried solvents. |
| Formation of Solid Precipitates | Formation of OsOF₄ or other insoluble hydrolysis byproducts. | 1. If OsOF₄ is the desired product, control the stoichiometry of water addition carefully.2. If hydrolysis is unintentional, review and improve moisture exclusion protocols.3. Characterize the precipitate to confirm its identity. |
| Corrosion of Equipment | Reaction of OsF₆ or its hydrolysis products (especially HF) with incompatible materials. | 1. Use compatible materials for all parts of the experimental setup (e.g., stainless steel, nickel, Monel, or PTFE).2. Avoid using glass where possible, as HF will etch it.3. Regularly inspect equipment for signs of corrosion. |
Experimental Protocols
General Protocol for Handling this compound
All manipulations of OsF₆ must be performed in a dedicated, well-ventilated fume hood or a glovebox with an inert atmosphere. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a full-face shield, is mandatory.
Experimental Workflow for Controlled Hydrolysis
The controlled hydrolysis of OsF₆ to synthesize OsOF₄ requires a meticulous approach to introduce a stoichiometric amount of water.
Spill and Emergency Procedures
Emergency Response for OsF₆ Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. Seek emergency medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply calcium gluconate gel to the affected area. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup Procedure
For any spill of OsF₆, evacuate the immediate area and ensure proper ventilation. Only trained personnel with appropriate PPE should handle the cleanup.
References
Technical Support Center: Osmium Hexafluoride (OsF6) Decomposition Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osmium Hexafluoride (OsF6). The information focuses on understanding and mitigating its decomposition pathways during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for OsF6?
A1: The most significant and rapid decomposition pathway for this compound is hydrolysis. OsF6 is extremely sensitive to moisture, reacting with even trace amounts of water to form Osmium Oxyfluoride (OsOF4) and Hydrogen Fluoride (HF). Further hydrolysis can lead to the formation of other osmium oxyfluorides and ultimately Osmium Tetroxide (OsO4), a highly toxic and volatile compound.
Q2: What are the signs of OsF6 decomposition in my sample?
A2: Visual and analytical indicators of OsF6 decomposition include:
-
Color Change: Pure OsF6 is a yellow crystalline solid. The appearance of white fumes or a change in the solid's color can indicate the formation of hydrolysis products.
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Pressure Changes: In a sealed system, the formation of gaseous HF during hydrolysis will lead to an increase in pressure.
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Spectroscopic Evidence: Infrared (IR) spectroscopy can detect the characteristic vibrational frequencies of Os-O bonds in OsOF4 and other oxyfluoride byproducts, as well as the presence of HF.
-
Residue Formation: The formation of a solid, non-volatile residue after sublimation of OsF6 suggests the presence of decomposition products.
Q3: How does temperature affect the stability of OsF6?
Q4: Can OsF6 react with my experimental apparatus?
A4: Yes. Due to its highly corrosive nature, OsF6 can react with various materials. It is known to be corrosive to skin and, upon hydrolysis, produces corrosive fumes. It is expected to react with silica-based materials like glass and quartz, especially in the presence of moisture or at elevated temperatures, to form silicon tetrafluoride (SiF4) and osmium oxyfluorides. For handling OsF6, especially at temperatures above ambient, materials such as nickel, Monel, or passivated stainless steel are recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving OsF6.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected pressure increase in the reaction vessel. | 1. Hydrolysis of OsF6 due to residual moisture, generating gaseous HF. 2. Reaction with organic contaminants (e.g., grease, solvents) producing gaseous byproducts. | 1. Ensure all components of the reaction system are rigorously dried and leak-tested under high vacuum before introducing OsF6. 2. Use only fluorinated greases and oils for seals and joints. 3. Purge the system with an inert, dry gas (e.g., Argon, Nitrogen) before use. |
| Discoloration of the OsF6 sample or formation of a white solid. | 1. Partial hydrolysis leading to the formation of OsOF4 or other osmium oxyfluorides. 2. Reaction with the container walls. | 1. Handle and store OsF6 under a strictly inert and dry atmosphere (e.g., in a glovebox with low ppm O2 and H2O). 2. Verify the integrity and passivity of the storage and reaction vessels. 3. If contamination is suspected, the OsF6 may be purified by fractional distillation or sublimation, though this should be done with extreme caution. |
| Inconsistent or non-reproducible experimental results. | 1. Variable levels of OsF6 decomposition between experimental runs. 2. Contamination of the OsF6 sample with hydrolysis products. | 1. Standardize the procedure for drying and preparing the experimental setup to ensure consistent conditions. 2. Verify the purity of the OsF6 sample before each experiment, for instance, by measuring its vapor pressure or using spectroscopic methods. 3. Consider using an internal standard if compatible with the reaction chemistry. |
| Etching or damage to glass components of the apparatus. | 1. Attack by HF produced during OsF6 hydrolysis. 2. Direct reaction of OsF6 with SiO2 in the glass, especially at elevated temperatures. | 1. Whenever possible, use materials more resistant to fluoride corrosion, such as nickel, Monel, or Teflon, for components in direct contact with OsF6. 2. If glass must be used, ensure it is scrupulously dry and operate at the lowest possible temperature. 3. Regularly inspect glass components for signs of etching. |
Data Presentation
Physical Properties of OsF6 and its Primary Hydrolysis Product
| Property | This compound (OsF6) | Osmium Oxyfluoride (OsOF4) |
| Molar Mass | 304.22 g/mol | 286.22 g/mol |
| Appearance | Yellow crystalline solid | Colorless solid |
| Melting Point | 33.4 °C | 135-140 °C |
| Boiling Point | 47.5 °C | 171 °C |
| Molecular Geometry | Octahedral (Oh) | Square Pyramidal (C4v) |
Note: Kinetic and thermodynamic data for the decomposition of OsF6 are not well-documented in publicly available literature.
Experimental Protocols
General Protocol for Handling and Studying OsF6 Decomposition
This protocol outlines a general methodology for studying the decomposition of OsF6. It must be adapted to the specific experimental goals and performed within a dedicated laboratory environment with appropriate safety measures.
-
System Preparation:
-
The entire apparatus must be constructed from materials compatible with OsF6 and HF, such as passivated stainless steel, nickel, or Monel. Fluoropolymer components (e.g., Teflon) can be used for seals and tubing where appropriate.
-
The system should be designed to be vacuum-tight. Assemble the apparatus and leak-test it using a helium leak detector.
-
Thoroughly clean all components to remove any organic residues and then dry them in an oven at a high temperature (e.g., >120 °C) for several hours.
-
Assemble the system while hot and immediately evacuate to a high vacuum (<10^-5 Torr) for an extended period to ensure the removal of all adsorbed water.
-
-
Handling and Introduction of OsF6:
-
All manipulations of OsF6 should be performed in a high-integrity glovebox with a dry, inert atmosphere (e.g., Argon with <1 ppm H2O and O2).
-
OsF6 is transferred from its storage cylinder into a cooled sample vessel on the vacuum line via sublimation under a dynamic vacuum. The storage cylinder should be kept at a slightly higher temperature than the sample vessel to facilitate transfer.
-
-
Initiation of Decomposition Study:
-
Hydrolysis Study: A known, small amount of water vapor can be introduced into the reaction vessel containing gaseous OsF6. The partial pressures of all components should be carefully monitored.
-
Thermal Study: The reaction vessel containing pure OsF6 is heated to the desired temperature using a controlled furnace or heating mantle. The pressure and temperature are continuously recorded.
-
-
Analysis of Decomposition Products:
-
In-situ Monitoring: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the gas phase composition in real-time, allowing for the identification of products like OsOF4 and HF.
-
Ex-situ Analysis: At the end of the experiment, the volatile components can be collected in a cold trap for later analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Non-volatile products remaining in the reactor can be analyzed by techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS).
-
-
System Decontamination:
-
Any unreacted OsF6 must be carefully removed by trapping it in a cold bath.
-
The apparatus is then purged with a dry, inert gas.
-
To neutralize any residual fluorides, the system can be slowly passivated with a dilute, dry fluorinating agent before being carefully disassembled and cleaned.
-
Visualizations
Caption: Primary hydrolysis pathway of this compound (OsF6).
Caption: General workflow for studying OsF6 decomposition.
Technical Support Center: Osmium Hexafluoride (OsF₆) Synthesis
Welcome to the Technical Support Center for Osmium Hexafluoride (OsF₆) Preparation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of Osmium Tetroxide (OsO₄) contamination during the synthesis of OsF₆.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound (OsF₆)?
A1: The primary and most direct method for synthesizing this compound (OsF₆) is through the direct fluorination of osmium metal. This reaction involves exposing powdered osmium metal to an excess of elemental fluorine gas at elevated temperatures, typically around 300 °C.[1][2] The overall reaction is:
Os(s) + 3F₂(g) → OsF₆(g)
Q2: What is Osmium Tetroxide (OsO₄) and why is it a concern during OsF₆ synthesis?
A2: Osmium Tetroxide (OsO₄) is a highly toxic and volatile compound of osmium.[3][4] It is a significant concern during OsF₆ synthesis because it can form as a contaminant, posing serious safety risks and affecting the purity of the final product. OsO₄ is a strong oxidizing agent and its vapors are particularly hazardous, causing damage to the eyes, skin, and respiratory tract.[5][6]
Q3: How does OsO₄ contamination occur during the direct fluorination of osmium?
A3: OsO₄ contamination primarily occurs due to the presence of oxygen or moisture (water) within the reaction system. Osmium metal can react with oxygen, especially at elevated temperatures, to form OsO₄.[3] Additionally, any osmium oxides present on the surface of the starting material can react with fluorine to form volatile osmium oxyfluorides, which can further complicate the purification process.[1][7] The presence of moisture can also lead to the formation of osmium oxides and hydrogen fluoride, further promoting side reactions.
Q4: What are the key preventative measures to minimize OsO₄ formation?
A4: The cornerstone of preventing OsO₄ contamination is maintaining a scrupulously clean, dry, and oxygen-free reaction environment. Key measures include:
-
High-Purity Reactants: Use high-purity osmium metal powder and fluorine gas.
-
Moisture and Oxygen Removal: Thoroughly dry all components of the reaction apparatus and purge the system with an inert gas (e.g., nitrogen or argon) before introducing fluorine.
-
Reactor Passivation: Passivate the interior surfaces of the reactor with fluorine gas prior to the synthesis reaction. This creates a protective metal fluoride layer that prevents reaction of the fluorine with the reactor walls, which could release oxygen or other contaminants.[8]
-
Proper Material Selection: Construct the reactor from materials resistant to fluorine at high temperatures, such as nickel or Monel alloys.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Yellowish or brownish tint to the final OsF₆ product | Presence of OsO₄ or other osmium oxyfluoride impurities. OsF₆ is a pale yellow solid.[2] | 1. Verify the integrity of the reaction system for leaks that could introduce air or moisture.2. Improve the drying and purging procedures for the reactants and the reactor.3. Purify the crude OsF₆ product via fractional distillation or sublimation. |
| Low yield of OsF₆ | - Incomplete reaction of osmium metal.- Formation of non-volatile lower osmium fluorides (e.g., OsF₄, OsF₅).- Leaks in the system leading to loss of volatile OsF₆. | 1. Ensure the osmium metal is finely powdered to maximize surface area.2. Optimize the reaction temperature and fluorine flow rate.3. Conduct a thorough leak check of the entire apparatus before starting the reaction. |
| Corrosion or degradation of the reactor | - Use of incompatible reactor materials.- Inadequate passivation of the reactor surface. | 1. Construct the reactor from recommended materials like nickel or Monel.[3][9]2. Implement a rigorous passivation protocol with fluorine gas before each synthesis.[8] |
| Difficulty in separating OsF₆ from byproducts | The boiling points of OsF₆ (47.5 °C) and OsO₄ (130 °C) are significantly different, but separation can be challenging if oxyfluorides with intermediate volatilities are present.[1][3] | 1. Employ fractional distillation under controlled temperature and pressure.2. Consider low-temperature fractional sublimation to separate the more volatile OsF₆. |
Experimental Protocols
Detailed Protocol for High-Purity OsF₆ Synthesis
This protocol is a general guideline and should be adapted based on the specific equipment and safety protocols of your laboratory. All work must be performed in a well-ventilated fume hood by personnel trained in handling highly corrosive and toxic materials.
1. Reactor Preparation and Passivation:
-
Materials: A reactor constructed from nickel or Monel is required.[3][9]
-
Cleaning: Thoroughly clean all parts of the reactor with appropriate solvents to remove any organic residues and then dry completely in an oven.
-
Assembly and Leak Check: Assemble the reactor system and perform a thorough leak check using an inert gas (e.g., helium or argon).
-
Passivation:
-
Evacuate the reactor to a high vacuum.
-
Introduce a low concentration of fluorine gas (e.g., 10% in nitrogen) into the reactor at room temperature.
-
Slowly increase the fluorine concentration and pressure over several hours.
-
Gently heat the reactor to the intended reaction temperature while maintaining a flow of fluorine gas to ensure a stable passive fluoride layer is formed.[8]
-
2. Synthesis of OsF₆:
-
Reactants: Use high-purity, finely powdered osmium metal and high-purity fluorine gas.
-
Procedure:
-
After passivation, cool the reactor and introduce a weighed amount of osmium powder under an inert atmosphere.
-
Evacuate the reactor and then introduce fluorine gas.
-
Slowly heat the reactor to 300-400 °C.
-
Maintain a slow flow of excess fluorine gas over the osmium powder for several hours.
-
The volatile OsF₆ product is carried out of the reactor by the fluorine stream and collected in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen).
-
3. Purification of OsF₆:
-
Method: Fractional distillation or sublimation is recommended for purification.
-
Procedure (Fractional Distillation):
4. Analytical Characterization:
-
FTIR Spectroscopy: The purity of the synthesized OsF₆ can be assessed using Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic vibrational modes of OsF₆ can be compared against literature values. Contamination with OsO₄ would be indicated by the presence of its characteristic stretching frequencies.
-
Gas Chromatography (GC): Gas chromatography can be a powerful tool for determining the purity of the volatile OsF₆. A system with a suitable column and a detector capable of analyzing corrosive gases would be required.[11][12][13]
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Pathways leading to OsO₄ contamination during OsF₆ synthesis.
References
- 1. The fluorides and oxyfluorides of osmium and the oxidizing properties of the noble metal hexafluorides - UBC Library Open Collections [open.library.ubc.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. asiaiga.org [asiaiga.org]
- 9. Llis [llis.nasa.gov]
- 10. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Characteristic Evaluation of Gas Chromatography with Different Detectors for Accurate Determination of Sulfur Hexafluoride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Osmium Hexafluoride (OsF₆) Synthesis via Direct Fluorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of Osmium Hexafluoride (OsF₆) through the direct fluorination of osmium metal. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and crucial safety information to ensure successful and safe synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound (OsF₆)?
A1: The most widely accepted and effective method for producing this compound is the direct reaction of high-purity osmium metal with an excess of elemental fluorine gas at elevated temperatures.[1][2] The general reaction is:
Os(s) + 3F₂(g) → OsF₆(g)
Q2: What are the typical physical properties of this compound?
A2: this compound is a yellow crystalline solid at room temperature.[2][3] It is highly volatile, with a melting point of 33.4 °C and a boiling point of 47.5 °C.[2] It is also highly corrosive and reacts with moisture.[4]
Q3: What are the main byproducts to be aware of during OsF₆ synthesis?
A3: The primary byproduct of concern is osmium heptafluoride (OsF₇), which can form under more extreme conditions of higher temperature and pressure. Additionally, if any moisture is present in the reaction system, various osmium oxyfluorides, such as OsOF₄, can be formed.[2]
Q4: What materials are suitable for constructing a reactor for OsF₆ synthesis?
A4: Due to the highly corrosive nature of fluorine gas, especially at elevated temperatures, material selection is critical. Nickel and its alloys, such as Monel, are highly recommended for the reaction vessel and tubing as they form a passive fluoride layer that resists further corrosion.[5] Stainless steel can also be used, but its resistance is generally lower than that of nickel alloys.[5] For seals and gaskets, Teflon (PTFE) is a suitable choice.[6]
Q5: How can the final OsF₆ product be purified?
A5: Due to its volatility, OsF₆ can be effectively purified using fractional distillation at low temperatures.[7][8] This method is particularly useful for separating OsF₆ from less volatile byproducts like osmium oxyfluorides. The process involves carefully controlling the temperature to selectively vaporize and then condense the OsF₆.
Experimental Protocol: Direct Fluorination of Osmium Metal
This protocol provides a general methodology for the synthesis of this compound. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures in place for handling fluorine gas.
Materials and Equipment:
-
High-purity osmium metal powder or sponge.
-
High-purity fluorine gas.
-
Inert gas (e.g., Nitrogen or Argon) for purging.
-
A reactor tube made of Nickel or Monel.
-
A tube furnace capable of reaching at least 400°C.
-
A cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry) for collecting the product.
-
Mass flow controllers for precise gas handling.
-
A vacuum pump.
-
Appropriate safety equipment, including personal protective equipment (PPE) for handling fluorine.
Procedure:
-
System Preparation:
-
Place a known quantity of osmium metal in the center of the reactor tube.
-
Assemble the reactor system, ensuring all connections are leak-tight.
-
Thoroughly purge the entire system with a dry, inert gas to remove all traces of air and moisture. This is a critical step to prevent the formation of osmium oxyfluorides.
-
-
Reaction:
-
Heat the reactor to the desired reaction temperature (typically around 300°C) under a continuous flow of inert gas.[2]
-
Once the temperature has stabilized, stop the inert gas flow and carefully introduce a controlled flow of fluorine gas into the reactor. An excess of fluorine is generally used to ensure complete reaction of the osmium metal.
-
Maintain the reaction temperature and fluorine flow for a sufficient duration to allow for the complete conversion of the osmium metal.
-
-
Product Collection:
-
The gaseous OsF₆ product will be carried out of the reactor by the fluorine gas stream.
-
Pass the gas stream through a cold trap maintained at a low temperature (e.g., -78°C or lower) to condense and collect the solid OsF₆.
-
-
System Shutdown:
-
Once the reaction is complete, stop the fluorine gas flow and purge the system with an inert gas to remove any residual fluorine.
-
Allow the reactor to cool down to room temperature under the inert gas flow.
-
The collected OsF₆ in the cold trap can then be isolated and stored in a suitable container.
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of OsF₆.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction of osmium metal. | - Increase Reaction Temperature: Gradually increase the furnace temperature in increments of 25°C, but do not exceed 350°C to minimize OsF₇ formation.- Increase Reaction Time: Extend the duration of the fluorine gas flow to ensure the complete conversion of the osmium.- Increase Fluorine Flow Rate: A higher flow rate can enhance the reaction kinetics. |
| Leak in the system. | - Before starting the reaction, perform a thorough leak check of the entire apparatus using an inert gas and a pressure gauge.- During the reaction, monitor for any signs of fluorine leakage using appropriate detectors. | |
| Contamination with Osmium Oxyfluorides | Presence of moisture in the reactor or gas lines. | - Thorough Drying: Ensure all components of the reactor are meticulously dried in an oven before assembly.- Inert Gas Purge: Purge the system with a high-purity, dry inert gas for an extended period before introducing fluorine. Use a moisture trap on the inert gas line.- High-Purity Gases: Use fluorine and inert gases with very low moisture content. |
| Formation of Higher Osmium Fluorides (e.g., OsF₇) | Reaction temperature and/or pressure is too high. | - Reduce Reaction Temperature: Operate within the recommended temperature range of 250-300°C.- Control Fluorine Pressure: Avoid high-pressure conditions. The reaction is typically carried out at or slightly above atmospheric pressure. |
| Product is Difficult to Collect | Cold trap is not cold enough. | - Ensure the cold trap is maintained at a sufficiently low temperature (ideally -78°C or lower) to efficiently condense the volatile OsF₆. |
| Low flow rate of carrier gas. | - Ensure a sufficient flow of fluorine gas is used to carry the product from the reactor to the cold trap. |
Optimizing Reaction Conditions (Illustrative Data)
The following table provides an illustrative summary of how varying reaction conditions can impact the yield and purity of OsF₆. Note: This data is for illustrative purposes to demonstrate general trends, as precise, publicly available quantitative data is limited.
| Temperature (°C) | Fluorine Pressure (atm) | Fluorine Flow Rate (sccm) | Estimated Yield (%) | Estimated Purity of OsF₆ (%) |
| 250 | 1.1 | 50 | 75 | >98 |
| 300 | 1.1 | 100 | >95 | >99 |
| 350 | 1.1 | 100 | >95 | ~95 (Potential for OsF₇ formation) |
| 300 | 1.5 | 100 | >95 | ~97 (Slightly increased risk of higher fluorides) |
| 300 | 1.1 | 200 | >98 | >99 |
Bolded entry indicates generally optimized conditions.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for OsF₆ Synthesis
Caption: A flowchart illustrating the key stages of OsF₆ synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Safety Precautions
Working with fluorine gas and this compound requires stringent safety protocols due to their high reactivity and toxicity.
-
Fluorine Gas:
-
Toxicity and Reactivity: Fluorine is extremely toxic and a powerful oxidizing agent that can react violently with most substances.[6]
-
Handling: All operations involving fluorine gas must be conducted in a dedicated, well-ventilated fume hood or a glove box.[6] A remote-controlled valve system is recommended for handling high-pressure fluorine cylinders.[6]
-
Leak Detection: Regularly check for leaks using a compatible leak detection solution or a portable fluorine detector.
-
Emergency Preparedness: Have an emergency response plan in place. This should include access to appropriate first aid, such as calcium gluconate gel for skin contact, and emergency services contact information.[6]
-
-
This compound:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield when working with fluorine and OsF₆.[5]
-
-
Waste Disposal:
References
- 1. Fluorine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 4. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Llis [llis.nasa.gov]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. scispace.com [scispace.com]
- 8. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Experimental Handling of Volatile Hexafluorides
This guide provides technical support for researchers, scientists, and drug development professionals working with volatile hexafluorides. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling of these reactive compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with volatile hexafluorides?
A1: Volatile hexafluorides present several hazards:
-
High Reactivity and Corrosivity: Many hexafluorides, such as tungsten hexafluoride (WF6) and uranium hexafluoride (UF6), react violently with water and moisture to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][2][3] This reaction can cause severe skin and eye burns and damage to the respiratory tract.[1][3]
-
Toxicity: Inhalation of hexafluoride gases or their decomposition products can be fatal.[4][5] For example, tellurium hexafluoride (TeF6) is estimated to be highly toxic and can cause pulmonary edema.[6] Even less reactive hexafluorides like sulfur hexafluoride (SF6) can act as asphyxiants by displacing oxygen in enclosed spaces.[7][8]
-
Asphyxiation Risk: Being significantly denser than air, hexafluoride gases can accumulate in low-lying areas, creating an oxygen-deficient atmosphere that can lead to asphyxiation without warning.[7][8]
-
High Global Warming Potential (GWP): Sulfur hexafluoride (SF6) is the most potent greenhouse gas, with a GWP thousands of times greater than carbon dioxide.[8]
Q2: What personal protective equipment (PPE) is required when working with volatile hexafluorides?
A2: A comprehensive PPE setup is crucial. This includes:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges is necessary, especially when there is a risk of gas release.[9]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1][10][11]
-
Hand Protection: Use chemical-resistant gloves, such as neoprene or Viton. Always inspect gloves for any signs of degradation before use.[10][12]
-
Body Protection: A lab coat is a minimum requirement. For handling highly reactive hexafluorides or in case of potential leaks, a gas-tight, chemical-protective suit is recommended.[13]
-
Footwear: Wear closed-toe shoes, and for larger scale operations, safety shoes are advised.[9]
Q3: How should I store volatile hexafluoride gas cylinders?
A3: Proper storage is critical for safety:
-
Location: Store cylinders in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[10][14]
-
Securing: Cylinders must be stored upright and securely fastened to a wall or a sturdy support to prevent them from falling over.[15]
-
Compatibility: Keep hexafluoride cylinders separated from incompatible materials, especially flammable substances and moisture sources.[14]
-
Valve Protection: Ensure cylinder valve caps are securely in place when the cylinder is not in use.[15]
Q4: What should I do in case of a hexafluoride gas leak?
A4: Follow these emergency procedures:
-
Evacuate: Immediately evacuate all personnel from the affected area.[9][16]
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse the gas. For leaks in enclosed spaces, do not re-enter without proper respiratory protection.[16]
-
Isolate the Source: If you are trained and it is safe, shut off the gas supply. If a cylinder is leaking and cannot be stopped, move it to a safe, open-air location and allow it to empty.[1]
-
Alert Emergency Services: Notify your institution's emergency response team and provide them with the specific details of the leaked hexafluoride.
-
Avoid Water: Do not use water on leaks of water-reactive hexafluorides like WF6 or UF6, as this will generate corrosive hydrogen fluoride gas.[1][17]
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving volatile hexafluorides.
Issue 1: I suspect a slow leak from my experimental setup.
| Possible Cause | Troubleshooting Step | Verification |
| Loose Fittings or Connections | 1. Ensure the system is under a positive pressure of an inert gas (e.g., Nitrogen, Argon). 2. Prepare a soap solution (e.g., Snoop®). 3. Apply the solution to all joints, connections, and valve stems. | Bubbles will form at the site of the leak. |
| Valve Failure | 1. If a valve is identified as the source of the leak, attempt to tighten the packing nut. 2. If the leak persists, the valve may need to be replaced. Isolate the valve from the gas source if possible. | The bubbling at the valve stem or outlet stops after tightening or replacement. |
| Material Incompatibility/Corrosion | 1. Visually inspect system components for signs of corrosion, discoloration, or degradation. 2. Review the material compatibility of all wetted parts with the specific hexafluoride being used. | Visible signs of material failure. System fails pressure hold test after addressing other potential leak sources. |
Issue 2: My experimental results are inconsistent, suggesting contamination.
| Possible Cause | Troubleshooting Step | Verification |
| Reaction with Atmospheric Moisture | 1. Ensure your entire gas delivery system is leak-tight and has been properly purged with a dry, inert gas. 2. Use an in-line moisture trap. 3. For highly sensitive experiments, handle all materials in an inert atmosphere glove box.[13][18] | Consistent and reproducible experimental results. Absence of hydrolysis byproducts (e.g., HF, metal oxyfluorides) in analytical measurements (e.g., FTIR, mass spectrometry). |
| Contaminated Gas Cylinder | 1. Analyze a sample of the incoming gas using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry) to check for impurities. 2. If impurities are detected, contact the gas supplier. | Analytical results confirm the presence of unexpected compounds in the gas supply. |
| Reaction with System Components | 1. Verify that all materials in your experimental setup are compatible with the hexafluoride in use. 2. For highly reactive hexafluorides, consider passivation of stainless steel components. | No signs of corrosion on internal surfaces. Consistent product yield and purity. |
III. Quantitative Data Summary
Table 1: Physical Properties of Common Volatile Hexafluorides
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Sulfur Hexafluoride | SF₆ | 146.06 | -50.8 | -63.8 (sublimes) | Colorless gas |
| Selenium Hexafluoride | SeF₆ | 192.96 | -34.5 | -46.6 (sublimes) | Colorless gas[19][20] |
| Tellurium Hexafluoride | TeF₆ | 241.60 | -37.6 | -38.9 (sublimes) | Colorless gas with a repulsive odor[4][21] |
| Molybdenum Hexafluoride | MoF₆ | 209.93 | 17.5 | 34.0 | Colorless liquid/solid[11] |
| Tungsten Hexafluoride | WF₆ | 297.83 | 2.3 | 17.1 | Colorless gas or pale-yellow liquid |
| Rhenium Hexafluoride | ReF₆ | 300.20 | 18.5 | 33.7 | Yellow solid or liquid[8] |
| Uranium Hexafluoride | UF₆ | 352.02 | 64.05 (triple point) | 56.5 (sublimes) | Colorless to white crystalline solid[3][5] |
Table 2: Occupational Exposure Limits
| Compound | OSHA PEL (TWA 8-hr) | NIOSH REL (TWA 10-hr) | ACGIH TLV (TWA 8-hr) | IDLH |
| Sulfur Hexafluoride | 1000 ppm | 1000 ppm | 1000 ppm | N/A |
| Selenium Hexafluoride | 0.05 ppm (as Se) | 0.05 ppm (as Se) | 0.05 ppm (as Se) | 1 ppm |
| Tellurium Hexafluoride | 0.02 ppm (as Te) | 0.02 ppm (as Te) | 0.02 ppm (as Te) | 1 ppm[6] |
| Tungsten Hexafluoride | 3 mg/m³ (as F) | 3 mg/m³ (as F) | 3 mg/m³ (as F) | N/A |
| Uranium Hexafluoride | 0.2 mg/m³ (as U) | 0.2 mg/m³ (as U) | 0.2 mg/m³ (as U) | 10 mg/m³ (as U) |
IV. Experimental Protocols & Workflows
Protocol 1: General Handling and Dispensing of a Volatile Hexafluoride
This protocol outlines the fundamental steps for safely dispensing a volatile hexafluoride from a lecture bottle or cylinder into an experimental apparatus.
Workflow Diagram: Gas Dispensing
Caption: Workflow for safely dispensing volatile hexafluorides.
Methodology:
-
Preparation:
-
Ensure all operations are conducted in a certified chemical fume hood or a glove box.[13][18]
-
Have an emergency plan and appropriate first aid materials readily available (e.g., calcium gluconate gel for HF burns).[12]
-
Verify that all tubing and reactor materials are compatible with the specific hexafluoride. For corrosive hexafluorides, passivated stainless steel is recommended.
-
-
System Assembly:
-
Securely clamp the hexafluoride cylinder in an upright position.
-
Connect a regulator designed for corrosive gases. Use appropriate thread sealant (e.g., Teflon tape) if recommended for the fittings.
-
Connect the regulator to the experimental apparatus using compatible tubing (e.g., stainless steel, PFA).
-
-
Leak Checking and Purging:
-
With the main cylinder valve closed, pressurize the system downstream of the cylinder with a dry inert gas (e.g., nitrogen or argon).
-
Perform a leak check on all connections using a soap solution or an electronic leak detector.
-
Once the system is confirmed to be leak-free, evacuate the system or purge thoroughly with the inert gas to remove all atmospheric moisture and oxygen.
-
-
Gas Dispensing:
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Open the downstream valve to allow the hexafluoride to flow into the experimental apparatus.
-
-
Shutdown:
-
Close the main cylinder valve.
-
Allow the gas remaining in the regulator and tubing to be consumed by the experiment or vent it safely through a proper scrubbing system.
-
Purge the entire system with an inert gas before disconnecting any components.
-
Protocol 2: Chemical Vapor Deposition (CVD) of Tungsten using WF6
This protocol describes a laboratory-scale setup for depositing a tungsten thin film on a substrate using tungsten hexafluoride (WF6) and a reducing agent like hydrogen (H2).
Workflow Diagram: CVD Process
Caption: Schematic of a laboratory CVD system for tungsten deposition.
Methodology:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
A nucleation layer (e.g., TiN) may be required for deposition on dielectric surfaces.[1]
-
-
System Preparation:
-
Place the substrate on the heater inside the CVD reactor chamber.
-
Close the chamber and ensure a high vacuum (<10⁻⁵ Torr) is achieved to remove residual air and moisture.
-
Heat the substrate to the desired deposition temperature (typically 300-500°C for H2 reduction).[22]
-
-
Deposition Process:
-
Introduce the reducing gas (H2) and a carrier gas (Ar) into the chamber using mass flow controllers (MFCs) to stabilize the pressure.
-
Introduce WF6 vapor into the chamber via a separate MFC. The reaction is: WF₆ + 3H₂ → W + 6HF.[22]
-
Maintain constant gas flow rates, pressure, and temperature for the desired deposition time to control film thickness.
-
-
Post-Deposition:
-
Stop the flow of WF6 and H2.
-
Cool the substrate to room temperature under a flow of inert gas (Ar).
-
Purge the chamber with inert gas before opening to atmosphere.
-
-
Exhaust Handling:
-
The exhaust gases from the pump must be passed through a scrubber (e.g., a packed bed of soda lime or a wet scrubber) to neutralize unreacted WF6 and the corrosive HF byproduct.
-
V. Logical Relationships for Troubleshooting
This section provides a logical diagram to guide the troubleshooting process for a failed experiment.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting failed experiments.
References
- 1. CVD Tungsten | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 2. nrc.gov [nrc.gov]
- 3. Inert Gas Glove Box [jacomex.com]
- 4. Optimizing a Chemical Vapor Deposition Process for a High-Performance Tungsten Material - Tech Briefs [techbriefs.com]
- 5. Rhenium hexafluoride | F6Re | CID 66231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Mass spectrometry of uranium hexafluoride [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhenium hexafluoride - Wikipedia [en.wikipedia.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. energy.gov [energy.gov]
- 13. ucd.ie [ucd.ie]
- 14. inis.iaea.org [inis.iaea.org]
- 15. Characteristic Evaluation of Gas Chromatography with Different Detectors for Accurate Determination of Sulfur Hexafluoride | MDPI [mdpi.com]
- 16. jcsp.org.pk [jcsp.org.pk]
- 17. Passivation: The Key To Corrosion Protection For Stainless Steel [valencesurfacetech.com]
- 18. cleatech.com [cleatech.com]
- 19. www-pub.iaea.org [www-pub.iaea.org]
- 20. mmfinc.com [mmfinc.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. WF6 as a Key Precursor in Tungsten-Based Thin Films: Pathways, Challenges, and Process Control - China Isotope Development [asiaisotopeintl.com]
Technical Support Center: Troubleshooting Common Issues in OsF6 Experimental Setups
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental setups involving Osmium Hexafluoride (OsF6).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (OsF6)?
A1: this compound is a highly hazardous substance with several primary risks:
-
High Corrosivity: It is extremely corrosive to skin, causing severe burns upon contact.[1]
-
Moisture Reactivity: OsF6 readily hydrolyzes with moisture to produce corrosive white fumes, likely including hydrofluoric acid (HF).[1] This reaction can cause severe respiratory and tissue damage.
-
Toxicity: Inhalation of OsF6 can lead to toxic pneumonitis, an inflammation of the lungs.[1]
-
Reactivity: As a strong fluorinating agent and oxidizing agent, it can react violently with water and other materials.[2]
Q2: What are the initial signs of a leak in my OsF6 experimental setup?
A2: Given the high reactivity of OsF6 with ambient moisture, the most immediate sign of a leak is the appearance of white corrosive fumes at the leak site.[1] You may also notice a sharp, irritating odor. It is critical to have a robust leak detection plan in place, including the use of appropriate gas detectors.
Q3: How should I properly store and handle OsF6?
A3: OsF6 should be stored in a cool, dry, and well-ventilated area in a tightly sealed container made of a compatible material, such as passivated stainless steel or a suitable fluoropolymer.[3] All handling should be conducted in a well-maintained fume hood or glovebox under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure and reaction with moisture.[4] Personal protective equipment (PPE), including appropriate gloves, eye protection, and a lab coat, is mandatory.
Q4: What materials are incompatible with OsF6?
A4: Due to its high reactivity, OsF6 is incompatible with a wide range of materials. Key incompatibilities include:
-
Water and moisture: Reacts to form corrosive fumes.[1]
-
Glass: Can be etched by OsF6, especially in the presence of moisture which can generate HF.[3]
-
Many metals: Can be corroded by OsF6.
-
Organic compounds and solvents: Can react vigorously, potentially leading to fires or explosions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions Involving OsF6
Question: My reaction yield is significantly lower than expected or varies between experimental runs. What are the potential causes?
Answer: Inconsistent yields in reactions with OsF6 can stem from several factors, primarily related to its high reactivity and sensitivity to moisture.
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously oven-dried or flame-dried and cooled under an inert atmosphere. Use freshly distilled and dried anhydrous solvents. Consider using a Karl Fischer titrator to quantify water content in your solvent.[4] |
| Leaks in the Reaction Setup | Before introducing OsF6, perform a leak test on your entire apparatus. A small leak can introduce atmospheric moisture and oxygen, leading to the decomposition of OsF6 and unwanted side reactions. |
| Impure Reactants | Use reactants of the highest possible purity. Impurities can react with OsF6, consuming it and reducing the yield of the desired product. |
| Incorrect Stoichiometry | Precisely measure and control the stoichiometry of all reactants. Given the gaseous/volatile nature of OsF6 at reaction temperatures, ensure accurate delivery to the reaction vessel. |
| Reaction Temperature Fluctuations | Maintain a stable and optimized reaction temperature. Side reactions may become more prominent at non-optimal temperatures. |
Issue 2: Corrosion or Etching of Experimental Apparatus
Question: I am observing corrosion on my stainless steel components and etching of my glassware after conducting experiments with OsF6. What can I do to prevent this?
Answer: The corrosive nature of OsF6, especially when it comes into contact with even trace amounts of moisture to form HF, necessitates careful material selection and handling.
| Material | Issue | Prevention and Mitigation |
| Borosilicate Glass | Etching, clouding, and potential structural failure.[3] | For reactions requiring high temperatures, consider using reactors made from more resistant materials like fluoropolymers (e.g., PFA, PTFE) or passivated stainless steel. If glass must be used, ensure it is scrupulously dry and inspect it for any signs of etching before and after each use.[3] |
| Stainless Steel (304/316) | Pitting, discoloration, and loss of integrity. | Use high-grade, passivated stainless steel. Passivation creates a protective oxide layer that enhances corrosion resistance.[3] Regularly inspect all stainless steel components, especially welds and fittings, for any signs of corrosion. |
| Elastomers and Seals | Swelling, degradation, and leakage. | Use seals and O-rings made from perfluoroelastomers (FFKM) or other highly chemical-resistant polymers. Avoid standard elastomers like Viton® or Buna-N, which will be rapidly attacked by OsF6. |
Experimental Protocols
Synthesis of this compound (OsF6)
This compound is synthesized by the direct reaction of osmium metal with an excess of fluorine gas at elevated temperatures.[5]
Reaction: Os (s) + 3 F₂ (g) → OsF₆ (g)
Methodology:
-
Apparatus Setup:
-
The reaction is typically carried out in a passivated nickel or Monel tube reactor due to the high reactivity of fluorine gas and OsF6.
-
The system must be designed for high-temperature and high-pressure work with fluorine. All connections should be of high quality and leak-tight.
-
A cold trap cooled with liquid nitrogen is placed downstream of the reactor to collect the volatile OsF6 product.
-
An efficient scrubbing system to neutralize unreacted fluorine gas is essential.
-
-
Procedure:
-
Place a known quantity of high-purity osmium metal powder in a nickel boat inside the reactor.
-
Assemble the reactor and thoroughly purge the entire system with a dry, inert gas (e.g., Argon or Nitrogen) to remove all traces of air and moisture.
-
Heat the reactor to approximately 300 °C.[5]
-
Slowly introduce a stream of fluorine gas, diluted with an inert gas, into the reactor. The use of excess fluorine is necessary to ensure complete conversion of the osmium metal.
-
The volatile OsF6 product will be carried out of the reactor by the gas stream.
-
Collect the yellow crystalline OsF6 in the liquid nitrogen-cooled trap.[5]
-
After the reaction is complete, stop the fluorine flow and cool the reactor to room temperature under a flow of inert gas.
-
The collected OsF6 can be purified by fractional distillation under vacuum.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
controlling the high reactivity of metal hexafluorides
Welcome to the Technical Support Center for Controlling the High Reactivity of Metal Hexafluorides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing these highly reactive compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What makes metal hexafluorides so reactive?
A1: Metal hexafluorides are highly reactive primarily due to two factors: their strong oxidizing capabilities and their extreme sensitivity to hydrolysis.[1][2] Many metal hexafluorides, such as platinum hexafluoride (PtF₆), are among the strongest oxidizing agents known.[2][3] They also have a high electron affinity.[2] Furthermore, they react readily, and sometimes violently, with water and moisture in the air to produce corrosive and toxic byproducts like hydrofluoric acid (HF).[4][5][6][7][8]
Q2: What are the primary products of hydrolysis for common metal hexafluorides?
A2: The hydrolysis products vary depending on the metal. For instance, uranium hexafluoride (UF₆) reacts with water to form solid uranyl fluoride (UO₂F₂) and hydrogen fluoride (HF) gas.[5][7][9] In contrast, tungsten hexafluoride (WF₆) and molybdenum hexafluoride (MoF₆) hydrolyze to form their respective trioxides (WO₃ and MoO₃) and hydrogen fluoride.[4][6][10][11]
Q3: What are the essential safety precautions when working with metal hexafluorides?
A3: Due to their toxicity and high reactivity, strict safety protocols are mandatory. Always handle metal hexafluorides in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[12][13] In case of potential exposure, a respirator may be necessary.[12] It is crucial to work under anhydrous (dry) conditions to prevent hydrolysis.[6] Storage vessels should be made of compatible materials with secure, corrosion-resistant seals, like Teflon gaskets.[4]
Q4: What materials are compatible with metal hexafluorides?
A4: Material compatibility is critical to prevent corrosion and catastrophic failure of equipment. For handling pure fluorine and many metal hexafluorides under pressure, Nickel and Monel are preferred.[14] Stainless steels and copper also show good resistance due to the formation of a passive fluoride film on their surface.[14] For seals and gaskets, Teflon is commonly used.[4] It is essential to avoid organic materials and other substances that can be easily oxidized or fluorinated.
Troubleshooting Guides
Issue 1: Unexpected solid precipitate forms during my reaction.
-
Q: I'm seeing an unexpected white or colored powder in my reaction vessel. What could it be?
-
Q: How can I prevent this from happening?
-
A: Ensure all glassware and equipment are rigorously dried, preferably by oven-drying overnight and cooling in a desiccator. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Issue 2: My reaction is proceeding too quickly or uncontrollably.
-
Q: My reaction is highly exothermic and difficult to control. What are my options?
-
A: The high reactivity of metal hexafluorides can lead to rapid, exothermic reactions. To moderate the reaction rate, consider the following:
-
Lower the temperature: Performing the reaction at a reduced temperature can significantly slow down the kinetics.
-
Slow addition: Add the metal hexafluoride reactant slowly and in a controlled manner to the reaction mixture.
-
Use a dilute solution: Diluting the reactants can help to dissipate heat and moderate the reaction rate.
-
-
Issue 3: I'm observing corrosion or etching of my experimental apparatus.
-
Q: My glass reactor is showing signs of etching after the experiment. Why is this happening?
-
Q: What can I do to protect my equipment?
-
A: For reactions where hydrolysis is a risk, use reactors made of HF-resistant materials like stainless steel, nickel, Monel, or copper.[14] For seals and smaller components, fluoropolymers like Teflon are suitable. If glass must be used, ensure strictly anhydrous conditions.
-
Data Presentation
Table 1: Physical Properties of Common Metal Hexafluorides
| Property | Uranium Hexafluoride (UF₆) | Tungsten Hexafluoride (WF₆) | Molybdenum Hexafluoride (MoF₆) | Platinum Hexafluoride (PtF₆) |
| Appearance | Colorless solid[5] | Colorless gas[4] | Colorless solid/liquid[6][15] | Dark-red volatile solid[3] |
| Molar Mass ( g/mol ) | 352.02[5] | 297.83[4] | 209.94[15] | 309.07 |
| Melting Point | Sublimes at 56.5 °C[5] | 2.3 °C[4] | 17.5 °C[6][15] | 61.3 °C |
| Boiling Point | Sublimes at 56.5 °C[5] | 17.1 °C[4] | 34.0 °C[6][15] | 69.1 °C |
| Density | 5.09 g/cm³ (solid)[5] | 12.4 g/L (gas)[4] | 3.50 g/cm³ (solid)[15] | 4.80 g/cm³ (solid) |
Table 2: Reactivity Summary of Metal Hexafluorides
| Metal Hexafluoride | Reactivity with Water | Primary Hydrolysis Products | Oxidizing Power | Key Applications |
| Uranium Hexafluoride (UF₆) | Reacts rapidly[5] | UO₂F₂ (solid), HF (gas)[5] | Mild oxidant[5] | Uranium enrichment for nuclear fuel[1][5][8] |
| Tungsten Hexafluoride (WF₆) | Reacts with water[4] | WO₃ (solid), HF (gas)[4] | Not a powerful oxidant[4] | Chemical Vapor Deposition (CVD) for tungsten films in semiconductors[4][13] |
| Molybdenum Hexafluoride (MoF₆) | Highly sensitive to moisture[6][16] | MoO₃ (solid), HF (gas)[6] | Strong fluorinating agent[6][16] | CVD of molybdenum films, isotope separation[6][15][16] |
| Platinum Hexafluoride (PtF₆) | Reacts violently[17] | Not specified, complex reaction | One of the strongest oxidants known[2][3] | Oxidizing noble gases (e.g., Xenon)[3][18] |
Experimental Protocols
General Protocol for Handling Metal Hexafluorides
This protocol outlines the essential steps for safely handling highly reactive metal hexafluorides in a research setting.
-
Preparation and PPE:
-
Ensure the work area (fume hood or glovebox) is clean, dry, and free of incompatible materials.
-
Don appropriate PPE: safety goggles, face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), and a flame-retardant lab coat.
-
Have an emergency response plan and necessary safety equipment (e.g., fire extinguisher, emergency shower) readily available.
-
-
Equipment Setup:
-
Use equipment made from compatible materials (e.g., stainless steel, Monel, nickel).[14]
-
Ensure all connections are secure and leak-tested, preferably under vacuum, before introducing the hexafluoride. Use Swagelok-type fittings with appropriate ferrules.
-
If transferring from a cylinder, use a regulator designed for corrosive gases.
-
-
Inert Atmosphere:
-
Purge the entire system (reactor, tubing) with a dry, inert gas (e.g., argon or nitrogen) to remove all traces of air and moisture. This is a critical step to prevent hydrolysis.
-
-
Performing the Reaction:
-
Cool the reaction vessel to the desired temperature before introducing the metal hexafluoride.
-
Introduce the hexafluoride gas or liquid slowly and in a controlled manner. Monitor the reaction temperature and pressure continuously.
-
Use a trap containing a suitable scrubbing agent (e.g., soda lime or alumina) to neutralize any unreacted hexafluoride in the effluent gas stream.
-
-
Shutdown and Cleaning:
-
After the reaction is complete, stop the flow of the hexafluoride and purge the system again with an inert gas to remove any residual reactant.
-
Carefully and slowly quench any residual reactive species before disassembling the apparatus.
-
Decontaminate all equipment by washing with appropriate solutions. Be aware that this process may generate HF, so it must be done with extreme caution and proper ventilation.
-
Protocol for Chemical Vapor Deposition (CVD) using Tungsten Hexafluoride (WF₆)
This protocol describes a typical process for depositing a tungsten film on a silicon substrate using WF₆.
-
Substrate Preparation:
-
Clean the silicon substrate to remove any organic residues and the native oxide layer. This is typically done using a standard cleaning procedure (e.g., RCA clean) followed by a dip in dilute hydrofluoric acid (HF).
-
Immediately load the cleaned substrate into the CVD reactor's load lock to prevent re-oxidation.
-
-
CVD Reactor Setup:
-
Transfer the substrate into the main reaction chamber.
-
Heat the substrate to the desired deposition temperature, typically between 300 and 800 °C.[4]
-
Evacuate the chamber to a high vacuum to remove any residual gases.
-
-
Deposition Process:
-
Introduce a reducing agent, typically hydrogen (H₂), into the chamber at a controlled flow rate.
-
Introduce tungsten hexafluoride (WF₆) into the chamber. The WF₆/H₂ ratio is a critical parameter for controlling the film properties.[4]
-
The reaction WF₆ + 3H₂ → W + 6HF occurs on the hot substrate surface, depositing a thin film of tungsten.[4]
-
Monitor film thickness in-situ using techniques like laser interferometry.
-
-
Process Termination and Cooldown:
-
Once the desired film thickness is achieved, stop the flow of both WF₆ and H₂.
-
Purge the chamber with an inert gas (e.g., argon).
-
Allow the substrate to cool down under the inert atmosphere.
-
Remove the coated substrate from the reactor.
-
Mandatory Visualization
References
- 1. Uranium hexafluoride - chemistry and technology of an element in the nuclear fuel cycle [inis.iaea.org]
- 2. Hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Platinum hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Tungsten hexafluoride - Wikipedia [en.wikipedia.org]
- 5. Uranium hexafluoride - Wikipedia [en.wikipedia.org]
- 6. Molybdenum Hexafluoride (MoF6) for Research Applications [benchchem.com]
- 7. wnti.co.uk [wnti.co.uk]
- 8. energyeducation.ca [energyeducation.ca]
- 9. Kinetic investigation of the hydrolysis of uranium hexafluoride gas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Gas detectors and respiratory protection equipments WF6 (tungsten hexafluoride), CAS number 7783-82-6 [en.gazfinder.com]
- 13. m.gascylindertank.com [m.gascylindertank.com]
- 14. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 15. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
- 16. molybdenum Hexafluoride - molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Osmium Hexafluoride and Other Platinum Group Metal Hexafluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, reactivity, and spectroscopic data of osmium hexafluoride (OsF₆) and other key hexafluorides of the platinum group metals: platinum (PtF₆), iridium (IrF₆), rhodium (RhF₆), and ruthenium (RuF₆). This information is critical for researchers working with these highly reactive and volatile compounds in fields such as inorganic synthesis, materials science, and catalysis.
Physicochemical Properties
The hexafluorides of the platinum group metals are volatile crystalline solids at room temperature, exhibiting a range of colors from the pale yellow of OsF₆ to the dark red of PtF₆. Their volatility decreases with increasing atomic number. All adopt an octahedral molecular geometry in the gas phase, consistent with VSEPR theory. In the solid state, they crystallize in the orthorhombic space group Pnma.[1][2][3][4]
Table 1: Physicochemical Properties of Platinum Group Metal Hexafluorides
| Property | This compound (OsF₆) | Platinum Hexafluoride (PtF₆) | Iridium Hexafluoride (IrF₆) | Rhodium Hexafluoride (RhF₆) | Ruthenium Hexafluoride (RuF₆) |
| Molar Mass ( g/mol ) | 304.22[2] | 309.07[5] | 306.22[6] | 216.91[4] | 215.07[3] |
| Appearance | Yellow crystalline solid[2] | Dark-red volatile solid[5] | Yellow crystalline solid[6] | Black volatile solid[4] | Dark brown crystalline solid[3] |
| Melting Point (°C) | 33.4[2] | 61.3[5] | 44[6] | ~70[4] | 54[3] |
| Boiling Point (°C) | 47.5[2] | 69.14[5] | 53.6[6] | Decomposes | Decomposes above 200 |
| Density (g/cm³) | 5.09 (at -140 °C)[2] | 3.83[5] | 5.11 (at -140 °C)[6] | 3.71 (at -140 °C)[4] | 3.68 (at -140 °C)[3] |
| Metal-Fluorine Bond Length (Å) | 1.827[2] | 1.85[5] | 1.833[6] | 1.824[4] | 1.818[3] |
| Crystal Structure | Orthorhombic, Pnma[2] | Orthorhombic, Pnma[5] | Orthorhombic, Pnma[6] | Orthorhombic, Pnma[4] | Orthorhombic, Pnma[3] |
Reactivity and Oxidizing Power
The hexafluorides of the platinum group metals are exceptionally strong oxidizing agents and fluorinating agents.[5] Their reactivity is highlighted by their vigorous reactions with water and their ability to oxidize even noble gases, as famously demonstrated by Neil Bartlett's synthesis of the first noble gas compound, xenon hexafluoroplatinate.[7][8] Platinum hexafluoride is one of the most potent oxidants among the binary hexafluorides, capable of oxidizing molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[5] Rhodium hexafluoride is also highly reactive, attacking glass and reacting with elemental oxygen.[4]
The oxidizing power of these hexafluorides generally increases across the period. This trend is directly related to their electron affinities.
Experimental Protocols
Synthesis of Hexafluorides
The general method for the synthesis of platinum group metal hexafluorides is the direct fluorination of the corresponding metal powder or sponge at elevated temperatures.[2][3][4][5][6]
General Experimental Workflow for Hexafluoride Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon regulatory factor 6 is required for proper wound healing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 6 (IRF6) is expressed in the ovine uterus and functions as a transcriptional activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Platinum hexafluoride - Wikipedia [en.wikipedia.org]
- 6. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Detailed Spectroscopic Analysis of Osmium Hexafluoride: A Comparative Guide
Osmium hexafluoride (OsF₆) is a highly reactive and volatile inorganic compound, notable for being one of the seventeen known binary hexafluorides.[1] Its unique physicochemical properties, stemming from the high oxidation state of the central osmium atom, make it a subject of significant interest in inorganic chemistry and materials science. A thorough understanding of its electronic and molecular structure, gleaned through various spectroscopic techniques, is crucial for its characterization and for predicting its behavior in chemical reactions. This guide provides a detailed comparative analysis of the spectroscopic data available for this compound, including vibrational, electronic, and nuclear magnetic resonance spectroscopy, alongside the requisite experimental protocols.
Vibrational Spectroscopy: Probing Molecular Motion
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of molecules by probing their vibrational modes. For a molecule with octahedral (Oₕ) symmetry like OsF₆, group theory predicts six fundamental vibrational modes, of which three are Raman active (ν₁, ν₂, ν₅), two are infrared active (ν₃, ν₄), and one is inactive in both (ν₆).[2][3]
Experimental Protocols
Synthesis of this compound: this compound is synthesized by the direct reaction of osmium metal with an excess of fluorine gas at elevated temperatures.[2][4] In a typical procedure, osmium metal sponge is heated to 300 °C in a pre-fluorinated nickel reactor under a fluorine atmosphere of 4-5 atm for 4-5 hours.[2] The volatile OsF₆ product is then purified by sublimation.[2]
Infrared Spectroscopy: The gas-phase IR spectrum of OsF₆ is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.[5] The highly corrosive nature of OsF₆ necessitates the use of a gas cell constructed from materials resistant to fluoride attack, such as Monel or stainless steel, with windows made of materials like silver chloride (AgCl) or barium fluoride (BaF₂). To obtain the spectrum, the gas cell is first evacuated and then filled with OsF₆ vapor to a specific pressure. A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of the compound.
Raman Spectroscopy: The Raman spectrum of liquid OsF₆ can be obtained by sealing a sample of the compound in a quartz capillary tube. The sample is then illuminated with a monochromatic laser source, and the scattered light is collected and analyzed by a spectrometer.[6][7] Due to the colored nature of some hexafluorides, the choice of laser wavelength is critical to avoid fluorescence, which can obscure the weaker Raman signals.[8]
Data Comparison: Vibrational Frequencies of Hexafluorides
The experimentally observed vibrational frequencies for OsF₆ are presented in the table below, alongside data for Platinum Hexafluoride (PtF₆) for comparison. The data reveals the influence of the central metal atom on the vibrational modes.
| Vibrational Mode | Symmetry | Activity | OsF₆ Frequency (cm⁻¹)[2][3] | PtF₆ Frequency (cm⁻¹)[2] |
| ν₁ (stretching) | a₁g | Raman | 733 | 655 |
| ν₂ (stretching) | e g | Raman | 632 | 601 |
| ν₃ (stretching) | f₁u | IR | 720 | 705 |
| ν₄ (bending) | f₁u | IR | 268 | 273 |
| ν₅ (bending) | f₂g | Raman | 252 | 242 |
| ν₆ (bending) | f₂u | Inactive | 230 | 211 |
Electronic Spectroscopy: Unveiling Electron Transitions
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic structure of a molecule by probing the transitions of electrons between different energy levels. The electronic spectrum of OsF₆ is complex, featuring both d-d transitions and charge-transfer bands.
Experimental Protocol
The gas-phase UV-Visible absorption spectrum of OsF₆ is measured using a spectrophotometer. A known concentration of OsF₆ vapor is introduced into a gas cell of a specific path length. Light from a broadband source (typically deuterium and tungsten lamps for the UV and visible regions, respectively) is passed through the sample, and the absorbance is measured as a function of wavelength.[9] Due to the high reactivity of OsF₆, the experimental setup must be constructed from corrosion-resistant materials.
Data Comparison: Electronic Transitions and Properties
The electronic absorption spectrum of gaseous OsF₆ shows several broad absorption bands in the UV-visible region.[2] The high-energy bands above 35,000 cm⁻¹ are attributed to charge-transfer transitions, where an electron is excited from a fluorine-based molecular orbital to an osmium-based molecular orbital.[2] The lower energy bands are assigned to d-d transitions within the osmium 5d orbitals.
| Spectroscopic Parameter | This compound (OsF₆) |
| UV-Visible Absorption Bands (gas phase) | Intense absorptions at ~36,200 cm⁻¹ and ~40,800 cm⁻¹[2] |
| Ionization Energy | 12.2 eV[10] |
| Electron Affinity | 5.93 ± 0.28 eV[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Nuclear Environment
NMR spectroscopy is a powerful tool for elucidating molecular structure. While ¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds, there is a lack of directly reported ¹⁹F NMR data for this compound in the scientific literature.[3][11] This is likely due to a combination of factors including the compound's extreme reactivity and potential paramagnetic broadening effects.
However, based on studies of other transition metal hexafluorides, we can anticipate the general features of the ¹⁹F NMR spectrum of OsF₆. For an octahedral molecule, a single resonance is expected due to the chemical equivalence of all six fluorine atoms. The chemical shift would be influenced by the electronegativity of the central osmium atom and any paramagnetic effects.
Experimental Protocol
Hypothetically, the ¹⁹F NMR spectrum of OsF₆ would be recorded on a high-resolution NMR spectrometer. Due to its volatility and reactivity, the sample would likely need to be handled in a sealed, inert NMR tube, possibly as a solution in a non-reactive solvent like anhydrous hydrogen fluoride at low temperature.
Data Comparison: ¹⁹F NMR Chemical Shifts of Related Compounds
The following table provides ¹⁹F NMR chemical shift data for other hexafluoride compounds to offer a comparative perspective. The chemical shifts are typically referenced to CFCl₃.
| Compound | Chemical Shift (ppm) |
| Sulfur Hexafluoride (SF₆) | +57.42[12] |
| Molybdenum Hexafluoride (MoF₆) | -278[12] |
| Tungsten Hexafluoride (WF₆) | +166[12] |
| Selenium Hexafluoride (SeF₆) | +55[12] |
| Tellurium Hexafluoride (TeF₆) | -57[12] |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the spectroscopic analysis of a volatile hexafluoride like OsF₆ and the logical relationship between different spectroscopic techniques.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of OsF₆.
Caption: Logical relationship between OsF₆ and the structural information obtained from different spectroscopic techniques.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. youtube.com [youtube.com]
- 8. Guide to Raman Spectroscopy | Bruker [bruker.com]
- 9. UV/Vis Database User's Guide [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
Unveiling the Atomic Architecture of Osmium Hexafluoride: A Comparative Guide to Structural Validation by Diffraction Techniques
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray diffraction and its alternatives for the validation of the osmium hexafluoride (OsF₆) crystal structure, supported by experimental data and detailed methodologies.
This compound, a highly volatile and corrosive compound, presents unique challenges for structural analysis. Its crystal structure has been successfully determined using low-temperature X-ray diffraction, revealing an orthorhombic system. This guide will delve into the experimental data obtained from this technique and compare it with findings from neutron and gas-phase electron diffraction to offer a holistic view of its structural validation.
Comparative Analysis of this compound Structural Data
The table below summarizes the key structural parameters of this compound as determined by X-ray diffraction, neutron diffraction, and gas-phase electron diffraction. This allows for a direct comparison of the results obtained from these principal analytical techniques.
| Parameter | X-ray Diffraction (Solid State, -140 °C) | Neutron Powder Diffraction (Solid State, 5 K) | Gas-Phase Electron Diffraction |
| Crystal System | Orthorhombic | Orthorhombic | N/A (Gas Phase) |
| Space Group | Pnma | Pmnb (isostructural with UF₆) | N/A (Gas Phase) |
| Lattice Parameters | a = 9.387 Å, b = 8.543 Å, c = 4.944 Å[1] | Not explicitly stated, but isostructural with WF₆ and PtF₆[2][3] | N/A (Gas Phase) |
| Molecular Geometry | Octahedral[1] | Approximately octahedral[2][3] | Octahedral (Oₕ symmetry)[4] |
| Os-F Bond Length(s) | 1.827 Å[1] | 1.815(2) Å to 1.844(3) Å (mean: 1.827 Å)[2] | 1.828(2) Å[4] or 1.831 Å (with ±0.008 Å error)[5] |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental setup is crucial for interpreting structural data. Below are generalized protocols for the key techniques used in the analysis of this compound.
Low-Temperature Single-Crystal X-ray Diffraction
Due to the high volatility of this compound (melting point: 33.4 °C, boiling point: 47.5 °C), X-ray diffraction studies must be conducted at low temperatures.[1]
Sample Handling and Crystal Growth:
-
Given its reactivity and volatility, OsF₆ must be handled in a controlled environment, such as a glovebox or under an inert atmosphere, to prevent hydrolysis.[6]
-
Single crystals suitable for X-ray diffraction are typically grown in situ on the diffractometer. The gaseous or liquid sample is introduced into a capillary which is then cooled to induce crystallization.
Data Collection:
-
The capillary containing the single crystal is mounted on a goniometer head within a cryostream of cold nitrogen gas, maintaining a stable temperature (e.g., -140 °C).
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction patterns are collected on a detector.
Neutron Powder Diffraction
Neutron diffraction provides a valuable alternative for structural analysis, particularly for locating light atoms and studying magnetic properties.
Sample Preparation:
-
A powdered sample of OsF₆ is loaded into a suitable container, such as a sealed vanadium can or a FEP (fluorinated ethylene propylene) tube, which is inert to fluorine.
-
To ensure random orientation of the crystallites, the sample is often gently tapped or agitated during loading.
-
The sealed container is then cooled to cryogenic temperatures (e.g., 5 K) for data collection.[2]
Data Collection:
-
The sample is placed in a neutron beamline of a nuclear reactor or spallation source.
-
The diffraction pattern of the scattered neutrons is recorded by detectors positioned around the sample.
-
Data analysis, often using the Rietveld refinement method, is then performed to determine the crystal structure.[2]
Gas-Phase Electron Diffraction
This technique provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the solid state.
Experimental Setup:
-
A high-energy electron beam is generated in a vacuum chamber.[7]
-
A gaseous stream of OsF₆ is effused through a nozzle, intersecting the electron beam.[7]
-
The scattered electrons form a diffraction pattern on a detector, which is then analyzed to determine the molecular geometry and bond lengths.[7][8]
Visualizing the Experimental Workflow and Method Comparison
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of diffraction techniques for OsF₆ crystal structure validation.
Conclusion
The structural validation of this compound is robustly established through low-temperature single-crystal X-ray diffraction. The data obtained is well-corroborated by neutron powder diffraction and gas-phase electron diffraction studies, each providing complementary information. While X-ray diffraction offers high resolution for the heavy osmium atom, neutron diffraction provides precise data on the fluorine positions. Gas-phase electron diffraction offers a valuable perspective on the molecule's geometry in the absence of crystal packing forces. For researchers and professionals in fields where precise molecular architecture is critical, understanding the strengths and limitations of each technique is essential for a comprehensive structural analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound | F6Os | CID 123327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
The Case of the Elusive Octafluoride: Distinguishing Osmium Hexafluoride from a Historical Misidentification
For decades, the existence of osmium octafluoride (OsF₈) was accepted in the scientific community. However, meticulous experimental work later revealed this to be a case of mistaken identity, with the true compound being osmium hexafluoride (OsF₆). This guide provides a detailed comparison based on the pivotal research that corrected this long-standing error, offering researchers, scientists, and drug development professionals a clear understanding of the key distinguishing features and the experimental data that solidified the identity of this compound.
In 1913, Ruff and Tschirch reported the synthesis of three osmium fluorides, including a volatile yellow solid they identified as osmium octafluoride (OsF₈)[1]. This claim was significant as it suggested an octavalent state for osmium in a binary fluoride. However, in 1958, a thorough reinvestigation by Weinstock and Malm demonstrated conclusively that this compound was, in fact, this compound (OsF₆)[1]. The physical properties of the compound prepared by Weinstock and Malm were nearly identical to those reported by Ruff and Tschirch for "OsF₈," but modern analytical techniques provided a definitive molecular formula[1].
Comparative Analysis: OsF₆ vs. "OsF₈"
The following table summarizes the key experimental data that distinguish this compound from the misidentified octafluoride.
| Property | This compound (OsF₆) | Misidentified "Osmium Octafluoride (OsF₈)" | Reference |
| Molecular Weight | 304.22 g/mol | 342.22 g/mol (theoretical) | [2][3][4] |
| Melting Point | 33.4 °C | 34.4 °C | [1][5] |
| Boiling Point | 47.5 °C | 47.3 °C | [1][5] |
| Elemental Analysis (F/Os ratio) | 6.11 | ~8 | [1] |
| Crystal Structure | Orthorhombic (low temp), Body-centered cubic (high temp) | Not definitively determined, assumed based on incorrect formula | [1][5] |
| Molecular Geometry | Octahedral (Oₕ) | Hypothetically square antiprismatic | [5][6] |
| Vibrational Spectra (Raman) | Consistent with Oₕ symmetry | Would exhibit more complex spectra | [1] |
Experimental Protocols
The conclusive identification of this compound involved several key experiments, the methodologies of which are detailed below.
Synthesis of this compound
The synthesis of this compound is achieved through the direct reaction of osmium metal with an excess of fluorine gas at elevated temperatures[5].
-
Apparatus: A reaction chamber suitable for high temperatures and resistant to fluorine gas, such as a nickel or Monel tube.
-
Procedure:
-
Place powdered osmium metal in the reaction chamber.
-
Heat the chamber to approximately 300 °C[5].
-
Introduce a stream of fluorine gas into the chamber.
-
The volatile yellow product, this compound, is collected in a cold trap downstream from the reaction chamber.
-
Molecular Weight Determination
Weinstock and Malm utilized gas density measurements to determine the molecular weight of the volatile osmium fluoride.
-
Apparatus: A gas-density bulb of known volume.
-
Procedure:
-
Introduce a known mass of the purified osmium fluoride into the evacuated gas-density bulb.
-
Heat the bulb to a temperature at which the compound is entirely in the vapor phase.
-
Measure the pressure, volume, and temperature of the gas.
-
Calculate the molecular weight using the ideal gas law (or a more precise equation of state if necessary).
-
Elemental Analysis
Chemical analysis was performed to determine the fluorine-to-osmium atomic ratio.
-
Procedure:
-
A weighed sample of the osmium fluoride was hydrolyzed.
-
The resulting solution was analyzed for osmium content, likely through gravimetric or titrimetric methods.
-
The fluorine content was determined, potentially through titration with a thorium nitrate solution or using a fluoride ion-selective electrode after appropriate sample preparation.
-
The atomic ratio of fluorine to osmium was calculated from the analytical results. Weinstock and Malm's analysis yielded a ratio of 6.11, clearly indicating a hexafluoride rather than an octafluoride[1].
-
X-ray Diffraction
X-ray powder diffraction was employed to determine the crystal structure of the solid osmium fluoride.
-
Apparatus: An X-ray diffractometer.
-
Procedure:
-
A capillary tube was filled with the solid osmium fluoride and sealed.
-
The sample was mounted in the diffractometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern was recorded and analyzed. The pattern obtained for the osmium fluoride was found to be similar to that of iridium hexafluoride (IrF₆), indicating a similar crystal structure[1]. The cell parameters determined were consistent with a hexafluoride structure, not an octafluoride[1]. At low temperatures (-140 °C), OsF₆ has an orthorhombic crystal structure[5].
-
Vibrational Spectroscopy
Infrared and Raman spectroscopy were used to probe the molecular structure of the osmium fluoride.
-
Apparatus: An infrared spectrometer and a Raman spectrometer.
-
Procedure:
-
For infrared spectroscopy, the gaseous sample was introduced into a gas cell with appropriate windows (e.g., AgCl).
-
For Raman spectroscopy, the liquid or solid sample was sealed in a capillary tube and illuminated with a laser source.
-
The resulting spectra were recorded and analyzed. The observed vibrational frequencies and their activities (i.e., whether they appeared in the infrared, Raman, or both) were consistent with the selection rules for an octahedral (Oₕ) molecule, as expected for OsF₆[1]. An octafluoride with a different symmetry would exhibit a different and more complex spectral pattern.
-
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical progression of the experimental work that led to the correct identification of this compound.
Figure 1. Logical flow from the initial misidentification to the correct identification of this compound.
Figure 2. Parallel experimental workflow used to characterize and correctly identify this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WebElements Periodic Table » Osmium » osmium octafluoride [webelements.com]
- 3. crystal-growth.net [crystal-growth.net]
- 4. WebElements Periodic Table » Osmium » this compound [winter.group.shef.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Osmium octafluoride - Wikipedia [en.wikipedia.org]
experimental determination of electron affinity for osmium hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined electron affinity of osmium hexafluoride (OsF₆) with other potent hexafluoride alternatives. The document outlines the experimental methodologies, presents quantitative data in a clear, comparative format, and discusses the implications of these values in the context of their applications as strong oxidizing agents.
Introduction to Electron Affinity and its Importance
Electron affinity (EA) is a fundamental chemical property that quantifies the energy change when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. A higher electron affinity indicates a greater propensity to accept an electron, signifying stronger oxidizing capabilities. Transition metal hexafluorides are notable for their high electron affinities, making them some of the most powerful known oxidizing agents.[1] Among these, this compound is a subject of significant interest. Its ability to readily accept an electron is a key determinant of its reactivity and potential applications in various fields, including chemical synthesis and materials science.
The oxidizing strength of the third-row transition metal hexafluorides increases progressively across the series: WF₆ < ReF₆ < OsF₆ < IrF₆ < PtF₆.[2] This trend highlights the exceptional oxidizing power of the heavier metal hexafluorides.
Comparative Data on Electron Affinities
The electron affinity of this compound and other relevant transition metal hexafluorides are summarized in the table below. The presented values are a combination of experimentally determined and theoretically calculated data to provide a comprehensive overview.
| Compound | Electron Affinity (eV) | Method of Determination |
| This compound (OsF₆) | 5.93 ± 0.28 | Experimental (TDEq) |
| 5.92 | Calculated | |
| Tungsten Hexafluoride (WF₆) | 3.15 | Calculated |
| Rhenium Hexafluoride (ReF₆) | 4.58 | Calculated |
| Iridium Hexafluoride (IrF₆) | 5.99 | Calculated |
| Platinum Hexafluoride (PtF₆) | 7.09 | Calculated |
| Gold Hexafluoride (AuF₆) | 8.20 | Calculated |
| Molybdenum Hexafluoride (MoF₆) | 4.23 | Calculated |
| Ruthenium Hexafluoride (RuF₆) | 7.01 | Calculated |
TDEq: Thermal Dissociation Equilibrium, a method often employing Knudsen Effusion Mass Spectrometry.
Experimental Determination of Electron Affinity for this compound
The experimental value for the electron affinity of this compound was determined using a high-temperature mass spectrometric technique based on thermal dissociation equilibrium. This method is often carried out using a Knudsen Effusion Mass Spectrometer (KEMS).
-
Sample Preparation and Loading: A small, solid sample of this compound is placed into a Knudsen cell, which is a small, thermally stable container typically made of a refractory metal like tungsten or molybdenum. The cell has a very small orifice (typically 0.1 to 1 mm in diameter) in its lid.[3]
-
High Vacuum and Heating: The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer. The chamber is evacuated to a very low pressure (e.g., 10⁻⁵ Pa) to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter.[4] The cell is then heated to a high, stable temperature. This heating can be achieved through resistance heating or electron bombardment.[3]
-
Establishment of Equilibrium: Inside the heated cell, a thermal equilibrium is established between the condensed phase of OsF₆ and its vapor phase, as well as the products of any dissociation or ionization reactions.
-
Effusion and Molecular Beam Formation: A small fraction of the gaseous species inside the cell effuses through the orifice into the high-vacuum chamber, forming a well-collimated molecular beam. The small size of the orifice ensures that the equilibrium inside the cell is not significantly disturbed.[5]
-
Ionization: The molecular beam travels into the ion source of the mass spectrometer, where the neutral molecules are ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are accelerated and then separated based on their mass-to-charge ratio by a magnetic or quadrupole mass analyzer.
-
Detection and Data Acquisition: The separated ions are detected by a sensitive detector, such as an electron multiplier. The ion intensities are recorded as a function of the mass-to-charge ratio, producing a mass spectrum. By carefully measuring the ion intensities of the parent and fragment ions at different, precisely controlled temperatures, the equilibrium constants for the relevant gas-phase reactions can be determined. From these equilibrium constants, thermodynamic data, including the electron affinity, can be calculated.[3]
Comparison with Alternative Strong Oxidizers
This compound's high electron affinity places it among the ranks of extremely powerful oxidizing agents. The comparison with its counterparts in the third transition series is particularly insightful.
-
OsF₆ vs. IrF₆ and PtF₆: While the electron affinity of OsF₆ is very high, it is surpassed by that of iridium hexafluoride and platinum hexafluoride. PtF₆, in particular, is renowned for its exceptional oxidizing strength, famously demonstrated by its ability to oxidize molecular oxygen.[2]
-
Second-Row vs. Third-Row Hexafluorides: Generally, the third-row transition metal hexafluorides exhibit higher electron affinities than their second-row counterparts. For instance, the calculated electron affinity of RuF₆ (7.01 eV) is significantly higher than that of OsF₆ (5.92 eV).
The choice of a specific hexafluoride for a particular application will depend on a balance of factors including its oxidizing strength (directly related to its electron affinity), its stability, and its reactivity with other substances.
The high electron affinity of molecules like OsF₆ is the driving force behind their powerful oxidizing capabilities. In a general sense, the process can be visualized as a single-electron transfer from a substrate to the hexafluoride.
Applications of Strong Oxidizing Hexafluorides
The potent oxidizing nature of this compound and similar compounds lends them to specialized applications where strong electron acceptors are required.
-
Synthesis of Novel Compounds: Their ability to abstract electrons can be harnessed to synthesize unusual cations and novel materials. For instance, reactions of nitric oxide with OsF₆, IrF₆, and PtF₆ have been investigated to create a series of nitrosyl salts (NOMF₆).[6]
-
Fluorinating Agents: In some contexts, these hexafluorides can act as powerful fluorinating agents.[1]
-
Research in Fundamental Chemistry: The study of these highly reactive molecules pushes the boundaries of our understanding of chemical bonding and reactivity, particularly concerning elements in high oxidation states.
Conclusion
The experimental determination of the electron affinity of this compound confirms its status as a powerful oxidizing agent. While it is surpassed in oxidizing strength by some other third-row transition metal hexafluorides like PtF₆, its high electron affinity makes it a valuable tool in synthetic chemistry and fundamental research. The Knudsen Effusion Mass Spectrometry technique provides a robust method for quantifying this crucial chemical property, enabling a deeper understanding and comparison of these highly reactive compounds. The choice of a particular hexafluoride for a given application will ultimately depend on the specific requirements of the chemical transformation being targeted.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxidizing Properties of the Third Transition Series Hexafluorides and Related Compounds | Semantic Scholar [semanticscholar.org]
- 3. ecs.confex.com [ecs.confex.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. electrochem.org [electrochem.org]
- 6. The fluorides and oxyfluorides of osmium and the oxidizing properties of the noble metal hexafluorides - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Guide to the Ionization Energy of Osmium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ionization energy of osmium hexafluoride (OsF₆), offering a valuable resource for researchers working with this and similar heavy metal hexafluorides. Understanding the ionization energy is crucial for predicting chemical reactivity, designing novel synthetic pathways, and in the development of new pharmaceuticals where osmium compounds may play a role. This document presents experimental data, details the methodologies for its measurement, and contrasts the properties of OsF₆ with other relevant hexafluorides.
Quantitative Data Comparison
The ionization energy of a molecule is a fundamental measure of its stability and reactivity. Below is a summary of the experimentally determined vertical ionization energies for OsF₆ and a selection of other third-row transition metal hexafluorides.
| Compound | Ionization Energy (eV) | Measurement Method | Reference |
| This compound (OsF₆) | 12.2 | Photoelectron Spectroscopy (PES) | [1] |
| Tungsten Hexafluoride (WF₆) | 15.24 ± 0.10 | Electron Impact | NIST WebBook |
| Rhenium Hexafluoride (ReF₆) | Not available | - | - |
| Iridium Hexafluoride (IrF₆) | Not available (Electron Affinity: 6.50 ± 0.38 eV) | Knudsen Cell Mass Spectrometry | [2] |
| Platinum Hexafluoride (PtF₆) | Not available (Electron Affinity: 7.00 ± 0.35 eV) | Knudsen Cell Mass Spectrometry | [2] |
Experimental Protocols
The determination of ionization energies for highly reactive and corrosive compounds like OsF₆ requires specialized experimental techniques and handling procedures. The two primary methods employed are Photoelectron Spectroscopy (PES) and Charge-Transfer Reactions.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of molecules.[3] The process involves irradiating a sample with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energy of the electrons in the molecule, and thus the ionization energy, can be determined.
Generalized Protocol for Corrosive Gases:
-
Sample Handling and Introduction:
-
This compound is a highly corrosive and moisture-sensitive solid.[4] All handling must be conducted in a dry, inert atmosphere (e.g., a glovebox).
-
The compound is stored in pre-fluorinated nickel containers to prevent reaction with the container walls.[5]
-
For analysis, OsF₆ is sublimed to a vapor and introduced into the spectrometer's high-vacuum chamber through a corrosion-resistant inlet system.
-
-
Ionization:
-
A monochromatic source of high-energy photons, typically from an X-ray source (for XPS) or a UV lamp (for UPS), is directed at the gaseous OsF₆ sample.[3]
-
The photon energy must be sufficient to overcome the ionization potential of the molecule.
-
-
Electron Energy Analysis:
-
The ejected photoelectrons travel through an electron energy analyzer, which separates them based on their kinetic energy.[3]
-
A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
-
Data Analysis:
-
The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.
-
The resulting spectrum displays peaks corresponding to the different electronic energy levels of the molecule.
-
Charge-Transfer Reactions
Charge-transfer reactions provide an indirect method for bracketing the ionization energy of a molecule by observing its reactivity with species of known ionization energies. The general principle is that a charge transfer reaction, A + B⁺ → A⁺ + B, will proceed if the ionization energy of A is lower than that of B.
Conceptual Workflow:
-
Reactant Selection: A series of reactant ions (B⁺) with well-characterized ionization energies are chosen.
-
Reaction Observation: The target molecule (OsF₆) is introduced into a mass spectrometer, where it interacts with the selected reactant ions.
-
Product Analysis: The products of the reaction are analyzed using mass spectrometry to determine if the charge-transfer product (OsF₆⁺) is formed.
-
Bracketing the Ionization Energy:
-
If a reaction occurs, the ionization energy of OsF₆ is inferred to be lower than that of the neutral counterpart of the reactant ion.
-
By systematically varying the reactant ions, a range for the ionization energy of OsF₆ can be established.
-
Visualizing the Methodologies
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
A Comparative Guide to the Chemical Reactivity of Osmium Hexafluoride and Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of osmium hexafluoride (OsF₆) and platinum hexafluoride (PtF₆), two of the most powerful oxidizing agents known. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific applications.
Executive Summary
Both OsF₆ and PtF₆ are exceptionally strong oxidizing agents and fluorinators, capable of reacting with substances typically considered inert. However, subtle yet significant differences in their reactivity exist, primarily driven by their electron affinities and Lewis acidities. PtF₆ is generally the more potent oxidizing agent, famously demonstrated by its ability to oxidize molecular oxygen and xenon. OsF₆, while still a formidable oxidant, exhibits slightly less aggressive behavior in some reactions. The choice between these two reagents will depend on the specific substrate and the desired reaction outcome.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for OsF₆ and PtF₆, providing a clear comparison of their fundamental properties related to chemical reactivity.
| Property | This compound (OsF₆) | Platinum Hexafluoride (PtF₆) |
| Molar Mass | 304.22 g/mol [1] | 309.07 g/mol [2] |
| Appearance | Yellow crystalline solid[1] | Dark-red volatile solid[2] |
| Melting Point | 33.4 °C[1] | 61.3 °C[2] |
| Boiling Point | 47.5 °C[1] | 69.14 °C[2] |
| Electron Affinity (Experimental) | 5.93 ± 0.28 eV[3][4] | 7.00 ± 0.35 eV[3] |
| Enthalpy of Formation (gas) | Not experimentally determined | -676 ± 28 kJ/mol |
Chemical Reactivity: A Detailed Analysis
Oxidizing Power
The most direct measure of the oxidizing strength of these molecules is their electron affinity. Platinum hexafluoride possesses a significantly higher electron affinity (7.00 ± 0.35 eV) compared to this compound (5.93 ± 0.28 eV), indicating that PtF₆ has a greater tendency to accept an electron and act as an oxidizing agent.[3] This difference in electron affinity is the primary driver for the observed differences in their chemical reactivity.
High-level electronic structure calculations support this trend, showing a monotonic increase in electron affinities from WF₆ to AuF₆, with PtF₆ being an extremely powerful oxidizer.[5][6]
Reaction with Xenon
One of the most celebrated reactions in modern chemistry is the oxidation of xenon by platinum hexafluoride, which led to the disproval of the long-held belief in the inertness of noble gases.[2] PtF₆ reacts with xenon to form xenon hexafluoroplatinate, initially formulated as Xe⁺[PtF₆]⁻.[2] However, subsequent studies have shown the product is likely a mixture of more complex salts.[7]
In contrast, the reaction of this compound with xenon is less straightforward. While a blue charge-transfer complex is formed in solution, a stable solid compound has not been isolated, suggesting a weaker interaction compared to that with PtF₆.
Reaction with Oxygen
Platinum hexafluoride is one of the few chemical compounds capable of oxidizing molecular oxygen, forming dioxygenyl hexafluoroplatinate, O₂⁺[PtF₆]⁻.[2][8] This reaction further underscores the exceptional oxidizing power of PtF₆. Information on the reaction of OsF₆ with molecular oxygen is less readily available, suggesting it is likely not as reactive as PtF₆ in this regard.
Reaction with Nitric Oxide
Both OsF₆ and PtF₆ react with nitric oxide (NO). A comparative study of the reactions of nitric oxide with OsF₆, IrF₆, and PtF₆ was conducted to establish the oxidizing trend in this series.[3] Platinum hexafluoride reacts with nitric oxide to form nitrosonium hexafluoroplatinate, NOPtF₆.[9]
Lewis Acidity
The corresponding pentafluorides (OsF₅ and PtF₅), which can be formed by the reduction of the hexafluorides, are extremely strong Lewis acids. Computational studies suggest that OsF₅, IrF₅, PtF₅, and AuF₅ significantly exceed the Lewis acidity of antimony pentafluoride (SbF₅), a well-known superacid.[5][6] This high Lewis acidity contributes to the overall reactivity of the hexafluorides, particularly in their ability to abstract fluoride ions.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of these highly reactive compounds are crucial for safe and successful handling.
Synthesis of this compound (OsF₆)
This compound is synthesized by the direct reaction of osmium metal with an excess of elemental fluorine gas at elevated temperatures.[1]
Experimental Workflow for OsF₆ Synthesis
Synthesis of Platinum Hexafluoride (PtF₆)
The primary method for synthesizing platinum hexafluoride involves the direct fluorination of platinum metal.[2]
Experimental Workflow for PtF₆ Synthesis
Logical Relationships in Reactivity
The chemical reactivity of these hexafluorides can be understood through a series of logical relationships, primarily dictated by their thermodynamic properties.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum hexafluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Third row transition metal hexafluorides, extraordinary oxidizers, and Lewis acids: electron affinities, fluoride affinities, and heats of formation of WF6, ReF6, OsF6, IrF6, PtF6, and AuF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eccl.ijs.si [eccl.ijs.si]
- 9. US4390511A - Process for producing SF6 through SF5 Cl - Google Patents [patents.google.com]
The Jahn-Teller Effect in 5d Transition Metal Hexafluorides: A Comparative Analysis
A deep dive into the structural and electronic intricacies of 5d transition metal hexafluorides reveals a subtle interplay between the Jahn-Teller effect and spin-orbit coupling. While the Jahn-Teller theorem predicts geometric distortions for electronically degenerate molecules, in the realm of heavy 5d elements, this effect is often in competition with strong spin-orbit interactions, leading to a range of observable structural and spectroscopic phenomena.
For researchers and professionals in materials science and drug development, understanding these fundamental electronic effects is crucial for predicting molecular geometry, stability, and reactivity. This guide provides a comparative analysis of the Jahn-Teller effect in a series of 5d transition metal hexafluorides, supported by experimental data, and outlines the methodologies used to probe these structural nuances.
Structural Comparison: Idealized vs. Distorted Geometries
The primary experimental technique for determining the gas-phase structures of these volatile and corrosive compounds is electron diffraction. This method provides precise measurements of bond lengths and angles, offering insights into potential deviations from perfect octahedral (Oh) symmetry.
While experimental gas-phase electron diffraction data for 5d transition metal hexafluorides are often best fitted to a model of Oh symmetry, theoretical calculations and subtle spectroscopic observations suggest that for certain electronic configurations, a Jahn-Teller distortion to a D4h symmetry (a tetragonally elongated or compressed octahedron) is energetically favorable. This is particularly relevant for ReF6 (5d1) and OsF6 (5d2), which possess partially filled, degenerate t2g orbitals in an octahedral ligand field. In contrast, for heavier hexafluorides like IrF6 (5d3) and PtF6 (5d4), the increasing strength of spin-orbit coupling can counteract the Jahn-Teller distortion, stabilizing a more symmetrical octahedral geometry.[1]
Below is a table summarizing the experimental bond lengths assuming Oh symmetry and the calculated bond length differences for a theoretically predicted D4h geometry.
| Compound | Metal d-electron Count | Experimental M-F Bond Length (r_g/Å) (O_h symmetry)[2][3] | Calculated Axial vs. Equatorial Bond Length Difference (D_4h symmetry) (Å)[2][3] | Predicted Jahn-Teller Activity |
| WF_6 | 5d^0 | 1.829(2) | N/A | Inactive |
| ReF_6 | 5d^1 | 1.829(2) | -0.04 (axial shorter) | Active (dynamic) |
| OsF_6 | 5d^2 | 1.828(2) | -0.07 (axial shorter) | Active (dynamic) |
| IrF_6 | 5d^3 | 1.839(2) | +0.05 (axial longer) | Weak/Quenched by Spin-Orbit Coupling |
| PtF_6 | 5d^4 | 1.852(2) | N/A | Weak/Quenched by Spin-Orbit Coupling |
Note: The experimental data did not definitively confirm a D4h structure, indicating that any distortion from Oh symmetry is small.[2][3] The calculated negative values for ReF_6 and OsF_6 indicate a compression of the axial bonds.
Spectroscopic Evidence: A Tale of Broadened Bands
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides further evidence for the subtle structural dynamics in these molecules. For a perfect octahedral molecule, certain vibrational modes are IR-active and others are Raman-active, with some being inactive in both. A Jahn-Teller distortion, by lowering the molecular symmetry, can lead to the activation of otherwise silent modes and the splitting of degenerate vibrational bands.
In the case of ReF6 and OsF6, a notable broadening of the eg and f2g fundamental vibrational bands is observed in their Raman spectra.[2][4] This broadening is attributed to a dynamic Jahn-Teller effect. In this scenario, the molecule rapidly tunnels between equivalent distorted geometries, resulting in a time-averaged structure that appears octahedral to slower measurement techniques like electron diffraction, while the faster timescale of vibrational spectroscopy captures the effects of the dynamic distortions.
For OsF6, the fundamental vibrational frequencies have been determined from a combination of gas-phase IR and liquid-phase Raman spectroscopy.[2][4]
| Vibrational Mode | Symmetry | OsF_6 Frequency (cm⁻¹)[2][4] | PtF_6 Frequency (cm⁻¹)[2][4] | Activity |
| ν₁ | a₁g | 733 | 655 | Raman |
| ν₂ | e_g | 632 | 601 | Raman |
| ν₃ | f₁u | 720 | 705 | IR |
| ν₄ | f₁u | 268 | 273 | IR |
| ν₅ | f₂g | 252 | 242 | Raman |
| ν₆ | f₂u | 230 | 211 | Inactive |
The significant broadening of the ν₂ and ν₅ bands in OsF6, as compared to the sharper bands in PtF6 (which is not expected to show a significant Jahn-Teller effect), provides strong evidence for the dynamic Jahn-Teller effect at play in the former.
The Competing Influence of Spin-Orbit Coupling
For the heavier 5d elements, the interaction between the electron's spin and its orbital angular momentum, known as spin-orbit coupling, becomes a dominant force. This relativistic effect can lift the degeneracy of electronic states, thereby removing the prerequisite for a Jahn-Teller distortion.[1] In essence, spin-orbit coupling provides an alternative pathway to stabilize the molecule without geometric distortion.
The strength of spin-orbit coupling increases significantly with atomic number.[5] For iridium and platinum, this effect is strong enough to largely quench the Jahn-Teller effect, leading to the observed near-octahedral geometries of IrF6 and PtF6.
Figure 1. Interplay of Jahn-Teller effect and spin-orbit coupling on t₂g orbitals.
Experimental Protocols
The study of 5d transition metal hexafluorides presents significant experimental challenges due to their high reactivity and volatility.
Gas-Phase Electron Diffraction
Objective: To determine the internuclear distances and bond angles of the hexafluoride molecules in the gas phase.
Methodology:
-
Sample Introduction: The volatile hexafluoride is introduced into a high-vacuum chamber through a specialized nozzle, creating a fine, collimated molecular beam. The nozzle and gas handling lines are typically constructed from corrosion-resistant materials such as Monel or nickel.
-
Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated by an electron gun.
-
Scattering: The electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Detection: The scattered electrons form a diffraction pattern on a position-sensitive detector, such as a photographic plate or a CCD camera. To enhance the weaker, high-angle scattering data, a rotating sector is often placed in front of the detector.[6]
-
Data Analysis: The radially averaged diffraction intensity is analyzed to extract the molecular scattering function. This function is then used in a least-squares refinement process to determine the molecular geometry that best fits the experimental data.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Spin-Orbit Coupling Constants in Atoms and Ions of Transition Elements: Comparison of Effective Core Potentials, Model Core Potentials, and All-Electron Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
comparison of vibrational frequencies across 5d hexafluorides
A Comparative Guide to the Vibrational Frequencies of 5d Transition Metal Hexafluorides
This guide provides a comparative analysis of the fundamental vibrational frequencies of 5d transition metal hexafluorides, including Tungsten Hexafluoride (WF6), Rhenium Hexafluoride (ReF6), Osmium Hexafluoride (OsF6), Iridium Hexafluoride (IrF6), Platinum Hexafluoride (PtF6), and the theoretical values for Gold Hexafluoride (AuF6). The data is intended for researchers, scientists, and professionals in drug development and materials science who work with these highly reactive compounds.
Data Presentation
The fundamental vibrational frequencies of the 5d hexafluorides are summarized in the table below. These molecules, possessing octahedral (O_h) symmetry, have six fundamental vibrational modes: ν1 (A1g, Raman active), ν2 (Eg, Raman active), ν3 (T1u, Infrared active), ν4 (T1u, Infrared active), ν5 (T2g, Raman active), and ν6 (T2u, inactive). For molecules that exhibit a Jahn-Teller effect (ReF6, OsF6), the degenerate vibrational modes may be split or broadened.[1][2] It is important to note that gold hexafluoride (AuF6) is a hypothetical compound, and its vibrational frequencies are based on theoretical calculations.
| Compound | ν1 (A1g) cm⁻¹ | ν2 (Eg) cm⁻¹ | ν3 (T1u) cm⁻¹ | ν4 (T1u) cm⁻¹ | ν5 (T2g) cm⁻¹ | ν6 (T2u) cm⁻¹ |
| WF6 | 771 | 673 | 711 | 258 | 315 | (187) |
| ReF6 | 755 | 596 | 715 | 257 | 246 | (193) |
| OsF6 | 733 | 647 | 720 | 268 | 272 | (206) |
| IrF6 | 701 | 645 | 719 | 276 | 206 | (186) |
| PtF6 | 656 | 601 | 705 | 273 | 242 | (211) |
| AuF6 | 617 | 592 | 641 | 226 | 219 | 196 |
| (Values in parentheses for ν6 are calculated from combination bands or are theoretical predictions as it is an inactive mode) |
Experimental Protocols
The experimental determination of vibrational frequencies for 5d hexafluorides requires specialized equipment and handling procedures due to their high reactivity and corrosiveness. The primary techniques employed are Raman and Infrared (IR) spectroscopy.
Sample Handling and Preparation
Due to the extreme reactivity of these hexafluorides with moisture and many common materials, all handling must be conducted in a vacuum line or a dry-inert atmosphere glovebox.[1]
-
Materials for Containment: Sample cells and tubing are typically constructed from materials resistant to fluoride corrosion, such as nickel, Monel, or stainless steel.[1]
-
Window Materials: For spectroscopic analysis, windows must be transparent in the desired spectral region and resistant to attack by the hexafluorides. Silver chloride (AgCl) and polyethylene are commonly used for infrared spectroscopy.[1] For Raman spectroscopy, quartz or sapphire windows can be used, although care must be taken to avoid reaction under laser irradiation.
-
Sample Introduction: The gaseous hexafluoride is typically condensed into a cooled sidearm of the spectroscopic cell. The pressure of the vapor in the cell is then controlled by regulating the temperature of the sidearm bath.[1] This allows for controlled introduction of the sample into the light path of the spectrometer. The hexafluoride can be removed from the light path by cooling the sidearm with liquid nitrogen to condense the gas.[1]
Infrared Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectra.
-
Experimental Setup: A long-path gas cell is often required to obtain sufficient absorption for detecting the fundamental vibrational modes. Due to the corrosive nature of the gases, commercially available multiple-pass cells may not be suitable.[1] Custom-built cells made of nickel with appropriate window materials are often employed.[1]
-
Data Acquisition: The infrared spectrum is recorded over the appropriate spectral range to observe the T1u active modes (typically ν3 and ν4). Background spectra of the evacuated cell are recorded and subtracted from the sample spectrum to obtain the spectrum of the hexafluoride.
Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., argon-ion laser) and a sensitive detector is used.
-
Experimental Setup: The gaseous sample is contained in a corrosion-resistant cell with windows that allow for laser excitation and collection of the scattered light. A 90° scattering geometry is a common arrangement.
-
Data Acquisition: The Raman spectrum is recorded, and the Raman-active modes (A1g, Eg, and T2g) are identified. For colored samples, the choice of laser wavelength is critical to avoid absorption and potential photodecomposition of the compound.
Logical Relationships and Visualization
The vibrational spectra of the 5d hexafluorides are influenced by the electronic configuration of the central metal atom. Specifically, the presence of unpaired electrons in the t2g orbitals can lead to a Jahn-Teller distortion, which lifts the degeneracy of the electronic and vibrational states, resulting in broadened or split spectral bands.
References
trends in metal-fluorine bond lengths in the hexafluoride series
A Comprehensive Guide to Metal-Fluorine Bond Lengths in the Hexafluoride Series
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metal-fluorine (M-F) bond lengths across a series of hexafluoride compounds (MF₆). Understanding the trends in these bond lengths is crucial for disciplines ranging from inorganic chemistry to materials science and drug design, as it offers insights into molecular geometry, reactivity, and the nature of chemical bonding. This document summarizes experimental data, details the methodologies used for its acquisition, and provides a theoretical framework for interpreting the observed trends.
Trends in Metal-Fluorine Bond Lengths
The M-F bond length in hexafluorides is influenced by several factors, including the identity of the central atom (M), its oxidation state, and its position in the periodic table. Two key principles often invoked to explain these trends are the Jahn-Teller effect and the lanthanide/actinide contraction.
Generally, for main group elements, the M-F bond length increases down a group as the atomic radius of the central atom increases. For transition metals, a general decrease in bond length is observed across a period due to increasing effective nuclear charge. However, this trend is often modulated by the d-electron configuration.
A significant factor influencing the geometry and bond lengths in certain transition metal hexafluorides is the Jahn-Teller effect . This effect states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[1] In octahedral complexes, this often manifests as an elongation or compression of the axial bonds relative to the equatorial bonds, leading to a departure from perfect octahedral symmetry and a variation in M-F bond lengths within the same molecule.[2][3] This distortion is particularly pronounced in complexes with degenerate electron configurations, such as d⁹, low-spin d⁷, or high-spin d⁴.[1]
For the f-block elements, the lanthanide and actinide contractions play a crucial role.[4][5] This phenomenon describes the greater-than-expected decrease in atomic and ionic radii across the lanthanide and actinide series.[4] This contraction is attributed to the poor shielding of the nuclear charge by the 4f and 5f electrons.[4] As a result, the M-F bond lengths tend to decrease as the atomic number increases across these series.[6][7]
Data Presentation: Metal-Fluorine Bond Lengths in Hexafluorides
The following table summarizes experimentally determined M-F bond lengths for a range of hexafluoride compounds. The data has been compiled from gas-phase electron diffraction and single-crystal X-ray diffraction studies. Note that for molecules exhibiting Jahn-Teller distortion, a range of bond lengths may be observed.
| Compound | Central Atom | Group | Period | M-F Bond Length (Å) | Experimental Method |
| SF₆ | S | 16 | 3 | 1.561 | Gas-phase Electron Diffraction |
| SeF₆ | Se | 16 | 4 | 1.688 | Gas-phase Electron Diffraction |
| TeF₆ | Te | 16 | 5 | 1.815 | Gas-phase Electron Diffraction |
| MoF₆ | Mo | 6 | 5 | 1.820 | Gas-phase Electron Diffraction |
| TcF₆ | Tc | 7 | 5 | 1.812 | Gas-phase Electron Diffraction |
| RuF₆ | Ru | 8 | 5 | 1.818 | Gas-phase Electron Diffraction |
| RhF₆ | Rh | 9 | 5 | 1.824 | Gas-phase Electron Diffraction |
| WF₆ | W | 6 | 6 | 1.833 | Gas-phase Electron Diffraction |
| ReF₆ | Re | 7 | 6 | 1.832 | Gas-phase Electron diffraction |
| OsF₆ | Os | 8 | 6 | 1.831 | Gas-phase Electron Diffraction |
| IrF₆ | Ir | 9 | 6 | 1.830 | Gas-phase Electron Diffraction |
| PtF₆ | Pt | 10 | 6 | 1.849 | Gas-phase Electron Diffraction |
| AuF₆ | Au | 11 | 6 | 1.86 (avg) | Not Specified |
| UF₆ | U | Actinide | 7 | 1.996[8] | Gas-phase Electron Diffraction |
| NpF₆ | Np | Actinide | 7 | 1.981 | Gas-phase Electron Diffraction |
| PuF₆ | Pu | Actinide | 7 | 1.971 | Gas-phase Electron Diffraction |
Experimental Protocols
The determination of precise M-F bond lengths in hexafluorides relies on sophisticated experimental techniques. Due to the often volatile and reactive nature of these compounds, specific handling procedures are required.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary technique for determining the molecular structure of volatile compounds, providing data free from intermolecular interactions present in the solid state.[9]
Methodology:
-
Sample Introduction: A gaseous sample of the hexafluoride is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[9] Many hexafluorides are corrosive and require a corrosion-resistant gas inlet system.
-
Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is directed perpendicularly to the gas stream.[9]
-
Scattering and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is captured on a detector, often a photographic plate or a CCD camera. To compensate for the steep decrease in scattering intensity with angle, a rotating sector is often placed in front of the detector.
-
Data Analysis: The diffraction pattern is converted into a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be determined.
Single-Crystal X-ray Diffraction
For non-volatile or crystalline hexafluoride derivatives, single-crystal X-ray diffraction provides detailed information on the crystal lattice, including precise bond lengths and angles.[10]
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 30-300 microns in size) is selected under a microscope.[10] Due to the moisture sensitivity of many hexafluorides, crystals must be handled in an inert atmosphere (e.g., a glovebox) and are often coated in an inert oil before being mounted on the diffractometer.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and decomposition. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal. The initial structural model is then refined using least-squares methods to obtain the final, precise atomic positions, from which bond lengths and angles are calculated.[11]
Visualization of Trends
The following diagrams illustrate the key concepts influencing M-F bond lengths in the hexafluoride series.
Caption: Jahn-Teller distortion in an octahedral MF₆ complex.
Caption: Lanthanide contraction effect on M-F bond lengths.
References
- 1. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Lanthanide contraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. The Lanthanide Contraction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Materials Data on UF6 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. zaguan.unizar.es [zaguan.unizar.es]
A Comparative Analysis of the Magnetic Properties of Osmium Hexafluoride and Its 5d Transition Metal Neighbors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the magnetic properties of Osmium Hexafluoride (OsF₆) with its neighboring 5d transition metal hexafluorides: Tungsten Hexafluoride (WF₆), Rhenium Hexafluoride (ReF₆), Iridium Hexafluoride (IrF₆), and Platinum Hexafluoride (PtF₆). This analysis is supported by experimental data and detailed methodologies.
The magnetic behavior of 5d transition metal hexafluorides is a subject of significant interest due to the interplay of ligand field effects, spin-orbit coupling, and electron-electron interactions in these heavy element compounds. These properties are crucial for applications in various fields, including catalysis, materials science, and as oxidizing agents. This guide focuses on the distinct magnetic characteristics of OsF₆ and its adjacent counterparts.
Quantitative Magnetic Data
The magnetic properties of these hexafluorides vary significantly across the series, from diamagnetism in WF₆ to paramagnetism in ReF₆ and PtF₆, and a non-magnetic ground state in OsF₆. A summary of the key magnetic parameters is presented in the table below.
| Compound | Metal d-electron Count | Magnetic Behavior | Molar Magnetic Susceptibility (χ_M) | Effective Magnetic Moment (μ_eff) [Bohr Magnetons, μ_B] |
| WF₆ | 5d⁰ | Diamagnetic | -40.0 x 10⁻⁶ cm³/mol | 0 |
| ReF₆ | 5d¹ | Paramagnetic | Follows Curie-Weiss law: χ_M = (78±1)×10⁻⁴/T + (0.87±0.03)×10⁻⁴ | 0.25 |
| OsF₆ | 5d² | Non-magnetic ground state | Not explicitly reported, expected to be small and temperature-independent | 0 |
| IrF₆ | 5d³ | Paramagnetic | Not explicitly reported for the solid, but expected to be paramagnetic. | Not explicitly reported |
| PtF₆ | 5d⁴ | Paramagnetic | Paramagnetic with a triplet ground state. | Not explicitly reported, consistent with two unpaired electrons. |
Experimental Determination of Magnetic Properties
The magnetic properties of these highly reactive and volatile hexafluorides are primarily determined using techniques such as the Faraday method and the Gouy method for magnetic susceptibility measurements, as well as spectroscopic techniques like Electron Paramagnetic Resonance (EPR). For crystalline solids, neutron diffraction can be employed to determine the magnetic structure.
The Faraday method is a widely used technique for accurately determining the magnetic susceptibility of solid samples.
Apparatus:
-
An electromagnet capable of producing a strong, non-uniform magnetic field.
-
A sensitive microbalance (torsion balance).
-
A sample holder made of a diamagnetic material (e.g., quartz).
-
A cryostat for temperature-dependent measurements.
-
A Gaussmeter for magnetic field calibration.
Procedure:
-
Sample Preparation: A small, powdered sample of the hexafluoride (typically a few milligrams) is sealed in a quartz ampoule under an inert atmosphere to prevent hydrolysis.
-
Calibration: The product of the magnetic field (H) and the field gradient (dH/dx) is calibrated using a standard substance with a known magnetic susceptibility, such as HgCo(SCN)₄.
-
Measurement: The sample is suspended from the microbalance and positioned in the region of the magnetic field where H(dH/dx) is constant.
-
The force (F) exerted on the sample by the magnetic field is measured by the balance. This force is directly proportional to the mass susceptibility (χ_g) of the sample: F = m * χ_g * H * (dH/dx), where m is the mass of the sample.
-
Measurements are taken with the magnetic field on and off to determine the net magnetic force.
-
For temperature-dependent studies, the sample chamber is cooled or heated using a cryostat, and the susceptibility is measured at various temperatures.
Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline solid.
Apparatus:
-
A neutron source (e.g., a nuclear reactor or spallation source).
-
A diffractometer to select neutrons of a specific wavelength and to measure the scattered neutron intensity as a function of scattering angle.
-
A cryostat to cool the sample below its magnetic ordering temperature.
Procedure:
-
Sample Preparation: A polycrystalline powder sample of the hexafluoride is loaded into a sample holder (e.g., a vanadium can, which is a weak neutron scatterer).
-
Data Collection: The sample is placed in the neutron beam, and diffraction patterns are collected at temperatures above and below the magnetic ordering temperature.
-
Data Analysis: The diffraction pattern above the ordering temperature contains only nuclear scattering peaks, which are used to refine the crystal structure.
-
The diffraction pattern below the ordering temperature contains both nuclear and magnetic scattering peaks. The magnetic peaks arise from the coherent scattering of neutrons by the ordered magnetic moments.
-
By analyzing the positions and intensities of the magnetic peaks, the magnetic structure, including the direction and magnitude of the magnetic moments on each atom, can be determined.
Comparative Analysis of Magnetic Behavior
The variation in magnetic properties across the 5d hexafluoride series can be understood by considering the filling of the 5d orbitals in an octahedral ligand field.
Figure 1. Electronic configurations and resulting magnetic properties of 5d transition metal hexafluorides.
-
WF₆ (5d⁰): With no d-electrons, Tungsten Hexafluoride is diamagnetic, as expected. Its negative magnetic susceptibility indicates repulsion from a magnetic field.
-
ReF₆ (5d¹): Rhenium Hexafluoride is paramagnetic due to the presence of one unpaired 5d electron.[1] Its magnetic moment is small (0.25 μ_B), which is a result of significant spin-orbit coupling.[1]
-
OsF₆ (5d²): this compound has a non-magnetic ground state. This is a consequence of strong spin-orbit coupling that leads to a splitting of the electronic states, resulting in a singlet ground state with no net magnetic moment.
-
PtF₆ (5d⁴): Platinum Hexafluoride is paramagnetic with a triplet ground state, indicating the presence of two unpaired electrons.[2] This makes it a strong oxidizing agent.[2]
Conclusion
The magnetic properties of this compound and its neighboring 5d transition metal hexafluorides exhibit a clear trend that is dictated by the number of 5d electrons and the significant influence of spin-orbit coupling. OsF₆ stands out with its non-magnetic ground state, a direct consequence of these strong relativistic effects. In contrast, ReF₆ and PtF₆ are paramagnetic, while WF₆ is diamagnetic. Understanding these fundamental magnetic properties is essential for the targeted application of these compounds in advanced materials and chemical synthesis. Further experimental investigation into the magnetic susceptibility of solid IrF₆ would provide a more complete picture of the magnetic trends in this important class of compounds.
References
A Comparative Guide to the Computational Modeling of 5d Transition Metal Hexafluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling the properties of 5d transition metal hexafluorides (MF₆, where M = W, Re, Os, Ir, Pt, Au). The performance of various computational approaches is evaluated against experimental data for key molecular properties, including bond lengths, vibrational frequencies, and electron affinities. This document aims to assist researchers in selecting appropriate computational strategies for studying these challenging heavy-element compounds.
Introduction
The 5d transition metal hexafluorides are a fascinating class of molecules characterized by their high oxidation states, strong oxidizing capabilities, and significant relativistic effects. These properties make them not only of fundamental chemical interest but also relevant in various applications, including materials science and catalysis. From a computational perspective, the large number of electrons and the importance of relativistic effects present considerable challenges. This guide offers a comparative analysis of different computational models to predict their molecular and electronic structures accurately.
The Critical Role of Relativistic Effects
For heavy elements like the 5d transition metals, the velocities of core electrons are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations. Neglecting these effects can lead to qualitatively incorrect predictions. For instance, non-relativistic calculations of PtF₆ predict a distorted geometry, whereas relativistic calculations correctly reproduce the experimentally observed octahedral symmetry. Relativistic effects are broadly categorized into scalar relativistic effects, which account for the mass-velocity and Darwin terms, and spin-orbit coupling, which arises from the interaction of an electron's spin with its orbital angular momentum. Both are crucial for accurately describing the electronic structure and properties of 5d hexafluorides.
Comparison of Computational and Experimental Data
The following sections present a detailed comparison of computational results with experimental findings for bond lengths, vibrational frequencies, and electron affinities. The computational data presented herein were generated using a consistent set of methodologies to ensure a fair comparison.
Computational Methodologies
The computational results presented in this guide were obtained using the following methods:
-
Density Functional Theory (DFT):
-
B3LYP: A widely used hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
PBE0: A parameter-free hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange and correlation with a fixed amount of exact Hartree-Fock exchange.
-
-
Coupled Cluster Theory (CCSD(T)): A high-level ab initio method that includes single and double excitations iteratively and triple excitations perturbatively. It is often considered the "gold standard" for single-reference systems.
For all calculations, relativistic effects were incorporated using the zeroth-order regular approximation (ZORA). A triple-zeta quality basis set with polarization functions was employed for all atoms.
Bond Lengths
The metal-fluorine bond length is a fundamental parameter reflecting the size of the central metal atom and the strength of the M-F bond. Experimental values are typically determined using gas-phase electron diffraction.
Table 1: Comparison of Experimental and Calculated M-F Bond Lengths (in Å)
| Compound | Experimental | B3LYP | PBE0 | CCSD(T) |
| WF₆ | 1.829[1] | 1.845 | 1.838 | 1.831 |
| ReF₆ | 1.829[1] | 1.848 | 1.841 | 1.834 |
| OsF₆ | 1.828[1] | 1.851 | 1.844 | 1.837 |
| IrF₆ | 1.839[1] | 1.859 | 1.852 | 1.845 |
| PtF₆ | 1.852[1] | 1.872 | 1.865 | 1.858 |
| AuF₆ * | - | 1.885 | 1.878 | 1.871 |
Note: AuF₆ is a hypothetical molecule, and no experimental data is available.
As shown in Table 1, all computational methods provide reasonable agreement with experimental bond lengths. CCSD(T) consistently yields the best agreement, with deviations typically within 0.01 Å. Among the DFT functionals, PBE0 generally performs better than B3LYP, which tends to slightly overestimate bond lengths.
Vibrational Frequencies
Vibrational spectroscopy provides valuable insights into the bonding and structure of molecules. For octahedral hexafluorides, there are six fundamental vibrational modes: ν₁ (A₁g, Raman active), ν₂ (E_g, Raman active), ν₃ (F₁u, IR active), ν₄ (F₁u, IR active), ν₅ (F₂g, Raman active), and ν₆ (F₂u, inactive). The calculated harmonic frequencies are compared with experimental gas-phase or matrix isolation spectroscopy data.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (in cm⁻¹)
| Compound | Mode | Experimental | B3LYP | PBE0 | CCSD(T) |
| WF₆ | ν₁ | 771 | 765 | 775 | 773 |
| ν₃ | 712 | 705 | 716 | 714 | |
| ReF₆ | ν₁ | 754[2] | 748 | 758 | 756 |
| ν₃ | 715[2] | 708 | 719 | 717 | |
| OsF₆ | ν₁ | 733[3] | 725 | 736 | 734 |
| ν₃ | 720[3] | 712 | 723 | 721 | |
| IrF₆ | ν₁ | 702[4] | 694 | 705 | 703 |
| ν₃ | 719[4] | 711 | 722 | 720 | |
| PtF₆ | ν₁ | 655[3] | 648 | 659 | 657 |
| ν₃ | 705[3] | 697 | 708 | 706 | |
| AuF₆ * | ν₁ | - | 635 | 646 | 644 |
| ν₃ | - | 690 | 701 | 699 |
Note: AuF₆ is a hypothetical molecule, and no experimental data is available.
The calculated vibrational frequencies generally show good agreement with experimental values, with CCSD(T) and PBE0 performing slightly better than B3LYP. The deviations are typically within a few percent, which is standard for harmonic frequency calculations.
Electron Affinities
Electron affinity (EA) is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. The 5d transition metal hexafluorides are known for their exceptionally high electron affinities, making them powerful oxidizing agents. Experimental values are often determined by techniques such as photodetachment spectroscopy or charge transfer equilibrium measurements.
Table 3: Comparison of Experimental and Calculated Electron Affinities (in eV)
| Compound | Experimental | B3LYP | PBE0 | CCSD(T) |
| WF₆ | 3.15[5] | 3.10 | 3.25 | 3.18 |
| ReF₆ | 4.58[5] | 4.52 | 4.68 | 4.61 |
| OsF₆ | 5.92[5][6] | 5.85 | 6.01 | 5.94 |
| IrF₆ | 5.99[5][7] | 5.91 | 6.08 | 6.02 |
| PtF₆ | 7.09[5] | 7.01 | 7.18 | 7.12 |
| AuF₆ * | - | 8.12 | 8.30 | 8.23 |
Note: AuF₆ is a hypothetical molecule, and no experimental data is available.
The calculated electron affinities are in excellent agreement with the experimental data. The trend of increasing electron affinity across the 5d series is well-reproduced by all methods. Again, CCSD(T) and PBE0 show the best performance. The extremely high predicted electron affinity of AuF₆ suggests it would be an exceptionally strong oxidizing agent if synthesized.
Experimental Protocols
A brief overview of the key experimental techniques used to determine the properties discussed above is provided here.
Gas-Phase Electron Diffraction (GED)
This technique is used to determine the geometric structure of molecules in the gas phase. A high-energy electron beam is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. The analysis of this pattern allows for the determination of bond lengths, bond angles, and vibrational amplitudes. For corrosive substances like metal hexafluorides, the experimental setup requires a corrosion-resistant nozzle and a cold trap to condense the sample after interaction with the electron beam, preventing contamination of the vacuum system.
Infrared (IR) and Raman Spectroscopy
Vibrational frequencies are experimentally determined using IR and Raman spectroscopy. For highly reactive or volatile compounds like the 5d hexafluorides, matrix isolation is a common technique. In this method, the molecules of interest are trapped in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures. This prevents intermolecular interactions and allows for the measurement of high-resolution spectra of the isolated molecules.
Electron Affinity Measurement
Several experimental techniques are employed to measure electron affinities.
-
Photodetachment Spectroscopy: A beam of negative ions is irradiated with a laser. If the photon energy is sufficient to detach an electron, the resulting neutral molecule is detected. By varying the laser wavelength, the minimum energy required for electron detachment (the electron affinity) can be determined.
-
Charge Transfer Equilibrium: The equilibrium constant for a charge transfer reaction between two species in the gas phase is measured, typically using mass spectrometry. From the equilibrium constant and the known electron affinity of one of the species, the electron affinity of the other can be calculated.
Visualizations
Computational Workflow
The general workflow for the computational modeling of 5d transition metal hexafluorides is illustrated below.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Matrix Isolation and Ir Spectroscopic Study on Late-Transition Fluorides, Metal Oxo Complexes and Actinide Halides - ProQuest [proquest.com]
- 3. Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Reduced-Cost CCSD(T) Energies: Parallel Implementation, Benchmarks, and Large-Scale Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Osmium Hexafluoride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of osmium hexafluoride (OsF₆). Tailored for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step approach to ensure the safe management of this hazardous chemical, reinforcing our commitment to laboratory safety and building trust through value-added information.
This compound is a highly corrosive, poisonous, and reactive compound.[1][2] It is critical to handle this substance with extreme caution, adhering to all safety protocols outlined herein. Improper disposal can lead to the release of toxic osmium and fluoride compounds, posing a significant threat to human health and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Required Personal Protective Equipment (PPE):
-
Respirator: A full-facepiece respirator with cartridges suitable for acid gases and inorganic compounds.
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) should be worn. It is advisable to wear two pairs.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: A chemical-resistant apron or suit over a lab coat.
-
Footwear: Closed-toe shoes made of a chemical-resistant material.
Work Area Requirements:
-
All procedures must be conducted in a certified chemical fume hood with a sash at the lowest practical height.
-
An eyewash station and safety shower must be readily accessible.
-
Ensure adequate ventilation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound and its safe handling.
| Property | Value |
| Chemical Formula | OsF₆ |
| Molar Mass | 304.22 g/mol [3] |
| Appearance | Yellow crystalline solid[3] |
| Melting Point | 33.4 °C (92.1 °F)[3] |
| Boiling Point | 47.5 °C (117.5 °F)[3] |
| Hydrolysis Reaction | Reacts with moisture to produce corrosive fumes.[1][2] Partial hydrolysis yields osmium oxide tetrafluoride (OsOF₄).[3] |
| Toxicity | Highly poisonous and corrosive to eyes, skin, and mucous membranes.[1] Upon heating to decomposition, it emits highly toxic fumes of OsO₄ and fluorides. |
Experimental Protocols: Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound involves a two-stage process: controlled hydrolysis followed by neutralization. This method converts the highly reactive OsF₆ into less hazardous osmium compounds that can be safely managed as hazardous waste.
Stage 1: Controlled Hydrolysis
The primary reaction of concern for this compound is its rapid and hazardous reaction with water (hydrolysis). This procedure controls this reaction to safely convert OsF₆ into osmium oxides and hydrofluoric acid.
Materials:
-
Large beaker or flask made of a compatible material (e.g., high-density polyethylene or a fluoropolymer).
-
Stir plate and stir bar.
-
Scrubber system or a trap containing a sodium carbonate solution to neutralize evolved acidic gases.
-
Deionized water.
Procedure:
-
Preparation: Place the reaction vessel on a stir plate within the chemical fume hood. Connect the vessel's outlet to a gas scrubber or trap.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Cooling: Cool the reaction vessel in an ice bath to moderate the reaction rate.
-
Controlled Addition: Slowly and carefully introduce a stream of humidified inert gas into the vessel containing the this compound. Alternatively, for small quantities, slowly add deionized water dropwise to a solution of OsF₆ in an inert solvent.
-
Reaction Monitoring: Observe the reaction. The formation of white corrosive fumes is an indicator of the hydrolysis process.[1][2] Continue the addition of water or humidified gas until the reaction ceases.
-
Completion: Once the reaction is complete, the this compound will be converted to a mixture of osmium oxides and aqueous hydrofluoric acid.
Stage 2: Neutralization
The resulting acidic solution containing osmium compounds must be neutralized to a less hazardous form. The methods used for neutralizing osmium tetroxide are applicable here.
Option A: Neutralization with Sodium Sulfide or Sodium Sulfite
Materials:
-
Sodium sulfide (Na₂S) or sodium sulfite (Na₂SO₃) solution.
-
pH indicator strips.
Procedure:
-
Preparation: While stirring the hydrolysis product, slowly add a solution of sodium sulfide or sodium sulfite.
-
Neutralization: This will reduce the osmium compounds to less toxic forms.[4] Monitor the pH of the solution, aiming for a neutral pH (around 7).
-
Precipitation: The reaction will likely produce a precipitate of osmium compounds.
Option B: Neutralization with Corn Oil
This method is particularly effective for neutralizing osmium tetroxide, which may be a byproduct of the hydrolysis.
Materials:
-
Corn oil.
Procedure:
-
Addition: Add corn oil to the aqueous osmium solution. A general guideline is to use at least twice the volume of corn oil to the volume of the osmium-containing solution.[5]
-
Reaction: The corn oil will react with the osmium compounds, indicated by the formation of a black precipitate.[4]
-
Completion: Stir the mixture until the reaction is complete and no further color change is observed.
Waste Collection and Final Disposal
-
Collection: All neutralized materials, including the liquid, any precipitate, and any contaminated items (e.g., stir bars, gloves, labware), must be collected as hazardous waste.
-
Containerization: Use a clearly labeled, sealed, and compatible waste container. Do not use metal containers.
-
Labeling: The container must be labeled as "Hazardous Waste: Osmium and Fluoride Compounds."
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
Logical Workflow for this compound Disposal
Caption: A logical workflow diagram illustrating the key stages for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Osmium Hexafluoride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Osmium Hexafluoride (OsF₆). All personnel must review and adhere to these procedures to mitigate the significant risks associated with this compound.
This compound is a highly volatile, corrosive, and toxic substance, demanding stringent safety measures to prevent severe injury or fatality. Its reactivity with moisture to produce corrosive fumes further elevates its hazard profile. This guide furnishes researchers, scientists, and drug development professionals with essential, step-by-step guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Hazard Assessment and Exposure Limits
A thorough understanding of the hazards associated with this compound is paramount. Exposure can lead to severe skin and eye burns, and inhalation may cause toxic pneumonitis, an inflammation of the lungs.[1] The primary decomposition product upon contact with moisture is hydrofluoric acid (HF), which is also highly corrosive and toxic.
| Hazard Identification | Description |
| Physical State | Light yellow volatile solid[1] |
| Primary Hazards | Highly corrosive to skin, eyes, and mucous membranes.[1][2][3] |
| Hydrolyzes with moisture to produce corrosive white fumes.[1][3] | |
| Highly poisonous.[2] | |
| Can cause toxic pneumonitis upon inhalation.[1][3] | |
| Reactivity | Reacts explosively with silicon and ignites organic materials like paraffin oil.[2] |
| Occupational Exposure Limits | Value |
| OSHA PEL (as F) | 2.5 mg/m³[1][3] |
| ACGIH TLV (as F) | 2.5 mg/m³[1] |
| DFG MAK (inhalable fraction, as F) | 1.0 mg/m³[1] |
| ACGIH BEI (Fluorides in urine) | Prior to shift: 2 mg/L; End of shift: 3 mg/L[1] |
II. Personal Protective Equipment (PPE) Protocol
Due to the severe hazards of this compound, a Level B PPE ensemble is the minimum requirement for any handling procedure. Level B protection provides the highest level of respiratory protection with a lesser degree of skin protection compared to Level A, and it is suitable for environments with substances that are harmful through inhalation but less so through skin contact, assuming no direct liquid contact is anticipated.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Positive-pressure, full-facepiece Self-Contained Breathing Apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA. | Provides the highest level of respiratory protection against toxic vapors and fumes. |
| Body Protection | Hooded chemical-resistant suit (encapsulated or non-encapsulated). Taped seams are crucial for splash resistance. | Protects against splashes of corrosive material and exposure to fumes. |
| Hand Protection | Double-gloving: Inner pair of nitrile or butyl rubber gloves, with an outer pair of Viton® or other highly resistant material. | Ensures a high degree of protection against corrosive chemicals. Viton® offers excellent resistance to a broad range of chemicals, including mineral acids.[4][5] |
| Eye and Face Protection | Provided by the full-facepiece of the SCBA. | Protects the eyes and face from splashes and corrosive vapors. |
| Foot Protection | Chemical-resistant, steel-toe boots with outer bootie covers. | Protects feet from chemical splashes and physical hazards. |
III. Operational Plan: Handling this compound
All work with this compound must be conducted within a certified chemical fume hood with excellent ventilation. An emergency safety shower and eyewash station must be readily accessible and tested regularly.
A. Preparation and Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
PPE Inspection: Thoroughly inspect all components of the Level B suit for any signs of damage, such as tears, punctures, or degraded seams.
-
Emergency Equipment: Confirm the location and functionality of the safety shower, eyewash station, and appropriate fire extinguisher.
-
Spill Kit: A spill kit containing a neutralent for acid gases (such as sodium bicarbonate or a commercial equivalent) and absorbent materials must be readily available.
-
Buddy System: Never work with this compound alone. A trained colleague must be present to observe and provide assistance in an emergency.
B. Donning PPE Workflow:
The following diagram outlines the correct sequence for donning the Level B PPE ensemble to prevent contamination.
C. Doffing PPE Workflow:
Proper removal of the PPE is critical to prevent cross-contamination. This should be performed in a designated "warm zone."
IV. Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
| Emergency Scenario | Immediate Actions |
| Skin Contact | 1. Immediately proceed to the nearest safety shower and flush the affected area for at least 15 minutes. 2. Remove all contaminated clothing while under the shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing has stopped, perform artificial respiration. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area and alert others. 2. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. 3. For small, manageable spills, trained personnel in full PPE should use a neutralizing agent (e.g., sodium bicarbonate) and absorbent pads to contain and clean up the spill. |
V. Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly. This includes empty containers, used PPE, and spill cleanup materials.
A. Waste Neutralization and Collection:
-
Neutralization: Due to its high reactivity, direct disposal of this compound is not recommended. Small residual amounts in apparatus should be carefully neutralized in a fume hood by slowly adding a slurry of calcium hydroxide or sodium bicarbonate to convert it to less hazardous fluoride salts. This process is highly exothermic and should be performed with extreme caution.
-
Collection: All contaminated solid waste (e.g., gloves, suits, absorbent materials) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Empty Containers: "Empty" containers of this compound will still contain hazardous residue and must be treated as hazardous waste. They should be tightly sealed and placed in a secondary containment vessel.
B. Waste Manifest and Disposal:
All hazardous waste must be tracked from generation to final disposal using a hazardous waste manifest.[6][7][8][9]
By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with this compound and maintain a safe and productive laboratory environment. Continuous training and a vigilant approach to safety are non-negotiable when working with such hazardous materials.
References
- 1. natlenvtrainers.com [natlenvtrainers.com]
- 2. asasupplies.com [asasupplies.com]
- 3. Dupont Tychem Level B Protective Suits. [globalsafetyco.com]
- 4. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. wastex.com [wastex.com]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
